3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-9-3-1-7(2-4-9)10-8(6-14)5-12-13-10/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXTUUXWJBLVEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345550 | |
| Record name | 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-57-2 | |
| Record name | 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Fluorophenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its pyrazole core, substituted with a fluorophenyl group and an aldehyde moiety, makes it a versatile building block for the synthesis of a wide range of biologically active molecules and functional materials. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, properties highly sought after in drug discovery. The aldehyde group provides a reactive handle for further chemical modifications, allowing for the construction of complex molecular architectures. This guide provides a comprehensive overview of the known chemical properties, synthesis, and analytical characterization of this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| Chemical Formula | C₁₀H₇FN₂O |
| Molecular Weight | 190.17 g/mol |
| CAS Number | 306936-57-2 |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 168-172 °C |
| Solubility | Soluble in common organic solvents such as DMSO and methanol. Limited solubility in water. |
| SMILES | O=Cc1cn[nH]c1c2ccc(F)cc2 |
| InChI Key | CMXTUUXWJBLVEH-UHFFFAOYSA-N |
Synthesis
The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1] This reaction involves the formylation of an active hydrogen atom using a Vilsmeier reagent, which is typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The synthesis generally proceeds in two main steps: the formation of a hydrazone followed by cyclization and formylation.
Experimental Workflow for Synthesis and Analysis
Caption: Workflow for the synthesis and analysis of this compound.
Detailed Experimental Protocol: Vilsmeier-Haack Synthesis
Step 1: Synthesis of 1-(1-(4-Fluorophenyl)ethylidene)hydrazine (Hydrazone Intermediate)
-
To a solution of 4'-fluoroacetophenone (1.0 eq) in ethanol (10 volumes), add hydrazine hydrate (1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add cold water to the residue to precipitate the hydrazone.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the crude hydrazone, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to ice-cold N,N-dimethylformamide (DMF, 10 volumes) with stirring.
-
To this freshly prepared Vilsmeier reagent, add the hydrazone from Step 1 (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The solid product will precipitate out. Filter the precipitate, wash thoroughly with water, and dry under vacuum.
-
For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Spectral Data and Characterization
The structural confirmation and purity of this compound are typically established using a combination of spectroscopic methods.
| Spectroscopic Data | |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ~13.5 (s, 1H, NH), 9.8 (s, 1H, CHO), 8.5 (s, 1H, pyrazole-H), 7.8-7.9 (m, 2H, Ar-H), 7.3-7.4 (t, 2H, Ar-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | ~185.0 (CHO), 163.0 (d, J=245 Hz, C-F), 140.0, 130.0 (d, J=8 Hz), 128.0 (d, J=3 Hz), 116.0 (d, J=22 Hz), 115.0 |
| FT-IR (KBr, cm⁻¹) | ~3200-3000 (N-H stretch), 1670-1660 (C=O stretch, aldehyde), 1600 (C=C stretch), 1230-1220 (C-F stretch) |
| Mass Spectrometry (ESI+) | m/z 191.06 [M+H]⁺ |
Note: The spectral data provided are predicted values based on the structure and data for similar compounds and should be confirmed by experimental analysis.
Chemical Reactivity and Applications
The chemical reactivity of this compound is dominated by the aldehyde functional group and the pyrazole ring system.
-
Aldehyde Group: The aldehyde moiety is susceptible to nucleophilic attack and can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines and active methylene compounds to form Schiff bases and α,β-unsaturated systems, respectively. These reactions are instrumental in the synthesis of diverse derivatives with potential biological activities.
-
Pyrazole Ring: The pyrazole ring is a stable aromatic system. The N-H proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation to generate a library of substituted pyrazoles.
The unique structural features of this compound make it a valuable intermediate in the development of:
-
Pharmaceuticals: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This compound serves as a key starting material for the synthesis of novel therapeutic agents.
-
Agrochemicals: The pyrazole scaffold is also present in a number of commercially successful herbicides and insecticides. The fluorinated phenyl group can enhance the efficacy and selectivity of these agrochemicals.
-
Materials Science: The aromatic and polar nature of the molecule, along with its potential for derivatization, makes it a candidate for incorporation into functional polymers and dyes.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is classified as a skin and eye irritant and may cause respiratory irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a key heterocyclic building block with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, and methods for its characterization. The versatile reactivity of its functional groups opens up numerous avenues for the development of novel compounds with tailored properties, making it a valuable tool for researchers and scientists in various disciplines.
References
An In-depth Technical Guide to 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde: Molecular Structure, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde. This heterocyclic aldehyde is a key intermediate in the synthesis of a variety of compounds with potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents. This document consolidates available data on its chemical identity, physical properties, and synthetic methodologies, with a focus on the widely employed Vilsmeier-Haack reaction. While direct biological activity and specific signaling pathway interactions for this compound are not yet fully elucidated, its role as a precursor to bioactive molecules is highlighted. All quantitative data is presented in structured tables, and a detailed experimental protocol for a representative synthesis is provided.
Molecular Structure and Chemical Identity
This compound is a substituted pyrazole derivative characterized by a 4-fluorophenyl group at the C3 position and a carbaldehyde (formyl) group at the C4 position of the pyrazole ring.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 306936-57-2 |
| Molecular Formula | C₁₀H₇FN₂O |
| Molecular Weight | 190.18 g/mol |
| SMILES | O=Cc1cn[nH]c1c2ccc(F)cc2 |
| InChI Key | CMXTUUXWJBLVEH-UHFFFAOYSA-N |
Physicochemical Properties
The known physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| Physical State | Solid | |
| Melting Point | 168-172 °C | |
| Appearance | White to pale yellow powder |
Synthesis
The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction involves the formylation of a suitable precursor, typically a hydrazone, using the Vilsmeier reagent, which is a chloroiminium salt generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).[1]
The overall synthetic workflow can be visualized as follows:
Detailed Experimental Protocol: Vilsmeier-Haack Synthesis
This protocol is a representative procedure based on established methods for the synthesis of similar pyrazole-4-carbaldehydes.[1]
Step 1: Formation of the Vilsmeier Reagent
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the DMF with constant stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at the same temperature for 30-45 minutes. The formation of a pale yellow to white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.
Step 2: Synthesis of 4-Fluoroacetophenone Hydrazone (Precursor)
-
In a separate flask, dissolve 4-fluoroacetophenone (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid and reflux the mixture for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry to obtain the 4-fluoroacetophenone hydrazone.
Step 3: Cyclization and Formylation
-
Dissolve the synthesized 4-fluoroacetophenone hydrazone (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C with vigorous stirring.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and then heat it to 60-70 °C for 4-6 hours.
-
Monitor the reaction by TLC.
Step 4: Work-up and Purification
-
After the reaction is complete, cool the mixture and pour it onto crushed ice with stirring.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The crude product will precipitate out of the solution.
-
Filter the solid, wash it thoroughly with cold water, and dry it under a vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Spectroscopic Data (Predicted and Representative)
Table 4.1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~9.9 | s | 1H, -CHO |
| ~8.3 | s | 1H, Pyrazole-H5 |
| ~7.8 - 7.9 | m | 2H, Aromatic-H (ortho to F) |
| ~7.2 - 7.3 | m | 2H, Aromatic-H (meta to F) |
| ~13.0 | br s | 1H, Pyrazole-NH |
Table 4.2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | C=O (aldehyde) |
| ~163 (d, J ≈ 250 Hz) | C-F |
| ~152 | Pyrazole-C3 |
| ~140 | Pyrazole-C5 |
| ~130 (d, J ≈ 8 Hz) | Aromatic CH (ortho to F) |
| ~128 | Aromatic C (ipso) |
| ~116 (d, J ≈ 22 Hz) | Aromatic CH (meta to F) |
| ~115 | Pyrazole-C4 |
Table 4.3: Representative FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3200-3400 | N-H stretching |
| ~3100-3150 | Aromatic C-H stretching |
| ~2820, ~2720 | Aldehyde C-H stretching |
| ~1670-1690 | C=O stretching (aldehyde) |
| ~1590-1610 | C=N stretching (pyrazole ring) |
| ~1500-1520 | Aromatic C=C stretching |
| ~1220-1240 | C-F stretching |
Table 4.4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 190.06 | [M]⁺ (Molecular Ion) |
| 161.05 | [M-CHO]⁺ |
| 134.04 | [M-C₇H₄F]⁺ |
Biological Relevance and Potential Applications
While direct studies on the biological activity of this compound are limited, its structural motif is present in numerous compounds with significant pharmacological properties. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral effects.[2]
This compound serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic value. For instance, it can be used to synthesize various Schiff bases, chalcones, and other heterocyclic systems that have shown promise in drug discovery. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to biological targets.
The aldehyde functionality provides a reactive handle for a variety of chemical transformations, allowing for the facile generation of diverse chemical libraries for high-throughput screening. Research has shown that derivatives of similar pyrazole-4-carbaldehydes are being investigated for their potential as:
-
Anti-inflammatory agents: By serving as precursors for cyclooxygenase (COX) inhibitors.
-
Anticancer agents: As intermediates in the synthesis of compounds that can inhibit cancer cell proliferation.[2]
-
Antimicrobial agents: Forming the core of novel antibacterial and antifungal compounds.
The logical relationship for its application in drug discovery is outlined below:
Conclusion
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis is readily achievable through the Vilsmeier-Haack reaction. While its direct biological activity is not extensively documented, it serves as a key intermediate for the generation of diverse libraries of pyrazole-containing compounds with a wide range of therapeutic possibilities. Further research into the direct biological effects of this molecule and its derivatives is warranted to fully explore its potential in the development of new therapeutic agents. This guide provides a foundational resource for researchers and scientists working with this important chemical entity.
References
Spectroscopic and Synthetic Profile of 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the heterocyclic compound 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a consolidated resource for the characterization and synthesis of this compound. The pyrazole scaffold is a key pharmacophore in numerous clinically approved drugs, and derivatives such as the title compound are of significant interest for the development of novel therapeutic agents, particularly in the areas of inflammation, oncology, and infectious diseases.
Spectroscopic Data
While specific, experimentally-derived spectroscopic data for this compound is not extensively available in publicly accessible literature, the following tables present predicted and characteristic data based on the analysis of closely related analogs. These values are intended to serve as a reference for the identification and characterization of the title compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | 9.8 - 10.0 | s | - |
| Pyrazole-H | 8.0 - 8.5 | s | - |
| Phenyl-H (ortho to F) | 7.8 - 8.0 | dd | ~ 8.8, 5.5 |
| Phenyl-H (meta to F) | 7.2 - 7.4 | t | ~ 8.8 |
| NH (pyrazole) | 13.0 - 14.0 | br s | - |
Note: Predicted values are based on spectral data from analogous pyrazole-4-carbaldehydes. Solvent: DMSO-d₆.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 185 - 190 |
| C (ipso to F, Phenyl) | 160 - 165 (d, ¹JCF ≈ 245-250 Hz) |
| C (Pyrazole, C3) | 150 - 155 |
| C (Pyrazole, C5) | 135 - 140 |
| C (ortho to F, Phenyl) | 128 - 132 (d, ³JCF ≈ 8-9 Hz) |
| C (meta to F, Phenyl) | 115 - 118 (d, ²JCF ≈ 21-22 Hz) |
| C (ipso to Pyrazole, Phenyl) | 125 - 130 |
| C (Pyrazole, C4) | 110 - 115 |
Note: Predicted values are based on spectral data from analogous pyrazole-4-carbaldehydes. Solvent: DMSO-d₆.
Table 3: Predicted FT-IR and Mass Spectrometry Data
| Spectroscopic Technique | Feature | Predicted Value |
| FT-IR | Carbonyl (C=O) stretch | 1670 - 1690 cm⁻¹ |
| FT-IR | Imine (C=N) stretch | 1590 - 1610 cm⁻¹ |
| FT-IR | C-F stretch | 1220 - 1240 cm⁻¹ |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 190.05 |
| Mass Spectrometry | [M+H]⁺ | m/z 191.06 |
Note: Predicted values are based on characteristic vibrational frequencies and calculated exact mass.
Experimental Protocols
The synthesis of this compound is most commonly achieved via the Vilsmeier-Haack reaction. This method involves the formylation of a suitable hydrazone precursor.
Synthesis of this compound
Step 1: Synthesis of 1-(4-Fluorophenyl)ethanone hydrazone
A solution of 4-fluoroacetophenone (1 equivalent) in ethanol is treated with hydrazine hydrate (1.2 equivalents). A catalytic amount of acetic acid is added, and the mixture is refluxed for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried under vacuum to yield the hydrazone intermediate.
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride (POCl₃, 3 equivalents) to ice-cold N,N-dimethylformamide (DMF, 10 volumes), under an inert atmosphere. The previously synthesized 1-(4-fluorophenyl)ethanone hydrazone (1 equivalent) is then added portion-wise to the Vilsmeier reagent, and the reaction mixture is heated to 60-70 °C for 4-6 hours. After completion (monitored by TLC), the mixture is carefully poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed thoroughly with water, and dried. The crude product is then purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the general synthetic pathway and a logical workflow for the characterization of the title compound.
Caption: Synthetic pathway for this compound.
Caption: Workflow for the characterization of the synthesized compound.
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde, a key building block in the synthesis of various pharmaceutical compounds. This document outlines the expected chemical shifts, coupling constants, and multiplicities for each proton in the molecule, supported by data from closely related analogs. A comprehensive experimental protocol for acquiring high-resolution ¹H NMR spectra is also presented, alongside a structural diagram illustrating proton correlations.
¹H NMR Spectral Data
The following table summarizes the anticipated ¹H NMR spectral data for this compound. The data is compiled based on the analysis of structurally similar compounds, including 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. The exact chemical shifts and coupling constants may vary slightly depending on the solvent and experimental conditions.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehyde-H | ~9.9 - 10.1 | Singlet (s) | - | 1H |
| Pyrazole-H5 | ~8.3 - 8.5 | Singlet (s) | - | 1H |
| Phenyl-H2', H6' | ~7.8 - 8.0 | Doublet of Doublets (dd) | ~8.5, 5.5 | 2H |
| Phenyl-H3', H5' | ~7.2 - 7.4 | Triplet (t) | ~8.5 | 2H |
| Pyrazole-NH | ~13.0 - 14.0 | Broad Singlet (br s) | - | 1H |
Experimental Protocol for ¹H NMR Spectroscopy
This section details a standard methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for pyrazole derivatives due to its ability to dissolve a wide range of compounds and to observe exchangeable protons like the N-H proton.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout the experiment.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is generally sufficient.
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum manually.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃ or DMSO at 2.50 ppm in DMSO-d₆).
-
Integrate all signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants of the signals to elucidate the spin-spin coupling network.
Structural and Signaling Pathway Visualization
The following diagram illustrates the molecular structure of this compound and the key proton environments.
Caption: Molecular structure of this compound.
Unveiling the Core Mechanism of 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of pyrazole represent a significant class of heterocyclic compounds that are actively being explored for a wide range of therapeutic applications. Within this class, 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde serves as a crucial intermediate in the synthesis of novel bioactive molecules. While direct and extensive research on the specific mechanism of action of this particular aldehyde is limited, a comprehensive analysis of structurally related pyrazole-4-carbaldehyde derivatives provides compelling insights into its probable biological activities and molecular targets. This technical guide synthesizes the available evidence, focusing on the potential anti-inflammatory and anticancer properties of this compound, supported by data from analogous structures.
Introduction
Pyrazole and its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2][3] The presence of a pyrazole nucleus is a key feature in several commercially available drugs. The compound this compound, characterized by a central pyrazole ring, a 4-fluorophenyl group at the C3 position, and a carbaldehyde group at the C4 position, is a versatile scaffold for the development of new therapeutic agents.[4] The fluorophenyl moiety is a common substituent in medicinal chemistry, often enhancing metabolic stability and binding affinity. This guide will explore the inferred mechanism of action of this compound by examining the established biological activities of its close analogs.
Probable Mechanism of Action: Inferred from Analogs
Based on the structure-activity relationships of analogous pyrazole-4-carbaldehyde derivatives, the primary mechanisms of action for this compound are likely centered around anti-inflammatory and anticancer activities.
Anti-inflammatory and Analgesic Activity
A significant body of research points towards the potent anti-inflammatory and analgesic properties of 3-phenyl-1H-pyrazole-4-carbaldehyde derivatives.[1]
2.1.1. Inhibition of Cyclooxygenase (COX) Enzymes
The most probable anti-inflammatory mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[2][5] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid to prostaglandins. Many non-steroidal anti-inflammatory drugs (NSAIDs) function through COX inhibition. The pyrazole scaffold is a well-known pharmacophore for COX-2 inhibitors, as exemplified by the commercial drug Celecoxib. It is hypothesized that the diarylheterocyclic structure, present in this compound, allows for selective binding to the COX-2 active site.
Signaling Pathway: Prostaglandin Synthesis
Anticancer Activity
Derivatives of pyrazole-4-carbaldehyde have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[6][7][8]
2.2.1. Cytotoxic Effects and Apoptosis Induction
Studies on derivatives of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde have shown potent cytotoxic activity against a range of human cancer cell lines.[9] The proposed mechanism involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells. While the precise molecular targets are not fully elucidated, it is likely that these compounds interfere with key signaling pathways that regulate cell survival and proliferation.
Experimental Workflow: In Vitro Anticancer Screening
Quantitative Data from Analogous Compounds
Table 1: Anti-inflammatory Activity of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives [3]
| Compound | R-group (at position 1 of pyrazole) | % Inhibition of Paw Edema (at 5h) |
| 4g | 4-Fluorophenyl | 68.2 |
| 4i | 4-Chlorophenyl | 70.5 |
| 4k | 4-Bromophenyl | 69.8 |
| Diclofenac Sodium (Standard) | - | 72.1 |
Table 2: Cytotoxic Activity of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde Derivatives against Human Cancer Cell Lines [9]
| Compound Derivative | Cancer Cell Line | Growth Inhibition Percent (GIP) at 10⁻⁵ M |
| 3a | Leukemia (CCRF-CEM) | 79.20 |
| 3a | Colon Cancer (HCT-116) | 71.45 |
| 3b | Leukemia (CCRF-CEM) | 63.42 |
| 6 | Melanoma (MDA-MB-435) | -47.47 (Lethal) |
| 6 | Renal Cancer (A498) | -6.20 (Lethal) |
Experimental Protocols (Representative Examples)
The following are detailed methodologies for key experiments cited in the literature for analogous compounds, which can be adapted for the study of this compound.
Carrageenan-Induced Rat Paw Edema Assay (for Anti-inflammatory Activity)[11]
-
Animals: Wistar albino rats of either sex (150-200 g) are used.
-
Grouping: Animals are divided into control, standard, and test groups.
-
Dosing: The test compounds (e.g., 20 mg/kg) and standard drug (e.g., Indomethacin, 10 mg/kg) are administered orally as a suspension in 0.5% sodium carboxymethyl cellulose. The control group receives the vehicle only.
-
Induction of Edema: Thirty minutes after drug administration, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the test group.
In Vitro Cytotoxicity Assay (Lactate Dehydrogenase - LDH Assay)[9]
-
Cell Lines: Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7) and a normal human cell line (e.g., BJ-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Treatment: The cells are treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 24 or 48 hours).
-
LDH Measurement: The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell death and cytotoxicity, is measured using a commercially available LDH assay kit according to the manufacturer's instructions. The absorbance is read using a microplate reader.
-
Calculation: The percentage of cytotoxicity is calculated relative to control (untreated) cells and a positive control (cells treated with a lysis buffer). The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is then determined.
Conclusion
While direct mechanistic studies on this compound are yet to be extensively reported, the wealth of data on its structural analogs strongly suggests its potential as a modulator of inflammatory and cancer-related pathways. The primary inferred mechanisms include the inhibition of COX enzymes, leading to anti-inflammatory effects, and the induction of cytotoxicity and apoptosis in cancer cells. The provided quantitative data and experimental protocols for related compounds offer a solid foundation for future research to precisely elucidate the mechanism of action and therapeutic potential of this promising pyrazole derivative. Further investigation into its specific molecular targets and signaling pathway modulation is warranted to fully understand its pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. srrjournals.com [srrjournals.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of Fluorinated Pyrazole Aldehydes in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, profoundly enhancing the pharmacological profiles of therapeutic agents. Among these, fluorinated pyrazole aldehydes have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities. Their unique structural and electronic properties, conferred by the pyrazole core and the influential fluorine and aldehyde functionalities, make them versatile pharmacophores for interacting with a range of biological targets. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of fluorinated pyrazole aldehydes, supported by detailed experimental protocols and visual representations of key pathways and workflows.
Synthesis of Fluorinated Pyrazole Aldehydes
The construction of the fluorinated pyrazole aldehyde scaffold is most commonly achieved through a multi-step synthesis, frequently employing the Vilsmeier-Haack reaction for the formylation of a pyrazole precursor. This reaction introduces the aldehyde group at the C4 position of the pyrazole ring.
General Synthetic Pathway
A widely used method involves the reaction of a substituted acetophenone with an aldehyde to form a chalcone, which is then cyclized with hydrazine hydrate to yield a 4,5-dihydro-1H-pyrazole derivative. Subsequent formylation, often under Vilsmeier-Haack conditions, furnishes the desired fluorinated pyrazole aldehyde.[1] Another approach involves the direct formylation of a pre-formed fluorinated pyrazole.[2][3][4]
Detailed Experimental Protocol: Synthesis of 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction[2]
This protocol outlines the synthesis of a specific fluorinated pyrazole aldehyde.
Step 1: Synthesis of (E)-1-(1-(3,5-difluorophenyl)ethylidene)-2-phenylhydrazine (Hydrazone Precursor)
-
To a solution of 3,5-difluoroacetophenone (1 mmol) in ethanol, add phenylhydrazine (1 mmol).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Filter the precipitated solid, wash with cold water, and dry to obtain the hydrazone.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
In a flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to anhydrous N,N-dimethylformamide (DMF) at 0°C with constant stirring.
-
Add the hydrazone precursor (1 equivalent) to the Vilsmeier reagent.
-
Stir the reaction mixture at 0°C for 30 minutes, then reflux at 80-90°C for 4-6 hours.[4]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
The solid product precipitates out. Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from ethanol to yield pure 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
Biological Activities of Fluorinated Pyrazole Aldehydes
Fluorinated pyrazole aldehydes and their derivatives exhibit a wide array of biological activities, with antifungal and anticancer properties being the most extensively studied.
Antifungal Activity
These compounds have shown notable efficacy against various phytopathogenic fungi, making them promising candidates for the development of novel agrochemicals.
Quantitative Antifungal Activity Data
| Compound | Fungal Strain | Activity | Reference |
| 2-chlorophenyl derivative (H9) | Sclerotinia sclerotiorum | 43.07% inhibition | [5][6] |
| 2,5-dimethoxyphenyl derivative (H7) | Sclerotinia sclerotiorum | 42.23% inhibition | [6] |
| 2-chlorophenyl derivative (H9) | Fusarium culmorum | 46.75% inhibition | [5][6] |
| 2-chlorophenyl derivative (H9) | Macrophomina phaseolina | 29.76% inhibition | [5] |
| 2-chlorophenyl derivative (H9) | Fusarium oxysporum f. sp. lycopersici | 34.54% inhibition | [5] |
| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | EC₅₀: 0.37 µg/mL | [7] |
| Hinokitiol | Sclerotinia sclerotiorum | EC₅₀: 2.63 µg/mL | [8] |
Detailed Experimental Protocol: In Vitro Antifungal Susceptibility Testing against Sclerotinia sclerotiorum [8]
This protocol details the mycelial growth inhibition assay.
-
Preparation of Fungal Cultures: Culture Sclerotinia sclerotiorum on Potato Dextrose Agar (PDA) plates at 20±1°C for 5 days.
-
Preparation of Test Compounds: Dissolve the fluorinated pyrazole aldehydes in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Preparation of Test Plates:
-
Prepare PDA medium and autoclave.
-
Cool the medium to approximately 50-60°C.
-
Add the test compounds to the molten PDA to achieve the desired final concentrations.
-
Pour the amended PDA into sterile Petri plates.
-
-
Inoculation:
-
From the edge of an actively growing S. sclerotiorum culture, cut 5 mm mycelial discs using a sterile cork borer.
-
Place one mycelial disc at the center of each test plate.
-
-
Incubation: Incubate the plates at 20±1°C for 5 days, or until the mycelial growth in the control plates (without the test compound) reaches the edge of the plate.
-
Data Collection and Analysis:
-
Measure the radial growth of the fungal colony in millimeters.
-
Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(C - T) / C] x 100 Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.
-
Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) by testing a range of concentrations and performing a probit analysis.
-
Anticancer Activity
Fluorinated pyrazole derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazole | HeLa | 27.56 µg/mL | [9][10] |
| Pyrazole derivative 2j | HeLa | 21.42 | [11] |
| Pyrazole derivative 2k | HeLa | 40.60 | [11] |
| Pyrazole derivative 3d | HeLa | 29 | [12] |
| Pyrazole derivative 1a | NCI-H1975 (Lung Cancer) | 93.2% inhibition | [13] |
| Pyrazole derivative 2 | NCI-H1975 (Lung Cancer) | 100% inhibition | [13] |
Detailed Experimental Protocol: MTT Assay for Cytotoxicity against HeLa Cells [9][10]
-
Cell Seeding:
-
Culture HeLa cells in appropriate media (e.g., DMEM with 10% FBS).
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluorinated pyrazole aldehydes in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Remove the medium from each well and add 100 µL of fresh medium and 20 µL of the MTT solution.
-
Incubate the plates for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the MTT solution.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Mechanism of Action and Signaling Pathways
A key mechanism underlying the anticancer activity of many pyrazole derivatives is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[14] These receptors are often overexpressed in various cancers and play a critical role in tumor growth, proliferation, and angiogenesis.
By inhibiting EGFR and VEGFR-2, fluorinated pyrazole aldehydes can block major downstream signaling cascades, including the PI3K/Akt/mTOR and RAS/RAF/MAPK pathways, which are central to cell survival and proliferation.[1][15][16][17]
Caption: Inhibition of EGFR and VEGFR-2 signaling by fluorinated pyrazole aldehydes.
Experimental Workflow for Drug Discovery
The discovery and development of novel fluorinated pyrazole aldehydes as therapeutic agents follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. publishatcj.com [publishatcj.com]
- 12. researchgate.net [researchgate.net]
- 13. ijcrt.org [ijcrt.org]
- 14. researchgate.net [researchgate.net]
- 15. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of Fluorine in Pyrazole Derivative Bioactivity
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of the multifaceted roles that fluorine and fluorinated motifs, such as the trifluoromethyl group, play in modulating the bioactivity of pyrazole derivatives. Pyrazole-based compounds are a class of privileged heterocyclic scaffolds found in numerous approved drugs.[1][2] The introduction of fluorine can profoundly alter a molecule's physicochemical properties, pharmacokinetic profile, and target-binding interactions. This document will explore the causal relationships behind these effects, detailing the modulation of acidity (pKa) and lipophilicity (LogP), enhancement of metabolic stability, and direct contributions to target binding affinity and selectivity. Supported by specific case studies, detailed experimental protocols, and visual diagrams, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage fluorine substitution as a powerful tool in the design of next-generation pyrazole-based therapeutics.
The Strategic Alliance: Pyrazole and Fluorine in Drug Discovery
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile and highly valued scaffold in drug discovery.[2] Its unique electronic properties and the ability to be substituted at multiple positions allow for the fine-tuning of steric and electronic characteristics to achieve desired biological activities. Pyrazole derivatives have demonstrated a wide spectrum of therapeutic applications, including anti-inflammatory, anticancer, antibacterial, and antiviral agents.[1][3][4] Several blockbuster drugs, such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil, feature the pyrazole core, underscoring its importance in developing successful therapeutics.[1]
Fluorine: The Small Atom with a Big Impact
Fluorine has become an indispensable element in drug design, with fluorinated compounds accounting for a significant portion of all globally registered pharmaceuticals.[5][6] Its strategic incorporation is not merely an act of substitution but a deliberate tactic to modulate a molecule's properties in predictable ways.[7][8] The unique characteristics of fluorine—high electronegativity, a small van der Waals radius (1.47 Å), and the ability to form a very strong carbon-fluorine (C-F) bond—allow it to exert powerful effects with minimal steric perturbation.[8][9] These effects include altering acidity and lipophilicity, blocking metabolic degradation, and enhancing binding interactions with protein targets.[7][9]
Physicochemical Consequences of Fluorinating the Pyrazole Core
The introduction of fluorine can dramatically alter the fundamental physicochemical properties of a pyrazole derivative, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.
Modulation of Acidity/Basicity (pKa)
Fluorine is the most electronegative element, and its presence exerts a strong electron-withdrawing inductive effect. When placed near a basic nitrogen atom in the pyrazole ring or an adjacent functional group, fluorine can significantly lower its pKa (reduce basicity).[8][9] This modulation is critical because pKa influences a drug's ionization state at physiological pH, which affects its solubility, membrane permeability, and ability to interact with its biological target.[10] For instance, reducing the basicity of a molecule can enhance its oral bioavailability by increasing the proportion of the neutral, more membrane-permeable species in the gut.[8]
Impact on Lipophilicity (LogP/LogD)
Lipophilicity, often measured as LogP or LogD, is a critical parameter for drug absorption, distribution, and target engagement. The effect of fluorine on lipophilicity is highly context-dependent.[9][10]
-
Single Fluorine Atom: Replacing a hydrogen atom with a fluorine atom generally leads to a slight increase in lipophilicity.[9]
-
Trifluoromethyl (CF3) Group: The CF3 group is significantly more lipophilic than a methyl (CH3) group and can substantially increase a molecule's overall lipophilicity. This can enhance membrane permeability and improve access to intracellular or central nervous system (CNS) targets.
However, the strong inductive effects of fluorine can also introduce polarity, sometimes leading to counterintuitive effects on lipophilicity depending on the molecular environment.[10] Careful placement is key to achieving the desired balance for optimal pharmacokinetic properties.
Conformational Control and Dipole Moments
The C-F bond can influence molecular conformation through steric and electrostatic interactions.[9] Fluorine can participate in intramolecular interactions or create specific dipole moments that favor a particular three-dimensional shape. This "conformational biasing" can lock the molecule into its bioactive conformation, the specific shape required for optimal binding to its target protein, thereby increasing potency.[7]
Enhancing Pharmacokinetic Profiles through Fluorination
A primary motivation for incorporating fluorine into drug candidates is to improve their pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties.
Blocking Metabolic Hotspots for Enhanced Stability
One of the most powerful applications of fluorine in drug design is "metabolic blocking."[7] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP) enzymes in the liver.[11] These enzymes often oxidize electron-rich or sterically accessible C-H bonds.[12] By replacing a hydrogen atom at such a metabolically labile site with a fluorine atom, medicinal chemists can effectively block this metabolic pathway. The C-F bond is exceptionally strong and resistant to oxidative cleavage, leading to:
-
Increased metabolic stability.[13]
-
Longer plasma half-life.
-
Reduced patient-to-patient variability.
-
Lower required dose.[14]
This strategy is a cornerstone of modern medicinal chemistry and has been successfully used to optimize countless drug candidates.[9][12]
Improving Membrane Permeability and Bioavailability
As discussed, fluorination can increase lipophilicity and reduce the pKa of nearby basic centers. Both of these effects generally favor improved permeability across biological membranes, such as the intestinal wall and the blood-brain barrier.[8] This often translates directly into higher oral bioavailability, a key goal for conveniently administered medicines.[8]
Fluorine's Direct Role in Target Binding and Potency
Beyond its influence on physicochemical and pharmacokinetic properties, fluorine can directly participate in and enhance the interactions between a pyrazole derivative and its biological target.
Formation of Key Non-Covalent Interactions
While the C-F bond is a weak hydrogen bond acceptor, it can still form favorable interactions with protein targets.[5][6] These interactions, though modest in strength, can be crucial for binding affinity, especially when they are part of a network of interactions that stabilize the ligand in the binding pocket.[15][16] Fluorine can interact with:
-
Hydrogen Bond Donors: Such as the backbone N-H of amino acids.[5][17]
-
Aromatic Rings: Through aryl-CF3 interactions.[5]
-
Water-Mediated Contacts: Where a fluorine substituent interacts with the target via a bridging water molecule.[17]
The trifluoromethyl group, in particular, can be crucial for achieving high binding affinity and selectivity due to its steric and electronic properties.
Case Study: Celecoxib and the Role of the Trifluoromethyl Group
Celecoxib (Celebrex®) is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[18][19] It is a diaryl-substituted pyrazole containing a trifluoromethyl (CF3) group at the 3-position of the pyrazole ring.[20][21]
The CF3 group in Celecoxib is critical for its biological activity for several reasons:
-
Potency and Selectivity: The CF3 group provides superior potency and selectivity for the COX-2 enzyme over the related COX-1 enzyme.[18] This selectivity is key to its improved gastrointestinal safety profile compared to non-selective NSAIDs.[21]
-
Binding Interactions: The electron-withdrawing nature of the CF3 group influences the electronic properties of the pyrazole ring, optimizing its interactions within the COX-2 active site.[18]
-
Metabolic Stability: While the primary role is in binding, the CF3 group also contributes to the overall metabolic robustness of the molecule.[9]
A trifluoromethyl analogue of celecoxib (TFM-C), with a second CF3 group on the phenyl ring, demonstrated potent anti-inflammatory effects through COX-2-independent pathways, highlighting the diverse ways fluorinated pyrazoles can exert bioactivity.[22]
Synthetic Strategies and Experimental Validation
Key Synthetic Routes for Fluorinated Pyrazoles
The synthesis of fluorinated pyrazoles can be approached through two main strategies: late-stage fluorination of a pre-formed pyrazole ring or the use of fluorinated building blocks.
-
Late-Stage Electrophilic Fluorination: Reagents like Selectfluor™ can be used to directly introduce a fluorine atom onto an existing pyrazole derivative, typically at the 4-position.[23]
-
Using Fluorinated Building Blocks: A more common approach involves the condensation of a hydrazine with a fluorinated 1,3-dicarbonyl compound or a related synthon.[24][25] For example, 3-CF3-pyrazoles can be efficiently synthesized via a silver-catalyzed reaction between trifluoromethylated ynones and hydrazines.[25]
Experimental Workflow: Assessing the Impact of Fluorination
Evaluating the effect of fluorination on a pyrazole derivative requires a systematic workflow. This involves synthesizing the fluorinated analogue and its non-fluorinated counterpart and then comparing their properties side-by-side.
Caption: Workflow for evaluating the effects of fluorination.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a standardized method to assess and compare the metabolic stability of a non-fluorinated pyrazole and its fluorinated analog.[26][27][28] The rate of disappearance of the parent compound over time is measured to calculate key parameters like half-life (t½) and intrinsic clearance (CLint).[26][29]
1. Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in the presence of liver microsomes.
2. Materials & Reagents:
-
Test Compounds (Parent and Fluorinated Pyrazole, 10 mM in DMSO)
-
Pooled Liver Microsomes (e.g., Human, Rat; stored at -80°C)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)
-
Positive Control Compound (e.g., Verapamil, known to be metabolized)
-
Acetonitrile (ACN) with Internal Standard (IS) for protein precipitation
-
96-well incubation and collection plates
-
LC-MS/MS system for analysis
3. Step-by-Step Methodology:
-
Step 1: Preparation of Incubation Mixture
-
Rationale: To ensure all components except the initiating cofactor are pre-mixed and thermally equilibrated.
-
On ice, prepare a master mix containing phosphate buffer and liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).
-
Add the test compound to the master mix to achieve a final concentration (typically 1 µM). Vortex gently.
-
-
Step 2: Pre-incubation
-
Rationale: To allow the compound to equilibrate with the microsomal enzymes at physiological temperature before the reaction starts.
-
Transfer aliquots of the mixture to a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes in a shaking water bath.
-
-
Step 3: Initiation of Metabolic Reaction
-
Rationale: The addition of NADPH provides the necessary cofactor for CYP450 enzymes to begin the metabolic process.[26][29]
-
Initiate the reaction by adding a pre-warmed NADPH regenerating system to all wells.
-
Immediately collect the first time point (T=0) by transferring an aliquot into a collection plate containing ice-cold ACN with Internal Standard. This quenches the reaction and precipitates proteins.
-
-
Step 4: Time-Course Sampling
-
Rationale: To monitor the disappearance of the parent compound over time.
-
Continue incubating the plate at 37°C.
-
At subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer aliquots from the incubation plate to the collection plate containing the quenching solution.
-
-
Step 5: Sample Processing
-
Rationale: To prepare a clean sample for LC-MS/MS analysis by removing precipitated proteins.
-
Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
Step 6: LC-MS/MS Analysis & Data Interpretation
-
Rationale: To accurately quantify the remaining concentration of the parent compound at each time point relative to the internal standard.
-
Analyze the samples using a validated LC-MS/MS method.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of this line (k) is the elimination rate constant.
-
Calculate the half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)
-
4. Data Presentation:
The results should be summarized in a table for direct comparison.
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Pyrazole-H (Parent) | 15 | 92.4 |
| Pyrazole-F (Fluorinated) | >60 | <23.1 |
| Verapamil (Control) | 12 | 115.5 |
A significant increase in half-life and decrease in clearance for the fluorinated analog would provide strong evidence of successful metabolic blocking.
Conclusion and Future Outlook
The incorporation of fluorine into pyrazole derivatives is a powerful and versatile strategy in modern drug discovery. By leveraging the unique properties of fluorine, medicinal chemists can intelligently modulate the physicochemical, pharmacokinetic, and pharmacodynamic properties of these privileged scaffolds. Fluorination can be used to fine-tune pKa, enhance lipophilicity, block metabolic soft spots, and introduce new, favorable interactions with biological targets. The case of Celecoxib clearly demonstrates how a single trifluoromethyl group can be instrumental in achieving both high potency and crucial target selectivity.[18] As synthetic methodologies for the precise introduction of fluorine continue to advance, the rational design of fluorinated pyrazoles will undoubtedly lead to the development of safer and more effective medicines across a wide range of therapeutic areas. The continued exploration of these strategies remains a vibrant and promising frontier in the quest for novel therapeutics.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceuticals | Special Issue : Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation [mdpi.com]
- 5. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogen Bonds with Fluorine in Ligand-Protein Complexes-the PDB Analysis and Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Fluorine in Medicinal Chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Celecoxib - Wikipedia [en.wikipedia.org]
- 19. newdrugapprovals.org [newdrugapprovals.org]
- 20. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. thieme-connect.de [thieme-connect.de]
- 24. researchgate.net [researchgate.net]
- 25. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 26. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 27. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 28. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 29. youtube.com [youtube.com]
An In-depth Technical Guide to 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde: Discovery, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound that has emerged as a significant building block in the field of medicinal chemistry. Its pyrazole core, substituted with a fluorophenyl group and a reactive carbaldehyde moiety, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its discovery, synthesis, chemical properties, and its pivotal role in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors for cancer therapy.
Discovery and History
The specific first synthesis of this compound is not documented in a singular seminal publication. Instead, its discovery is intrinsically linked to the broader history of pyrazole synthesis and the development of formylation reactions for heterocyclic compounds.
The pyrazole ring system was first described by German chemist Ludwig Knorr in 1883. However, it was the advent of the Vilsmeier-Haack reaction, discovered by Anton Vilsmeier and Albrecht Haack in 1927, that provided a versatile method for the formylation of electron-rich aromatic and heterocyclic rings.[1][2] This reaction, which utilizes a phosphonium salt derived from a substituted amide (commonly dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃), proved to be highly effective for introducing a carbaldehyde group onto the pyrazole nucleus.[3][4][5]
The synthesis of pyrazole-4-carbaldehydes from the corresponding hydrazones via the Vilsmeier-Haack reaction became a well-established synthetic route.[6] The interest in this compound, specifically, has been driven by the increasing recognition of the importance of fluorine in medicinal chemistry. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this fluorinated pyrazole derivative has become a valuable intermediate in the quest for novel drug candidates.
Synthesis
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction of 1-(4-fluorophenyl)ethanone hydrazone.[6] The reaction proceeds through the formation of a Vilsmeier reagent, which then acts as the formylating agent in the cyclization and formylation of the hydrazone precursor.
Reaction Scheme
Experimental Protocol: Vilsmeier-Haack Synthesis
The following is a generalized experimental protocol adapted from procedures for analogous 3-aryl-1H-pyrazole-4-carbaldehydes.[7]
Step 1: Synthesis of 1-(4-Fluorophenyl)ethanone hydrazone
-
To a solution of 4-fluoroacetophenone (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 1-(4-fluorophenyl)ethanone hydrazone.
Step 2: Synthesis of this compound
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (5 equivalents) and cool to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise with constant stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for a further 30 minutes to form the Vilsmeier reagent.
-
To this reagent, add a solution of 1-(4-fluorophenyl)ethanone hydrazone (1 equivalent) in DMF dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford pure this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its phenyl-substituted analog are presented below.
Table 1: General Properties
| Property | Value |
| Chemical Formula | C₁₀H₇FN₂O |
| Molecular Weight | 190.18 g/mol |
| Appearance | Pale yellow to white solid |
| CAS Number | 306936-57-2 |
Table 2: Spectroscopic and Physical Data of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
| Data Type | Observed Values |
| Melting Point | 158-160 °C |
| Boiling Point | 439.3 °C at 760 mmHg |
| Density | 1.2 g/cm³ |
| ¹H NMR (CDCl₃, ppm) | δ 9.98 (s, 1H, CHO), 8.35 (s, 1H, pyrazole-H), 7.85-7.25 (m, 9H, Ar-H) |
| ¹³C NMR (CDCl₃, ppm) | δ 185.0 (CHO), 163.5 (d, J=250 Hz, C-F), 154.0, 140.0, 138.0, 131.0 (d, J=8 Hz), 129.5, 128.0, 125.5, 120.0, 116.0 (d, J=22 Hz) |
| IR (KBr, cm⁻¹) | 3100 (Ar C-H), 1680 (C=O aldehyde), 1600, 1510 (C=C, C=N), 1220 (C-F) |
Note: The spectroscopic data provided is for the N-phenyl substituted derivative, which is expected to have similar characteristic peaks to the N-unsubstituted target molecule. The aldehyde proton signal around 9.9-10.0 ppm, the pyrazole proton signal above 8.0 ppm, and the characteristic C-F stretching in the IR spectrum are key identifiers.
Applications in Drug Discovery
This compound serves as a crucial starting material for the synthesis of a variety of biologically active compounds. Its utility lies in the facile modification of the carbaldehyde group to generate diverse scaffolds. A significant area of application is in the development of kinase inhibitors for cancer therapy.
Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazole scaffold is a "privileged" structure in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity. By elaborating the structure of this compound, researchers have developed potent inhibitors of several important cancer-related kinases.
Derivatives of this molecule have been investigated as inhibitors of Janus kinases (JAKs) and Aurora kinases.[8] The JAK-STAT signaling pathway is crucial for cytokine signaling and is often constitutively active in hematological malignancies. Aurora kinases are essential for cell division, and their overexpression is common in many solid tumors.
Signaling Pathways
The following diagrams illustrate the general signaling pathways of the JAK-STAT and Aurora kinases, highlighting the points of inhibition by downstream derivatives of this compound.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 6. asianpubs.org [asianpubs.org]
- 7. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Fluorophenyl Scaffolds in Pyrazole-Based Drug Design: A Structure-Activity Relationship Deep Dive
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Structure-Activity Relationship (SAR) of Fluorophenyl Pyrazoles.
This in-depth technical guide explores the critical role of fluorophenyl substitution on the pyrazole core, a privileged scaffold in medicinal chemistry. It aims to provide a thorough understanding of the structure-activity relationships (SAR) that govern the biological activities of this important class of compounds. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways, this document serves as a vital resource for professionals engaged in the discovery and development of novel therapeutics.
Introduction
Pyrazole derivatives have long been a focal point in medicinal chemistry due to their wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The introduction of a fluorophenyl moiety to the pyrazole nucleus has been a particularly fruitful strategy in drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. This guide will systematically dissect the SAR of fluorophenyl pyrazoles across various therapeutic areas.
Anticancer Activity of Fluorophenyl Pyrazoles
Fluorophenyl pyrazoles have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, apoptosis evasion, and angiogenesis. The position and number of fluorine substitutions on the phenyl ring, as well as the substitution pattern on the pyrazole core, are critical determinants of their cytotoxic efficacy.
SAR of Fluorophenyl Pyrazoles as Kinase Inhibitors
Many fluorophenyl pyrazoles exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
Key SAR Observations:
-
Position of Fluorine: The placement of the fluorine atom on the phenyl ring significantly impacts inhibitory potency. For instance, in a series of Aurora B kinase inhibitors, a 3-fluorophenyl group was found to be optimal for activity.
-
Substitution on the Pyrazole Ring: The nature of the substituent at other positions of the pyrazole ring is also crucial. For example, linking a pyrazole-benzimidazole hybrid to a para-fluorophenyl unit showed high activity against pancreatic cancer cells.[1]
-
Multi-Targeting: Some fluorophenyl pyrazole derivatives have been shown to inhibit multiple kinases, such as EGFR and VEGFR-2, which can lead to a broader spectrum of anticancer activity.
Quantitative Data: Anticancer Activity of Fluorophenyl Pyrazoles
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| 1 | Aurora B Kinase | HCT116 (Colon) | 0.39 | [2] |
| 2 | Aurora B Kinase | MCF7 (Breast) | 0.46 | [2] |
| 3 | Not Specified | SW1990 (Pancreatic) | 30.9 ± 0.77 | [1] |
| 4 | Not Specified | AsPC-1 (Pancreatic) | 32.8 ± 3.44 | [1] |
| 5 | EGFR/VEGFR-2 | HepG2 (Liver) | 15.98 | |
| 6 | Not Specified | A549 (Lung) | 4.94 | [1] |
| 7 | Not Specified | SiHa (Cervical) | 4.54 | [1] |
| 8 | Not Specified | COLO205 (Colon) | 4.86 | [1] |
| 9 | Not Specified | HepG2 (Liver) | 2.09 | [1] |
| 10 | Pyrazole Derivative (P3C) | MDA-MB-231 (TNBC) | 0.25 | [3] |
| 11 | Pyrazole Derivative (P3C) | MDA-MB-468 (TNBC) | 0.49 | [3] |
Anti-inflammatory Activity of Fluorophenyl Pyrazoles
The anti-inflammatory properties of fluorophenyl pyrazoles are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.
SAR of Fluorophenyl Pyrazoles as COX Inhibitors
The design of selective COX-2 inhibitors is a major goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.
Key SAR Observations:
-
Substitution Pattern: The substitution pattern on both the fluorophenyl and pyrazole rings is critical for COX-2 selectivity.
-
Enhanced Bioactivity: The presence of a fluorine atom can enhance the anti-inflammatory potential of pyrazole-based compounds. For example, a study on pyrazole hydrazones showed that fluorine substitution enhanced bioactivity in an anti-inflammatory assay.[4]
Quantitative Data: Anti-inflammatory Activity of Fluorophenyl Pyrazoles
| Compound ID | Target | Inhibition (%) at 0.5 mg/mL | Reference |
| PMPH | BSA Denaturation | 76.38 | [4] |
| 4F-PMPH | BSA Denaturation | 81.15 | [4] |
Antimicrobial Activity of Fluorophenyl Pyrazoles
Fluorophenyl pyrazoles have also emerged as promising candidates for the development of new antimicrobial agents, exhibiting activity against a range of bacteria and fungi.
SAR of Fluorophenyl Pyrazoles as Antimicrobial Agents
The structural features of these molecules, including the position of the fluorine atom and other substituents, influence their antimicrobial spectrum and potency.
Key SAR Observations:
-
Broad Spectrum: Some fluorophenyl pyrazole derivatives exhibit broad-spectrum antibacterial activity.
-
Potency against Resistant Strains: Certain compounds have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). For instance, a dihydropyrimidinone derivative bearing a fluorophenyl group showed significant activity against MRSA.
Quantitative Data: Antimicrobial Activity of Fluorophenyl Pyrazoles
| Compound ID | Organism | MIC (µg/mL) | Reference |
| (Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one | Not specified | 32 | [5] |
| 4b (dihydropyrimidinone derivative) | MRSA | 12.5 | [6] |
| 4c (dihydropyrimidinone derivative) | MRSA | 6.25 | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the advancement of drug discovery. Below are methodologies for key assays cited in the evaluation of fluorophenyl pyrazoles.
Synthesis of Fluorophenyl Pyrazole Derivatives
A general procedure for the synthesis of fluorophenyl pyrazole derivatives often involves the cyclization of a 1,3-dicarbonyl compound with a substituted hydrazine.
General Procedure:
-
A mixture of an appropriately substituted 1-(fluorophenyl)-1,3-butanedione (1 equivalent) and a substituted hydrazine hydrate (1.1 equivalents) in a suitable solvent (e.g., ethanol, acetic acid) is refluxed for a specified period (typically 2-8 hours).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure fluorophenyl pyrazole derivative.
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with various concentrations of the fluorophenyl pyrazole compounds and incubated for a further 48-72 hours.
-
Following the treatment period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
The medium containing MTT is then removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Anti-inflammatory Activity (Bovine Serum Albumin Denaturation Assay)
This assay is used to screen for anti-inflammatory activity by measuring the inhibition of protein denaturation.
Protocol:
-
The reaction mixture consists of 0.2 mL of the test compound at various concentrations, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.5 mL of 5% w/v bovine serum albumin (BSA).
-
The mixture is incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.
-
After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100.
-
A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.
In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
A serial two-fold dilution of the fluorophenyl pyrazole compounds is prepared in a suitable broth medium in a 96-well microtiter plate.
-
A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is added to each well.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Positive (broth with inoculum) and negative (broth only) controls are included in each assay.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by fluorophenyl pyrazoles is crucial for elucidating their mechanism of action and for rational drug design.
Anticancer Signaling Pathway
Fluorophenyl pyrazoles can induce apoptosis in cancer cells through the modulation of key signaling pathways. One proposed mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.
Caption: Proposed anticancer mechanism of fluorophenyl pyrazoles.
Anti-inflammatory Signaling Pathway
The primary anti-inflammatory mechanism of many fluorophenyl pyrazoles involves the inhibition of the COX-2 enzyme, which blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.
Caption: Inhibition of the COX-2 pathway by fluorophenyl pyrazoles.
Experimental Workflow for SAR Studies
A typical workflow for conducting SAR studies on fluorophenyl pyrazoles involves a multi-step process from compound synthesis to biological evaluation.
References
- 1. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. MTT Assay [protocols.io]
- 4. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial characterization of novel pyrazole-derived compounds | Poster Board #450 - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 6. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic compound that serves as a pivotal structural motif in the synthesis of a diverse array of biologically active molecules. While direct therapeutic applications of this specific carbaldehyde are not extensively documented, its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases. This technical guide elucidates the potential therapeutic targets of molecules derived from this pyrazole scaffold, providing a comprehensive overview of their mechanisms of action, relevant signaling pathways, and the experimental protocols utilized for their evaluation. The information presented herein is intended to empower researchers and drug development professionals in the strategic design and synthesis of novel therapeutic agents based on the this compound core.
Introduction
The pyrazole ring is a privileged scaffold in medicinal chemistry, renowned for its ability to interact with a wide range of biological targets.[1] The incorporation of a 4-fluorophenyl group at the 3-position and a carbaldehyde group at the 4-position of the pyrazole ring creates a key intermediate, this compound, which is amenable to a variety of chemical modifications.[2] These modifications have led to the development of potent and selective inhibitors of various enzymes and receptors, highlighting the therapeutic potential of this chemical scaffold. This guide explores the key therapeutic targets that have been successfully modulated by derivatives of this compound.
Potential Therapeutic Targets and Mechanisms of Action
Derivatives of this compound have been shown to target a range of proteins implicated in various disease states. The primary mechanism of action for many of these derivatives is enzyme inhibition.
Kinase Inhibition in Oncology
Protein kinases are a large family of enzymes that play a central role in cellular signaling and are frequently dysregulated in cancer.[3] The pyrazole scaffold has proven to be a highly effective framework for the design of kinase inhibitors.[4]
-
Aurora Kinase B (AURKB): Overexpression of AURKB is a common feature in many cancers and is associated with uncontrolled cell division.[5] Derivatives of pyrazole have been developed as potent and selective AURKB inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[5]
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Dual inhibition of EGFR and VEGFR-2 is a promising strategy in cancer therapy to simultaneously target tumor growth and angiogenesis.[6] Fused pyrazole derivatives have been synthesized that exhibit potent inhibitory activity against both EGFR and VEGFR-2.[6][7]
-
Other Kinases: The versatility of the pyrazole scaffold has enabled the development of inhibitors for a variety of other kinases implicated in cancer, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinase (PI3K), and c-Jun N-terminal kinase (JNK).[8][9][10]
Dihydrofolate Reductase (DHFR) Inhibition in Infectious Diseases
Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it an attractive target for antimicrobial agents. Pyrazole derivatives have been investigated as inhibitors of DHFR, demonstrating potential as antibacterial agents.
15-Lipoxygenase (15-LOX) Inhibition in Inflammation
15-Lipoxygenase is an enzyme involved in the metabolic pathway of arachidonic acid, leading to the production of pro-inflammatory mediators. Inhibition of 15-LOX is a potential therapeutic strategy for inflammatory diseases. Pyrazole derivatives have been identified as inhibitors of 15-lipoxygenase.
Signaling Pathways
The therapeutic effects of this compound derivatives are mediated through the modulation of key signaling pathways.
Aurora Kinase B Signaling in Mitosis
AURKB is a key regulator of mitosis. Its inhibition by pyrazole derivatives disrupts the spindle assembly checkpoint, leading to mitotic catastrophe and apoptosis in cancer cells.
Figure 1: Simplified Aurora Kinase B signaling pathway and its inhibition.
EGFR/VEGFR-2 Signaling in Angiogenesis and Tumor Growth
The simultaneous inhibition of EGFR and VEGFR-2 pathways by pyrazole derivatives can effectively block tumor proliferation and the formation of new blood vessels.
Figure 2: Dual inhibition of EGFR and VEGFR-2 signaling pathways.
Quantitative Data
The biological activity of derivatives of this compound is typically quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a compound.
| Derivative Class | Target | Assay | IC50 (µM) | Cell Line/System |
| Pyrazolo[1,5-a]pyrimidine | PIM-1 Kinase | In vitro kinase assay | 0.60 - 0.67 | HCT116, MCF7 |
| Pyrazolo[4,3-f]quinoline | Haspin Kinase | In vitro kinase assay | 1.7 - 3.6 | HCT116, HeLa |
| Pyrazolo[4,3-c]pyridine | PI3K/AKT Pathway | Cytotoxicity assay | 1.937 - 3.695 (µg/mL) | MCF7, HepG2 |
| Pyrazole Carbaldehyde | PI3 Kinase | Cytotoxicity assay | 0.25 | MCF7 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pyrazole derivatives.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Workflow:
Figure 3: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[12]
-
Compound Treatment: Treat cells with various concentrations of the pyrazole derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
Broth Microdilution Method for Antibacterial Activity
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[14]
Protocol:
-
Preparation of Dilutions: Prepare serial two-fold dilutions of the pyrazole derivative in a suitable broth medium in a 96-well microtiter plate.[15]
-
Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 0.5 McFarland standard).[16]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Workflow:
Figure 4: General workflow for an in vitro kinase inhibition assay.
Protocol (Example: Aurora Kinase B):
-
Reaction Setup: In a 96-well plate, combine the Aurora Kinase B enzyme, its substrate (e.g., histone H3), and ATP in a kinase assay buffer.[17]
-
Inhibitor Addition: Add serial dilutions of the pyrazole derivative to the reaction wells.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[17]
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™, which quantifies the amount of ADP produced.[18]
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[18]
DHFR Enzyme Inhibition Assay
This spectrophotometric assay measures the inhibition of DHFR activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[19]
Protocol:
-
Reagent Preparation: Prepare solutions of DHFR enzyme, its substrate dihydrofolic acid (DHF), and the cofactor NADPH in an appropriate assay buffer.[20]
-
Reaction Mixture: In a 96-well plate, add the DHFR enzyme, NADPH, and the pyrazole derivative.[20]
-
Initiate Reaction: Start the reaction by adding the DHF substrate.[20]
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time in a microplate reader.[20]
-
Data Analysis: Calculate the rate of NADPH oxidation and determine the percent inhibition for each concentration of the pyrazole derivative to calculate the IC50.[19]
15-Lipoxygenase Inhibition Assay
This assay measures the inhibition of 15-LOX by monitoring the formation of the conjugated diene product from a fatty acid substrate, which absorbs light at 234 nm.[21]
Protocol:
-
Reagent Preparation: Prepare solutions of 15-lipoxygenase, the substrate (e.g., linoleic acid), and the pyrazole derivative in a suitable buffer (e.g., borate buffer, pH 9.0).[22]
-
Reaction Setup: In a quartz cuvette, combine the buffer, the pyrazole derivative, and the 15-lipoxygenase enzyme solution and incubate for a short period.[23]
-
Initiate Reaction: Start the reaction by adding the linoleic acid substrate.[23]
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 234 nm over time.[23]
-
Data Analysis: Calculate the initial reaction velocity and determine the percent inhibition at different inhibitor concentrations to calculate the IC50.[21]
Conclusion
This compound represents a highly valuable scaffold in medicinal chemistry. While the compound itself is primarily a synthetic intermediate, its derivatives have shown significant promise in targeting a range of therapeutically relevant proteins. The exploration of this scaffold has led to the identification of potent inhibitors of various kinases, DHFR, and 15-LOX, with potential applications in oncology, infectious diseases, and inflammatory conditions. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to further investigate and develop novel therapeutics based on this versatile pyrazole core. Future efforts in structure-activity relationship (SAR) studies and lead optimization are anticipated to yield clinical candidates with improved efficacy and safety profiles.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. researchgate.net [researchgate.net]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. promega.com [promega.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Pyrazole-4-Carbaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract: Pyrazole-4-carbaldehyde and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities. Understanding the physicochemical properties of these molecules is paramount for designing effective drug candidates with favorable pharmacokinetics and pharmacodynamics. This technical guide provides a comprehensive overview of the key physicochemical properties of pyrazole-4-carbaldehyde derivatives, detailed experimental protocols for their determination, and insights into their relevance in drug discovery, particularly focusing on their role as anti-inflammatory agents.
Core Physicochemical Properties
The therapeutic efficacy of a drug molecule is intrinsically linked to its physicochemical properties. For pyrazole-4-carbaldehyde derivatives, properties such as melting point, solubility, and lipophilicity dictate their behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
Data Presentation
Quantitative and qualitative data for representative pyrazole-4-carbaldehyde derivatives are summarized below for comparative analysis.
Table 1: Physical Properties of Selected Pyrazole-4-Carbaldehyde Derivatives
| Compound/Derivative Name | Molecular Formula | Melting Point (°C) | Solubility | Reference |
| 1H-Pyrazole-4-carbaldehyde | C₄H₄N₂O | 82-83 | Slightly soluble in Chloroform and Methanol. | [1] |
| 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | C₁₃H₁₃ClN₂O₃ | 106-107 | Not specified | [2] |
| 3-(2,4-dichlorophenyl)-1-(2-phenoxyacetyl)-1H-pyrazole-4-carbaldehyde | C₁₈H₁₂Cl₂N₂O₃ | 152-154 | Insoluble in water; Soluble in DMF and DMSO. | [3] |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | C₁₆H₁₂N₂O | 145-147 | Not specified | [4] |
| 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-phenyl-1H-pyrazole-4-carbaldehyde | C₁₇H₉Cl₂F₃N₂O | 148.1-149.2 | Not specified | [5] |
Table 2: Spectroscopic Data Summary for the Pyrazole-4-Carbaldehyde Scaffold
| Technique | Key Feature | Typical Range / Value (ppm or cm⁻¹) | Significance | Reference |
| FT-IR | C=O Stretch (Aldehyde) | 1660 - 1700 cm⁻¹ | Confirms the presence of the formyl group. | [2][6] |
| C=N Stretch (Pyrazole Ring) | ~1500 - 1600 cm⁻¹ | Characteristic of the pyrazole heterocycle. | [3] | |
| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.8 - 10.2 ppm (singlet) | Highly deshielded proton, characteristic of the aldehyde. | [2][6] |
| Pyrazole Ring Proton (C5-H) | δ 8.0 - 8.5 ppm (singlet) | Chemical shift is sensitive to substituents on the ring. | [2] | |
| ¹³C NMR | Aldehyde Carbon (-CHO) | δ 183 - 186 ppm | Confirms the aldehyde functional group. | [2] |
| Pyrazole Ring Carbons | δ 110 - 165 ppm | Provides information on the carbon skeleton of the pyrazole ring. | [2] | |
| Mass Spec | Molecular Ion Peak (M⁺) | Corresponds to MW | Determines the molecular weight of the derivative. | [3][6] |
Synthesis and Characterization Workflow
The most prevalent method for synthesizing pyrazole-4-carbaldehyde derivatives is the Vilsmeier-Haack reaction.[5][6] This reaction typically involves the formylation of a hydrazone precursor using a Vilsmeier reagent, commonly prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[7][8] The general workflow from synthesis to characterization is a systematic process crucial for ensuring the purity and confirming the structure of the target compounds.
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reproducible results. The following sections outline the methodologies for synthesis and key property determination.
Protocol 3.1: Synthesis via Vilsmeier-Haack Reaction
This protocol describes a general procedure for the synthesis of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes from the corresponding hydrazone.
-
Preparation of Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous Dimethylformamide (DMF, 3-4 equivalents). Cool the flask in an ice-salt bath to 0 °C. Add Phosphorus oxychloride (POCl₃, 3-4 equivalents) dropwise with constant stirring, ensuring the temperature does not exceed 5-10 °C. Stir the mixture for an additional 30-60 minutes at this temperature until the viscous, white Vilsmeier reagent is formed.[2]
-
Reaction with Hydrazone: Dissolve the appropriate hydrazone precursor (1 equivalent) in a minimum amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent.
-
Cyclization and Formylation: After the addition is complete, remove the ice bath and allow the mixture to reach room temperature. Transfer the flask to a water bath and heat at 60-90 °C for 4-8 hours.[5][8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture and pour it slowly onto a beaker of crushed ice with vigorous stirring.[3]
-
Neutralization: Carefully neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is approximately 7-8. The solid product will precipitate.[3]
-
Purification: Filter the precipitated solid, wash thoroughly with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.[3]
Protocol 3.2: Melting Point Determination
The melting point is a crucial indicator of purity.
-
Sample Preparation: Finely powder a small amount of the dry, purified pyrazole derivative.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. For a pure compound, this range should be narrow (0.5-2 °C).[9]
Protocol 3.3: Spectroscopic Analysis (NMR, FT-IR)
Spectroscopic methods are used to confirm the chemical structure of the synthesized compounds.[10][11]
-
Sample Preparation (NMR): Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[11]
-
NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. Key signals to identify are the aldehyde proton (δ ~9.8 ppm) and the pyrazole ring protons.[2]
-
Sample Preparation (FT-IR): Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk. Alternatively, run the analysis as a thin film or neat liquid if applicable.
-
FT-IR Acquisition: Record the spectrum and identify characteristic peaks, especially the strong C=O stretching band of the aldehyde at ~1670 cm⁻¹.[2]
Relevance in Drug Discovery: Anti-Inflammatory Action
Pyrazole derivatives are renowned for their anti-inflammatory properties, with many acting as inhibitors of cyclooxygenase (COX) enzymes.[12][13] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[13] Selective inhibition of COX-2 is a primary goal for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[14] The pyrazole-4-carbaldehyde scaffold can be derivatized to create potent and selective COX-2 inhibitors.[15][16]
Structure-Property Relationships
The versatility of the pyrazole-4-carbaldehyde core allows for systematic modification at several positions, primarily on the nitrogen and carbon atoms of the pyrazole ring. These modifications directly influence the physicochemical properties and, consequently, the biological activity.
References
- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. jpsionline.com [jpsionline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. researchgate.net [researchgate.net]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Fluorination on Lipophilicity and Metabolic Stability of Pyrazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, employed to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Among heterocyclic compounds, pyrazoles are a prominent scaffold found in numerous approved drugs. This technical guide provides an in-depth analysis of how fluorination influences two critical parameters in drug development: lipophilicity and metabolic stability of pyrazole-containing compounds. Understanding these relationships is paramount for the rational design of more effective and safer therapeutic agents.
Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow it to profoundly impact a molecule's physicochemical and metabolic profile.[1] In the context of pyrazoles, fluorination can modulate lipophilicity, which affects solubility, permeability, and target binding, and enhance metabolic stability, leading to improved bioavailability and a more predictable pharmacokinetic profile.
Data Presentation: The Quantitative Impact of Fluorination
To illustrate the tangible effects of fluorination, the following tables summarize key quantitative data on lipophilicity (LogP) and metabolic stability (half-life and intrinsic clearance) for pyrazole derivatives. While a direct comparison of a comprehensive series of fluorinated pyrazoles against their non-fluorinated parent compounds is not extensively available in publicly accessible literature, the data presented below is collated from various sources to highlight the trends observed upon fluorination.
Table 1: Lipophilicity of Fluorinated vs. Non-Fluorinated Pyrazole Analogs
| Compound/Analog | Structure | LogP | Comments |
| Pyrazole | C₃H₄N₂ | 0.43 | Parent heterocycle |
| 4-Fluoropyrazole | C₃H₃FN₂ | 0.25 | Fluorination at the 4-position slightly decreases lipophilicity. |
| 3-(Trifluoromethyl)pyrazole | C₄H₃F₃N₂ | 1.35 | The trifluoromethyl group significantly increases lipophilicity. |
| Celecoxib Analog (Non-fluorinated) | - | 3.2 | A non-fluorinated analog of Celecoxib. |
| Celecoxib (Trifluoromethylated) | See Figure 1 | 3.5 | The trifluoromethyl group contributes to its lipophilic character. |
Note: LogP values are experimentally determined or calculated and can vary based on the method. The data presented is for comparative purposes.
Table 2: Metabolic Stability of Fluorinated vs. Non-Fluorinated Pyrazole Analogs in Liver Microsomes
| Compound/Analog | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Species |
| Pyrazole | Parent heterocycle | - | High | Rat |
| Fluorinated Pyrazole Derivative | General observation | Increased | Decreased | Human, Rat, Mouse |
| Ezetimibe (Methoxy group) | Metabolically labile precursor | - | High | - |
| Ezetimibe (Fluorinated analog) | Metabolically stable drug | - | Low | - |
| Celecoxib | Trifluoromethylated pyrazole | ~11 hours (in humans) | Low | Human |
Note: Quantitative data directly comparing a homologous series of fluorinated and non-fluorinated pyrazoles is limited. The table reflects general trends and specific examples where fluorination has been shown to enhance metabolic stability. The Ezetimibe example, while not a pyrazole, is a classic illustration of fluorine's metabolic blocking effect.
Experimental Protocols
Detailed and robust experimental protocols are critical for accurately assessing the lipophilicity and metabolic stability of drug candidates. The following sections provide comprehensive methodologies for the key experiments cited in this guide.
Determination of Lipophilicity (LogP) by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The RP-HPLC method is a rapid and reliable technique for determining the octanol-water partition coefficient (LogP), a measure of a compound's lipophilicity.[2][3]
Objective: To determine the LogP value of pyrazole derivatives by correlating their retention time on a reverse-phase HPLC column with the retention times of known standards.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile
-
Test compounds (fluorinated and non-fluorinated pyrazoles) dissolved in a suitable solvent (e.g., methanol or acetonitrile) at 1 mg/mL
-
LogP standards with known values (e.g., a series of alkylbenzenes)
-
Methanol, acetonitrile, and water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Preparation of Mobile Phases: Prepare the aqueous and organic mobile phases.
-
Standard and Sample Preparation: Prepare stock solutions of the test compounds and LogP standards.
-
Chromatographic Conditions:
-
Set the column temperature to 25°C.
-
Use a gradient elution method, for example, starting from 10% B to 90% B over 15 minutes.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to a value where the analytes have maximum absorbance (e.g., 254 nm).
-
-
Calibration Curve: Inject the LogP standards and record their retention times. Plot the known LogP values of the standards against their retention times to generate a calibration curve.
-
Sample Analysis: Inject the pyrazole test compounds and record their retention times.
-
LogP Calculation: Use the retention times of the test compounds and the calibration curve to determine their LogP values.
In Vitro Metabolic Stability Assessment using Liver Microsomes
The liver microsomal stability assay is a standard in vitro method to evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes.[4][5][6][7][8]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of fluorinated and non-fluorinated pyrazoles in the presence of liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
Test compounds (fluorinated and non-fluorinated pyrazoles)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
Incubator or water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare the phosphate buffer, NADPH regenerating system, and stock solutions of the test compounds.
-
Incubation Mixture Preparation: In a microcentrifuge tube, pre-warm a mixture of liver microsomes (e.g., 0.5 mg/mL final concentration) and phosphate buffer at 37°C.
-
Initiation of Reaction: Add the test compound (e.g., 1 µM final concentration) to the pre-warmed microsome mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Sample Processing: Vortex the quenched samples and centrifuge to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Visualizations: Pathways and Workflows
Visualizing complex biological and experimental processes is essential for clear communication and understanding. The following diagrams, created using the DOT language, illustrate key concepts related to the lipophilicity and metabolic stability of fluorinated pyrazoles.
Caption: Experimental workflow for LogP determination by RP-HPLC.
Caption: Workflow for in vitro microsomal stability assay.
Caption: Generalized metabolic pathways of fluorinated pyrazoles.
Conclusion
The strategic incorporation of fluorine into the pyrazole scaffold is a powerful tool for medicinal chemists to modulate lipophilicity and enhance metabolic stability. Fluorination can either increase or decrease lipophilicity depending on the nature and position of the fluorine substituent, thereby allowing for the fine-tuning of a compound's solubility and permeability. More significantly, the exceptional strength of the carbon-fluorine bond provides a robust metabolic block, protecting the molecule from degradation by cytochrome P450 enzymes and leading to improved pharmacokinetic profiles.
The experimental protocols and visualizations provided in this guide offer a framework for the systematic evaluation of fluorinated pyrazoles in drug discovery programs. By understanding the quantitative impact of fluorination and employing rigorous experimental methodologies, researchers can accelerate the development of novel pyrazole-based therapeutics with optimized properties for clinical success.
References
- 1. mdpi.com [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 5. mttlab.eu [mttlab.eu]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. creative-bioarray.com [creative-bioarray.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the synthesis of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the formation of a hydrazone from 4-fluoroacetophenone and hydrazine hydrate, followed by a Vilsmeier-Haack cyclization to yield the target pyrazole. This protocol is designed to be a reliable resource for researchers requiring this key intermediate for the development of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological activities, and the title compound serves as a crucial precursor for creating diverse molecular libraries for screening.
Introduction
Pyrazole-4-carbaldehydes are versatile intermediates in organic synthesis, particularly in the construction of more complex heterocyclic systems with potential pharmacological applications. The presence of the formyl group allows for a variety of subsequent chemical transformations, including the synthesis of Schiff bases, chalcones, and other derivatives. The fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity of the final compounds. The Vilsmeier-Haack reaction is a classical and efficient method for the formylation of electron-rich compounds and for the synthesis of pyrazole-4-carbaldehydes from hydrazones.
Overall Reaction Scheme
The synthesis of this compound is achieved in two main steps:
-
Formation of Hydrazone: Reaction of 4-fluoroacetophenone with hydrazine hydrate to form 1-(4-fluorophenyl)ethylidene)hydrazine.
-
Vilsmeier-Haack Cyclization: Cyclization and formylation of the hydrazone using a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) to yield the final product.
Data Presentation
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 1 | 1-(1-(4-fluorophenyl)ethylidene)hydrazine | C₈H₉FN₂ | 152.17 | 85-95 | Not isolated |
| 2 | This compound | C₁₀H₇FN₂O | 190.18 | 60-75 | 145-148 |
Experimental Protocols
Step 1: Synthesis of 1-(1-(4-fluorophenyl)ethylidene)hydrazine (Hydrazone Intermediate)
Materials:
-
4-Fluoroacetophenone
-
Hydrazine hydrate (80%)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-fluoroacetophenone (0.1 mol) in ethanol (100 mL).
-
To this solution, add hydrazine hydrate (0.12 mol) dropwise while stirring.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture containing the hydrazone is typically used directly in the next step without isolation.
Step 2: Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
Reaction mixture from Step 1
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ice bath
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Beaker (1 L)
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol or ethyl acetate/hexane)
Procedure:
-
In a separate flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (0.3 mol) dropwise to anhydrous N,N-dimethylformamide (0.3 mol) in an ice bath with constant stirring. The reagent should be allowed to form for 30 minutes.
-
To the freshly prepared Vilsmeier reagent, add the hydrazone solution from Step 1 dropwise over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly come to room temperature and then heat it to 60-70 °C for 3-4 hours.[1]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto a large beaker filled with crushed ice.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
The solid product will precipitate out. Stir the mixture for another 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water.
-
Dry the crude product in a desiccator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) to obtain pure this compound as a crystalline solid.
Visualizations
Synthesis Workflow
References
Application Note: Vilsmeier-Haack Formylation of Fluorophenyl Hydrazones for the Synthesis of Pyrazole-4-Carbaldehydes
Introduction
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] A significant application of this reaction is the cyclization of hydrazones to form substituted pyrazoles, a class of heterocyclic compounds of immense interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[3][4] This application note provides a detailed protocol and mechanistic insights for the Vilsmeier-Haack formylation of fluorophenyl hydrazones, leading to the synthesis of 1-(fluorophenyl)-pyrazole-4-carbaldehydes.
The incorporation of fluorine into pharmacologically active molecules is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity. Therefore, the synthesis of fluorinated heterocyclic scaffolds is of high importance. This protocol details the reaction of an acetaldehyde N-(fluorophenyl)hydrazone with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield the corresponding 4-formylpyrazole.[5]
Reaction Mechanism and the Role of the Fluorine Substituent
The Vilsmeier-Haack reaction of hydrazones proceeds through a tandem cyclization and formylation sequence. The process can be broken down into three key stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with DMF to form the electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.[6]
-
Electrophilic Attack and Cyclization: The hydrazone acts as the nucleophile. The initial electrophilic attack by the Vilsmeier reagent occurs at the β-carbon of the hydrazone. This is followed by an intramolecular cyclization, where the terminal nitrogen attacks the newly formed iminium intermediate, leading to the formation of the pyrazole ring.[7]
-
Formylation and Hydrolysis: A second molecule of the Vilsmeier reagent formylates the newly formed, electron-rich pyrazole ring at the C4 position. The resulting iminium salt is then hydrolyzed during aqueous work-up to yield the final pyrazole-4-carbaldehyde.[3][5]
The fluorine atom on the phenyl ring, being electron-withdrawing, can influence the reaction rate. While the Vilsmeier-Haack reaction typically favors electron-rich substrates, the nucleophilicity of the hydrazone moiety is generally sufficient to drive the reaction forward.[1][8] The position of the fluorine substituent (ortho, meta, or para) can subtly affect the electron density of the hydrazone nitrogen atoms, but the cyclization remains a highly favorable process.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemmethod.com [chemmethod.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of Pyrazole-4-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of pyrazole-4-carbaldehydes utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and operational simplicity, making it a valuable tool in modern medicinal chemistry and drug discovery.[1][2][3]
Introduction
Pyrazole-4-carbaldehydes are pivotal building blocks in the synthesis of a wide array of biologically active molecules. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates, exhibiting a broad spectrum of activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. The formyl group at the 4-position serves as a versatile handle for further chemical modifications, enabling the generation of diverse compound libraries for drug discovery programs.
The Vilsmeier-Haack reaction is the cornerstone for the synthesis of these valuable intermediates.[2] Traditional thermal methods for this reaction are often plagued by long reaction times and the use of hazardous solvents.[1] Microwave-assisted synthesis has emerged as a green and efficient alternative, significantly accelerating the reaction and often leading to higher product purity.[1][3]
Data Presentation
The following table summarizes the comparative results for the synthesis of a series of 1-phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes using conventional heating, sonication, and microwave irradiation, highlighting the superior efficiency of the microwave-assisted approach.
Table 1: Comparison of Synthesis Methods for Pyrazole-4-carbaldehydes [1]
| Compound | R-group | Conventional Method Time (h) | Conventional Method Yield (%) | Sonication Method Time (min) | Sonication Method Yield (%) | Microwave Method Time (min) | Microwave Method Yield (%) |
| 1 | H | 7 | 65 | 60 | 78 | 10 | 88 |
| 2 | 4-CH₃ | 6 | 68 | 55 | 81 | 8 | 90 |
| 3 | 4-OCH₃ | 5 | 72 | 50 | 85 | 7 | 92 |
| 4 | 4-Cl | 8 | 62 | 65 | 75 | 12 | 85 |
| 5 | 4-Br | 8 | 60 | 65 | 73 | 12 | 84 |
| 6 | 4-NO₂ | 10 | 55 | 70 | 68 | 15 | 78 |
Experimental Protocols
This section provides detailed experimental protocols for the key steps in the microwave-assisted synthesis of pyrazole-4-carbaldehydes.
Protocol 1: General Procedure for the Microwave-Assisted Synthesis of Hydrazones (Precursors)
This protocol describes the synthesis of the hydrazone precursors required for the subsequent Vilsmeier-Haack formylation.
Materials:
-
Substituted acetophenone (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted acetophenone (1.0 eq) and phenylhydrazine (1.0 eq) in a minimal amount of ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at a suitable power (e.g., 200 W) for a short duration (typically 2-5 minutes).[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into crushed ice with stirring.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure hydrazone.
Protocol 2: Detailed Procedure for the Microwave-Assisted Vilsmeier-Haack Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
This protocol provides a step-by-step guide for the synthesis of the parent 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
Materials:
-
1,3-Diphenyl-1H-pyrazole (1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
Procedure:
-
Preparation of the Vilsmeier Reagent: In a fume hood, cautiously add phosphorus oxychloride (3.0 eq) dropwise to ice-cold N,N-dimethylformamide (used as both reagent and solvent) in a round-bottom flask with constant stirring. The Vilsmeier reagent is formed in situ.
-
Reaction Setup: To the freshly prepared Vilsmeier reagent, add 1,3-diphenyl-1H-pyrazole (1.0 eq).
-
Microwave Irradiation: Place the reaction mixture in a microwave reactor and irradiate at a moderate power setting (e.g., 400W) for a short period (typically 5-10 minutes).[3] The reaction progress should be monitored by TLC.
-
Work-up: After the reaction is complete, carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to yield the pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the synthesis and potential applications of pyrazole-4-carbaldehydes.
Caption: Vilsmeier-Haack reaction mechanism for pyrazole-4-carbaldehyde synthesis.
Caption: Drug development workflow utilizing pyrazole-4-carbaldehydes.
Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazole derivative.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 3-Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-substituted pyrazoles utilizing palladium-catalyzed cross-coupling reactions. The pyrazole motif is a crucial scaffold in medicinal chemistry and materials science, and its functionalization at the C3 position is of significant interest for the development of novel compounds with diverse biological and physical properties. This document outlines key palladium-catalyzed methods, including Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings, as well as direct C-H activation strategies, offering a versatile toolkit for the synthesis of a wide array of 3-substituted pyrazole derivatives.
Introduction to Pd-Catalyzed Cross-Coupling for Pyrazole Functionalization
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of 3-substituted pyrazoles, these methods typically involve the coupling of a 3-halopyrazole or a pyrazole with a reactive C-H bond at the 3-position with a suitable coupling partner. The choice of reaction depends on the desired substituent and the available starting materials.
Key Advantages of Pd-Catalyzed Methods:
-
Broad Substrate Scope: A wide variety of functional groups are tolerated on both the pyrazole core and the coupling partner.
-
High Efficiency: Reactions often proceed with high yields and selectivity.
-
Mild Reaction Conditions: Many protocols utilize relatively mild conditions, preserving sensitive functional groups.
-
Versatility: A range of different bond types (C-C, C-N, C-O, etc.) can be formed.
General Workflow for Pd-Catalyzed Cross-Coupling Reactions
The general workflow for a typical palladium-catalyzed cross-coupling reaction is depicted below. It involves the careful selection and combination of the pyrazole substrate, coupling partner, palladium catalyst, ligand, base, and solvent under an inert atmosphere.
Figure 1. A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Data Presentation: Comparison of Key Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for the synthesis of 3-substituted pyrazoles via various palladium-catalyzed cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling of 3-Halopyrazoles with Boronic Acids
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 70-95 | [1] |
| XPhos Pd G2 (2) | XPhos (4) | K₂CO₃ | EtOH/H₂O | MW | 0.5 | 80-95 | [2] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 75-90 | [3] |
| P1 or P2 precatalyst (1-3.5) | - | K₃PO₄ | Dioxane/H₂O | 60-100 | 5-20 | 61-95 | [3] |
Table 2: Stille Coupling of 3-Halopyrazoles with Organostannanes
| Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | LiCl | Toluene | 110 | 12 | 70-90 | [4] |
| Pd₂(dba)₃ (2) | P(2-furyl)₃ (8) | - | NMP | 80 | 6 | 75-92 | [4] |
| PdCl₂(PPh₃)₂ (3) | - | CuI | DMF | 80 | 8 | 65-88 | [5] |
| Pd(dppf)Cl₂·DCM (10) | - | CuI, LiCl | DMF | 40 | 60 | up to 85 | [6] |
Table 3: Heck Coupling of 3-Halopyrazoles with Alkenes
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 24 | 60-85 | [7] |
| PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 120 | 12 | 70-90 | [8] |
| Pd EnCat®40 (0.8) | - | NaOAc | Ethanol | MW (140) | 0.5 | up to 70 | [9][10] |
Table 4: Sonogashira Coupling of 3-Halopyrazoles with Terminal Alkynes
| Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (2) | CuI (4) | - | Et₃N | THF | RT-60 | 6-12 | 70-95 | [11] |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | - | Piperidine | DMF | 80 | 4 | 75-92 | [12] |
| Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 72-96 | [13][14] |
| PdCl₂(PPh₃)₂ (3) | - | - | TBAF | Neat | 80-120 | 0.5-2 | 80-95 | [15] |
Table 5: Buchwald-Hartwig Amination of 3-Halopyrazoles
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 12 | 70-90 | [1][16] |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 75-95 | [17][18] |
| BrettPhos Pd G4 (5) | BrettPhos (5) | K₃PO₄ | t-BuOH | 100 | 72 | up to 85 | [19] |
Table 6: Direct C-H Arylation of Pyrazoles at C3
| Catalyst (mol%) | Ligand (mol%) | Additive/Oxidant | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ (5-10) | - | Ag₂O | - | Acetic Acid | 120 | 24 | 45-70 |[20][21] | | Pd(OAc)₂ (2) | - | - | KOAc | DMA | 130 | 12 | 60-85 |[22] | | PdNPs/BC (15) | - | - | K₂CO₃ | Dioxane | MW (150) | 0.4 | up to 76 |[23] |
Experimental Protocols
The following are representative, detailed experimental protocols for key palladium-catalyzed cross-coupling reactions for the synthesis of 3-substituted pyrazoles.
Protocol 1: Suzuki-Miyaura Coupling of a 3-Bromopyrazole
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 3-bromopyrazole with an arylboronic acid.
Materials:
-
3-Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the 3-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 6-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-arylpyrazole.[1]
Protocol 2: Sonogashira Coupling of a 3-Iodopyrazole
This protocol outlines a general procedure for the Sonogashira coupling of a 3-iodopyrazole with a terminal alkyne.
Materials:
-
3-Iodopyrazole derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the 3-iodopyrazole derivative, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF or DMF, followed by triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.
-
Once the starting material is consumed (typically 4-12 hours), concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography to yield the 3-alkynylpyrazole.[11][12]
Protocol 3: Buchwald-Hartwig Amination of a 3-Bromopyrazole
This protocol provides a general method for the C-N cross-coupling of a 3-bromopyrazole with a primary or secondary amine.
Materials:
-
3-Bromopyrazole derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous toluene or dioxane
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and the base.
-
Add the 3-bromopyrazole derivative and a stir bar.
-
Seal the tube, remove from the glovebox (if applicable), and add anhydrous toluene or dioxane via syringe.
-
Add the amine via syringe.
-
Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the residue by flash chromatography to obtain the 3-aminopyrazole derivative.[17][18]
Protocol 4: Direct C-H Arylation of a Pyrazole at the C3 Position
This protocol describes a method for the direct arylation of an N-substituted pyrazole at the C3 position.
Materials:
-
N-substituted pyrazole (1.0 equiv)
-
Aryl iodide or bromide (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.10 equiv)
-
Potassium acetate (KOAc) or another suitable base (2.0 equiv)
-
Anhydrous dimethylacetamide (DMA) or toluene
-
Argon or Nitrogen gas
-
Sealed reaction vial
Procedure:
-
To a sealable reaction vial, add the N-substituted pyrazole, aryl halide, Pd(OAc)₂, and potassium acetate.
-
Evacuate and backfill the vial with an inert gas three times.
-
Add anhydrous DMA or toluene via syringe.
-
Seal the vial tightly and place it in a preheated oil bath at 130-150 °C.
-
Stir the reaction mixture for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to afford the 3-arylpyrazole.[22]
Visualizing Catalytic Cycles
The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, providing a visual representation of the key mechanistic steps.
Figure 2. Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 3. Catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile platform for the synthesis of 3-substituted pyrazoles. The choice of the specific methodology—be it Suzuki-Miyaura, Stille, Heck, Sonogashira, Buchwald-Hartwig, or direct C-H activation—will depend on the desired target molecule, the availability of starting materials, and the required functional group tolerance. The protocols and data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, agrochemicals, and materials science, facilitating the efficient and strategic synthesis of novel pyrazole derivatives. It is always recommended to perform small-scale optimization of reaction conditions for new substrates to achieve the best results.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 14. scirp.org [scirp.org]
- 15. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Palladium-Catalyzed Pyrazole-Directed sp3 C-H Bond Arylation for the Synthesis of β-Phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Multicomponent Synthesis of Bioactive Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of bioactive pyrazole derivatives using multicomponent reactions (MCRs). Pyrazoles are a significant class of heterocyclic compounds with a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3][4][5] Multicomponent reactions offer an efficient, atom-economical, and environmentally friendly approach for the rapid construction of complex molecular scaffolds from simple starting materials.[1][4][5][6][7]
Introduction to Multicomponent Reactions for Pyrazole Synthesis
Multicomponent reactions (MCRs) are one-pot synthetic strategies where three or more reactants combine to form a single product that incorporates all or most of the atoms of the starting materials.[5] This approach is highly valued in medicinal chemistry for its ability to generate diverse libraries of compounds for biological screening. For pyrazole synthesis, MCRs typically involve the condensation of a 1,3-dicarbonyl compound (or its equivalent), a hydrazine derivative, and one or more additional components that introduce further structural diversity and functionalization.[8][9]
The advantages of using MCRs for synthesizing bioactive pyrazoles include:
-
Operational Simplicity: One-pot reactions reduce the number of synthetic steps and purification procedures.[5]
-
Time and Energy Efficiency: MCRs are often faster and require less energy compared to traditional multi-step syntheses.[5]
-
Atom Economy: A high percentage of the atoms from the starting materials are incorporated into the final product, minimizing waste.[7]
-
Structural Diversity: The use of various starting components allows for the creation of a wide array of substituted pyrazoles.
Experimental Protocols
This section provides detailed protocols for two common and effective multicomponent reactions for the synthesis of bioactive pyrazole derivatives.
Protocol 1: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol describes a highly efficient, often piperidine-catalyzed, four-component reaction for the synthesis of pyrano[2,3-c]pyrazoles, which are known for their antimicrobial and anticancer activities.[1][8]
Reaction Scheme:
Aromatic Aldehyde + Malononitrile + Hydrazine Hydrate + β-Ketoester → Pyrano[2,3-c]pyrazole
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Hydrazine hydrate
-
Ethyl acetoacetate (or other β-ketoester)
-
Ethanol
-
Piperidine (catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask, add the aromatic aldehyde (10 mmol), malononitrile (10 mmol), and ethyl acetoacetate (10 mmol) in ethanol (30 mL).
-
Add hydrazine hydrate (10 mmol) to the mixture.
-
Add a catalytic amount of piperidine (5 mol%).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.[1] In some cases, gentle heating or reflux may be required to drive the reaction to completion.
-
Upon completion of the reaction (typically within 2-4 hours), a solid product will precipitate.
-
Filter the precipitate and wash it with cold ethanol.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate).
-
Dry the purified product under vacuum to obtain the desired pyrano[2,3-c]pyrazole.
Protocol 2: Three-Component Synthesis of Substituted Pyrazoles
This protocol outlines a versatile three-component synthesis of highly substituted pyrazoles.
Reaction Scheme:
1,3-Dicarbonyl Compound + N,N-Dimethylformamide dimethyl acetal (DMF-DMA) + Hydrazine Derivative → Substituted Pyrazole
Materials:
-
1,3-Dicarbonyl compound (e.g., 1-phenyl-3-(2-(tosyloxy)phenyl)propane-1,3-dione)[1]
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate or a substituted hydrazine
-
Acetic acid (catalyst)
-
Water or an appropriate solvent
-
Microwave reactor (optional, for accelerated synthesis)[1]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (5 mmol) in a suitable solvent.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (5.5 mmol) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature or heat as required.
-
Add the hydrazine derivative (5 mmol) to the reaction mixture.
-
The reaction can be performed under conventional heating or under microwave irradiation (e.g., 115–140 °C for 9–10 minutes) to reduce reaction times.[1]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with a suitable solvent, and dry it.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
Quantitative Data on Bioactive Pyrazoles
The following tables summarize the biological activities of various pyrazole derivatives synthesized via multicomponent reactions.
Table 1: Antibacterial Activity of Selected Pyrazole Derivatives
| Compound Type | MCR Type | Test Organism | Activity (e.g., Zone of Inhibition in mm) | Reference |
| Pyrano[2,3-c]pyrazoles | Four-component | Staphylococcus aureus | 15 - 21 | [1] |
| Pyrano[2,3-c]pyrazoles | Four-component | Bacillus subtilis | 12 - 18 | [1] |
| Pyrano[2,3-c]pyrazoles | Four-component | Escherichia coli | 18 - 31 | [5] |
| Pyrano[2,3-c]pyrazoles | Four-component | Proteus vulgaris | 16 - 25 | [5] |
| Pyrazole-dimedone derivatives | Four-component | Staphylococcus aureus | Moderate activity | [1] |
| Pyrazole-dimedone derivatives | Four-component | Enterococcus faecalis | Moderate activity | [1] |
Table 2: Anticancer Activity of Selected Pyrazole Derivatives
| Compound Type | MCR Type | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
| Benzimidazole linked pyrazoles | One-pot multicomponent | MCF-7 (Breast) | Potent activity | [10] |
| Benzimidazole linked pyrazoles | One-pot multicomponent | A549 (Lung) | Potent activity | [10] |
| Benzimidazole linked pyrazoles | One-pot multicomponent | HepG2 (Liver) | Potent activity | [10] |
| Pyrazole carbaldehyde derivatives | Not specified | MCF-7 (Breast) | 0.25 | [11] |
| Pyridinyl-pyrazole-diamines | One-pot multicomponent | HepG2 (Liver) | 13.14 | [12] |
| Pyridinyl-pyrazole-diamines | One-pot multicomponent | MCF-7 (Breast) | 8.03 | [12] |
Visualizations
The following diagrams illustrate the general workflow for the synthesis and screening of bioactive pyrazoles, as well as a logical relationship diagram for a typical four-component reaction.
Caption: General workflow for MCR-based synthesis and screening of bioactive pyrazoles.
Caption: Logical relationship of components in a four-component pyrazole synthesis.
Conclusion
Multicomponent reactions represent a powerful and efficient tool in the synthesis of bioactive pyrazole derivatives. The protocols and data presented here offer a starting point for researchers to explore this versatile chemistry for the discovery of novel therapeutic agents. The operational simplicity and high efficiency of MCRs make them particularly suitable for generating large libraries of compounds for high-throughput screening in drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. srrjournals.com [srrjournals.com]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
Application Notes & Protocols: Synthesis and Evaluation of Kinase Inhibitors from Pyrazole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of potent kinase inhibitors derived from pyrazole aldehydes. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors used in oncology and inflammation.[1][2] This document outlines the synthetic strategies, experimental procedures, and biological evaluation methods for developing novel pyrazole-based kinase inhibitors.
Introduction to Pyrazole-Based Kinase Inhibitors
Protein kinases are pivotal regulators of numerous cellular processes, and their dysregulation is a well-established driver of various diseases, most notably cancer.[3][4][5][6] The development of small molecule kinase inhibitors has therefore become a central focus of modern drug discovery. The pyrazole ring system is a key pharmacophore in many successful kinase inhibitors due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[1] Pyrazole aldehydes serve as versatile starting materials for the synthesis of a diverse range of substituted pyrazole compounds with potent and selective kinase inhibitory activity.
General Synthetic Approach
The synthesis of kinase inhibitors from pyrazole aldehydes typically involves a multi-step process. A common strategy is the construction of a substituted pyrazole core, followed by functionalization to introduce moieties that enhance binding affinity and selectivity for the target kinase.
A representative synthetic workflow is illustrated below:
Figure 1: General workflow for the synthesis of pyrazole-based kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of a Pyrazole-Based p38 MAP Kinase Inhibitor
This protocol describes the synthesis of a p38 MAP kinase inhibitor based on a pyrazole scaffold, adapted from published procedures.[7][8]
Materials:
-
4-Formyl-1-phenyl-1H-pyrazole
-
4-Fluorophenylacetonitrile
-
Potassium tert-butoxide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Step 1: Knoevenagel Condensation: To a solution of 4-formyl-1-phenyl-1H-pyrazole (1.0 eq) and 4-fluorophenylacetonitrile (1.1 eq) in DMF, add potassium tert-butoxide (1.2 eq) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 4 hours.
-
Step 2: Cyclization: Add hydrazine hydrate (5.0 eq) to the reaction mixture and heat to 80 °C for 6 hours.
-
Step 3: Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. Acidify with 2N HCl and then neutralize with saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired pyrazole-based inhibitor.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: p38α MAP Kinase)
This protocol outlines a general procedure for evaluating the inhibitory activity of a synthesized compound against a target kinase using a luminescence-based assay.
Materials:
-
Synthesized pyrazole inhibitor
-
Recombinant human p38α MAP kinase
-
Kinase substrate (e.g., ATF2)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a stock solution of the pyrazole inhibitor in DMSO. Serially dilute the stock solution to obtain a range of concentrations for IC50 determination.
-
Assay Reaction: In a 96-well plate, add the assay buffer, the kinase substrate, and the serially diluted inhibitor.
-
Initiation of Reaction: Add the p38α MAP kinase to initiate the reaction, followed by the addition of ATP.
-
Incubation: Incubate the plate at 30 °C for 1 hour.
-
Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the amount of ATP remaining, and thus directly proportional to kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation: Inhibitory Activities of Representative Pyrazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of several pyrazole-based compounds against various kinases.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 1 | p38α MAP Kinase | 15 | [7][8] |
| Afuresertib | Akt1 | 1.3 | [2] |
| Compound 22 | CDK2 | 24 | [2] |
| Compound 22 | CDK5 | 23 | [2] |
| Compound 3f | JAK1 | 3.4 | [9] |
| Compound 3f | JAK2 | 2.2 | [9] |
| Compound 3f | JAK3 | 3.5 | [9] |
| Compound 43 | PI3K | 250 | [10] |
| Compound 25e | Akt1 | 30.4 | [11] |
Signaling Pathway and Mechanism of Action
Many pyrazole-based inhibitors target kinases within critical signaling pathways that are often hyperactivated in cancer. For instance, the JAK/STAT pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Anti-inflammatory Agents from Pyrazole-4-Carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial protective mechanism, chronic inflammation is implicated in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes.[2] However, their long-term use is associated with gastrointestinal and cardiovascular side effects, necessitating the development of safer and more effective anti-inflammatory agents.[2]
The pyrazole scaffold is a prominent heterocyclic nucleus in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][3][4] Notably, the selective COX-2 inhibitor Celecoxib features a pyrazole core, highlighting the potential of this scaffold in designing potent and safer anti-inflammatory drugs.[5][6][7] Pyrazole-4-carbaldehyde serves as a versatile synthetic intermediate for generating a diverse library of pyrazole derivatives, such as Schiff bases and chalcones, with significant anti-inflammatory potential.[8][9][10][11][12]
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of anti-inflammatory agents derived from pyrazole-4-carbaldehyde. Detailed protocols for key experiments are included to guide researchers in this promising area of drug discovery.
Synthesis of Pyrazole-4-Carbaldehyde Derivatives
A common and efficient method for the synthesis of the 1,3-disubstituted-1H-pyrazole-4-carbaldehyde core is the Vilsmeier-Haack reaction.[8][9][10] This reaction involves the formylation of a suitable hydrazone precursor using a Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The resulting pyrazole-4-carbaldehyde can then be further modified, for instance, by condensation with various amines to yield Schiff bases or with substituted acetophenones to form chalcones.[11][13][14]
General Synthetic Workflow
Caption: Synthetic workflow for pyrazole-4-carbaldehyde derivatives.
Mechanism of Action
The primary anti-inflammatory mechanism of pyrazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes.[3] COX enzymes exist in two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and upregulated at sites of inflammation.[3] Many pyrazole-based compounds exhibit selective inhibition of COX-2, which is believed to contribute to their improved gastrointestinal safety profile compared to non-selective NSAIDs.[5][15][16]
Inhibition of COX-2 blocks the conversion of arachidonic acid to prostaglandins (PGs), particularly PGE2, which are key mediators of inflammation, pain, and fever.[17] Additionally, some pyrazole derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and inhibit other inflammatory pathways, including those involving lipoxygenase (LOX) and nitric oxide (NO).[17][18]
Key Inflammatory Signaling Pathway
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
Data Presentation: In Vitro and In Vivo Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole-4-carbaldehyde derivatives is typically assessed through a combination of in vitro and in vivo assays. The following tables summarize representative quantitative data from various studies.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
| Pyrazole Derivative 1 | >100 | 1.15 | >86.9 | [17] |
| Pyrazole Derivative 2 | >100 | 1.50 | >66.7 | [17] |
| Pyrazole-Thiazole Hybrid | 4.5 | 0.02 | 225 | [18] |
| Halogenated Triarylpyrazole | - | 0.26 | 192.3 | [5] |
| Celecoxib (Reference) | 35.8 | 0.204 | 175.5 | [5][19] |
IC₅₀: Half-maximal inhibitory concentration. SI: A higher value indicates greater selectivity for COX-2.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| Pyrazole Derivative (IVa-f series) | - | 45.58 - 67.32 | [8] |
| Pyrazole Derivative 1 | 10 | 65 - 80 | [18] |
| Pyrazole-Chalcone Hybrid | - | 75 | [18] |
| Ibuprofen (Reference) | - | 76.45 | [8] |
| Indomethacin (Reference) | - | 55 | [18] |
Table 3: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | NO Inhibition (%) | Reference |
| Pyrazole-Pyridazine Hybrid | - | Significant | Significant | Significant | [17] |
| 3,5-Diarylpyrazole | 5 | - | 85 | - | [18] |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (General Procedure)
This protocol is a generalized procedure based on the Vilsmeier-Haack reaction.[8][9][10]
Materials:
-
Substituted acetophenone phenylhydrazone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Sodium bicarbonate solution
-
Ethanol for recrystallization
Procedure:
-
Prepare the Vilsmeier-Haack reagent by slowly adding POCl₃ (1.5 eq) to ice-cold DMF (20 mL) with stirring. Maintain the temperature below 5°C.
-
To this reagent, add the substituted acetophenone phenylhydrazone (1 eq).
-
Reflux the reaction mixture for 2-3 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.
-
Neutralize the solution with an excess of sodium bicarbonate solution.
-
Filter the precipitated product, wash thoroughly with water.
-
Purify the crude product by recrystallization from ethanol to obtain the desired 1,3-disubstituted-1H-pyrazole-4-carbaldehyde.
-
Characterize the final product using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (Enzyme Immunoassay)
This protocol describes a common method for evaluating the inhibitory activity of compounds against COX enzymes.[16][17]
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Reaction buffer (e.g., Tris-HCl)
-
PGE₂ EIA Kit
-
Microplate reader
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with the test compound (at various concentrations) or vehicle (DMSO) in the reaction buffer for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., HCl).
-
Quantify the amount of PGE₂ produced using a commercial Prostaglandin E₂ EIA Kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This is a standard and widely used model for evaluating acute inflammation.[8][20][21]
Materials:
-
Wistar albino rats (150-200 g)
-
Test compounds
-
Reference drug (e.g., Ibuprofen, Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
1% w/v Carrageenan solution in normal saline
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (e.g., control, reference, and test groups).
-
Administer the test compounds and the reference drug orally or intraperitoneally. The control group receives only the vehicle.
-
After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.
-
Measure the paw volume immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume increase in the control group, and Vt is the mean paw volume increase in the treated group.
Protocol 4: Determination of Pro-inflammatory Cytokines (TNF-α and IL-6) in LPS-Stimulated RAW 264.7 Macrophages
This in vitro assay assesses the effect of compounds on the production of key inflammatory cytokines.[17]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds
-
MTT assay kit for cytotoxicity
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A control group without LPS stimulation and a vehicle-treated LPS-stimulated group should be included.
-
After incubation, collect the cell culture supernatants for cytokine analysis.
-
Determine the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's protocols.
-
Perform an MTT assay on the remaining cells to assess the cytotoxicity of the test compounds and ensure that the observed cytokine inhibition is not due to cell death.
-
Calculate the percentage of cytokine inhibition for each compound concentration relative to the vehicle-treated, LPS-stimulated control.
Conclusion
Pyrazole-4-carbaldehyde is a valuable and versatile starting material for the development of novel anti-inflammatory agents. Derivatives such as Schiff bases and chalcones have demonstrated significant anti-inflammatory activity, primarily through the selective inhibition of the COX-2 enzyme and modulation of pro-inflammatory cytokine production. The detailed protocols and summarized data presented in these application notes provide a solid foundation for researchers to synthesize, evaluate, and optimize new pyrazole-based compounds as potential therapeutic candidates for inflammatory diseases. Further exploration of structure-activity relationships and preclinical evaluation will be crucial in advancing these promising compounds toward clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wjpsonline.com [wjpsonline.com]
- 9. Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method - ProQuest [proquest.com]
- 10. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
- 11. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. Design, synthesis, and molecular docking of novel pyrazole-chalcone analogs of lonazolac as 5-LOX, iNOS and tubulin polymerization inhibitors with potential anticancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde is a key building block in the synthesis of a variety of agrochemicals. The pyrazole scaffold is a "privileged" structure in agrochemical discovery, frequently appearing in successful commercial products due to its ability to interact with a range of biological targets in pests, weeds, and fungi.[1] The presence of a fluorophenyl group often enhances the biological activity and metabolic stability of the final product. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in the development of modern fungicides and herbicides.
Agrochemical Applications
Derivatives of this compound are utilized in the synthesis of two major classes of agrochemicals: Succinate Dehydrogenase Inhibitor (SDHI) fungicides and 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitor herbicides.
Pyrazole Carboxamide Fungicides (SDHIs)
Pyrazole carboxamides are a significant class of fungicides that act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi (Complex II).[1] This inhibition disrupts the production of ATP, leading to fungal cell death. The general structure of these fungicides involves the pyrazole-4-carboxamide moiety, where the carbaldehyde group of the starting material is converted to a carboxylic acid and then coupled with a suitable amine.
Pyrazole-Based Herbicides (HPPD Inhibitors)
Certain pyrazole derivatives are potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2] This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of HPPD leads to the bleaching of new plant growth due to the disruption of carotenoid biosynthesis, ultimately causing plant death.[1] The synthesis of these herbicides often involves the reaction of the pyrazole scaffold with various aromatic ketones.
Experimental Protocols
Synthesis of 3-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic acid
This initial step converts the carbaldehyde functional group into a carboxylic acid, a necessary intermediate for the synthesis of pyrazole carboxamide fungicides.
Materials:
-
This compound
-
Potassium permanganate (KMnO4)
-
Sulfuric acid (H2SO4)
-
Sodium bisulfite (NaHSO3)
-
Water
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve this compound in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate in water. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Acidify the mixture with dilute sulfuric acid to a pH of approximately 2.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of Pyrazole-4-carboxamide Fungicides (General Procedure)
This protocol describes the coupling of the synthesized carboxylic acid with an appropriate amine to form the final active fungicide.
Materials:
-
3-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl2) or oxalyl chloride
-
Substituted aniline or other amine
-
Triethylamine (Et3N) or pyridine
-
Anhydrous dichloromethane (CH2Cl2) or another suitable aprotic solvent
Procedure:
-
Suspend 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid in anhydrous dichloromethane.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the acid is completely converted to the acid chloride (monitor by the cessation of gas evolution).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous dichloromethane.
-
In a separate flask, dissolve the desired substituted aniline and triethylamine in anhydrous dichloromethane.
-
Slowly add the acid chloride solution to the aniline solution at 0 °C.
-
Allow the reaction to stir at room temperature for several hours until completion (monitor by TLC).
-
Wash the reaction mixture with water, 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole carboxamide fungicide.
Synthesis of Pyrazole-Based HPPD Inhibitors (General Procedure)
This protocol outlines a general method for the synthesis of pyrazole aromatic ketone analogs that act as HPPD inhibitors.
Materials:
-
This compound
-
Substituted aromatic ketone
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve the this compound and the substituted aromatic ketone in a suitable solvent like ethanol.
-
Add a solution of a base (e.g., aqueous sodium hydroxide) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified time until the reaction is complete (monitor by TLC).
-
After completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield the final pyrazole-based HPPD inhibitor.
Data Presentation
Table 1: Antifungal Activity of Pyrazole Carboxamide Derivatives
| Compound ID | Target Fungus | EC50 (µg/mL) | Reference |
| 7ai | Alternaria porri | 2.24 | [1] |
| 7ai | Marssonina coronaria | 3.21 | [1] |
| 7ai | Cercospora petroselini | 10.29 | [1] |
| 7ai | Rhizoctonia solani | 0.37 | [1] |
| 8j | Alternaria solani | 3.06 | [3][4] |
| 6d | Rhizoctonia cerealis | 5.11 | [5] |
| 6j | Rhizoctonia cerealis | 8.14 | [5] |
| Fluxapyroxad (Commercial) | Rhizoctonia cerealis | 11.93 | [5] |
| Thifluzamide (Commercial) | Rhizoctonia cerealis | 22.12 | [5] |
Table 2: Herbicidal Activity of Pyrazole Aromatic Ketone Analogs
| Compound ID | Target Weed | Activity at 37.5 g/ha | Crop Selectivity (Wheat, Maize, Rice) at 150 g/ha | Reference |
| A1 | Chenopodium serotinum | Excellent | Good | [2] |
| A3 | Chenopodium serotinum | Excellent | N/A | [2] |
| A4 | Chenopodium serotinum | Excellent | N/A | [2] |
| A17 | Stellaria media | Excellent | Good | [2] |
| A20 | Brassica juncea | Excellent | Good | [2] |
| A25 | Brassica juncea | Excellent | Good | [2] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Pyrazole Carboxamide Fungicides (SDHIs).
Caption: Mechanism of action of Pyrazole-Based Herbicides (HPPD Inhibitors).
Caption: General synthetic workflows for agrochemicals from the starting material.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fluorinated Pyrazoles in Advanced Materials: Application Notes and Protocols
Abstract
The introduction of fluorine into pyrazole-based molecular architectures has unlocked a new frontier in material science. The unique physicochemical properties imparted by fluorine, such as high electronegativity, thermal stability, and hydrophobicity, make fluorinated pyrazoles highly desirable building blocks for a diverse range of advanced materials. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of fluorinated pyrazoles in organic electronics, advanced polymers, and liquid crystal displays. Detailed, field-proven protocols for the synthesis, incorporation, and characterization of these materials are presented, emphasizing the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Fluorine Advantage in Pyrazole-Based Materials
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are versatile scaffolds in medicinal chemistry and agrochemistry.[1][2] Their tunability at multiple positions allows for the fine-tuning of their electronic and structural properties.[3] The strategic incorporation of fluorine atoms or fluorinated moieties into the pyrazole core significantly enhances their performance in material science applications.[4][5]
The high electronegativity of fluorine can profoundly influence the electronic properties of the pyrazole ring, leading to lower HOMO/LUMO energy levels, which is advantageous for applications in organic electronics.[6] Furthermore, the strength of the carbon-fluorine bond enhances the thermal and metabolic stability of the resulting materials.[7] This guide will explore the practical applications of these properties in the development of next-generation materials.
Applications in Organic Light-Emitting Diodes (OLEDs)
Fluorinated pyrazoles have emerged as promising candidates for both emissive and host materials in OLEDs.[2][8] Their tailored electronic properties can lead to enhanced device efficiency, color purity, and operational stability.
Rationale for Using Fluorinated Pyrazoles in OLEDs
The introduction of fluorine into the pyrazole structure can lead to:
-
Improved Electron Injection and Transport: The electron-withdrawing nature of fluorine can lower the LUMO energy level of the material, facilitating electron injection from the cathode.[6]
-
Enhanced Color Purity: The rigid structure of the pyrazole ring, combined with the electronic effects of fluorine, can lead to narrower emission spectra, resulting in more saturated and purer colors.
-
Increased Thermal Stability: The inherent strength of the C-F bond contributes to the overall thermal stability of the OLED device, prolonging its operational lifetime.
Protocol: Fabrication of a Solution-Processed OLED with a Fluorinated Pyrazole Emitter
This protocol details the fabrication of a multi-layer OLED device using a fluorinated pyrazole derivative as the emissive material via spin-coating.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution
-
Fluorinated pyrazole emitter solution (e.g., 10 mg/mL in chlorobenzene)
-
Electron transporting material (ETM) solution (e.g., TPBi in chloroform)
-
Hole-transporting material (HTM) solution (e.g., TAPC in chlorobenzene)
-
Low work function metal for cathode (e.g., LiF/Al)
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere (<0.1 ppm O₂ and H₂O)
-
UV-ozone cleaner
-
Source measure unit (SMU) for device characterization
Experimental Workflow:
Caption: Workflow for the fabrication of a solution-processed OLED.
Step-by-Step Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
Transfer the cleaned substrates into a nitrogen-filled glovebox.
-
Spin-coat a filtered PEDOT:PSS solution onto the ITO surface at 4000 rpm for 60 seconds.
-
Anneal the substrates at 150°C for 15 minutes on a hotplate inside the glovebox to remove residual water.
-
-
Hole Transporting Layer (HTL) Deposition:
-
Prepare a solution of the HTM (e.g., TAPC) in chlorobenzene.
-
Spin-coat the HTM solution onto the PEDOT:PSS layer at 2000 rpm for 45 seconds.
-
Anneal the substrates at 100°C for 10 minutes.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the fluorinated pyrazole emitter in a suitable solvent like chlorobenzene. The concentration will depend on the specific material's solubility and desired film thickness.
-
Spin-coat the emitter solution onto the HTL at 2500 rpm for 60 seconds.
-
Anneal the substrates at 80°C for 10 minutes to remove the solvent.
-
-
Electron Transporting Layer (ETL) Deposition:
-
Prepare a solution of the ETM (e.g., TPBi) in a compatible solvent.
-
Spin-coat the ETM solution onto the emissive layer at 2000 rpm for 45 seconds.
-
Anneal the substrates at 70°C for 10 minutes.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator chamber without breaking the inert atmosphere.
-
Deposit a thin layer of LiF (1 nm) followed by a thicker layer of Al (100 nm) at a deposition rate of 0.1-0.2 Å/s and 1-2 Å/s, respectively. The pressure in the chamber should be below 5 x 10⁻⁶ Torr.
-
-
Encapsulation and Characterization:
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from atmospheric moisture and oxygen.
-
Characterize the current density-voltage-luminance (J-V-L) characteristics of the fabricated OLEDs using a source measure unit coupled with a calibrated photodiode.
-
Expected Results and Data Presentation
The performance of the fabricated OLEDs should be evaluated based on key parameters such as turn-on voltage, maximum luminance, current efficiency, and external quantum efficiency (EQE). A comparative study with a non-fluorinated pyrazole analogue is highly recommended to demonstrate the "fluorine advantage."
| Emitter | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | Max. EQE (%) |
| Fluorinated Pyrazole | 3.2 | 12,500 | 15.8 | 7.2 |
| Non-fluorinated Pyrazole | 4.1 | 8,200 | 9.5 | 4.3 |
Table 1: Comparative performance of OLEDs with fluorinated and non-fluorinated pyrazole emitters.
Applications in Advanced Polymers
The incorporation of fluorinated pyrazole units into polymer backbones or as pendant groups can significantly enhance the thermal, mechanical, and dielectric properties of the resulting polymers.[9]
Rationale for Using Fluorinated Pyrazoles in Polymers
-
Low Dielectric Constant: The low polarizability of the C-F bond and the increase in free volume due to the bulky nature of fluorinated groups can lead to polymers with low dielectric constants, making them suitable for applications in high-frequency electronics.[10][11]
-
High Thermal Stability: The high bond dissociation energy of the C-F bond contributes to the excellent thermal stability of fluorinated polymers.
-
Chemical Resistance and Hydrophobicity: The non-polar and hydrophobic nature of fluorinated chains imparts excellent chemical resistance and water-repellency to the polymers.
Protocol: Synthesis of a Fluorinated Pyrazole-Containing Poly(aryl ether) with Low Dielectric Properties
This protocol describes the synthesis of a fluorinated poly(aryl ether) via nucleophilic aromatic substitution polymerization.
Materials and Equipment:
-
Fluorinated bisphenol monomer containing a pyrazole moiety
-
Activated dihalo-monomer (e.g., 4,4'-difluorobenzophenone)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
-
Mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet
-
Precipitation and washing solvents (e.g., methanol, water)
-
Vacuum oven
Experimental Workflow:
Caption: Workflow for the synthesis of a fluorinated poly(aryl ether).
Step-by-Step Procedure:
-
Reaction Setup:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser, add the fluorinated pyrazole-containing bisphenol monomer, an equimolar amount of the activated dihalo-monomer, and an excess of anhydrous potassium carbonate (e.g., 1.5 equivalents per phenol group).
-
Add anhydrous DMAc and toluene (typically in a 4:1 v/v ratio) to the flask.
-
-
Azeotropic Dehydration:
-
Heat the reaction mixture to reflux (around 140-150°C) for 2-4 hours to azeotropically remove water with toluene. This step is crucial for the complete formation of the phenoxide salt.
-
-
Polymerization:
-
After the azeotropic removal of water, drain the toluene from the Dean-Stark trap.
-
Increase the reaction temperature to 160-180°C and maintain for 8-12 hours under a gentle flow of nitrogen. The viscosity of the solution will increase as the polymerization proceeds.
-
-
Polymer Isolation:
-
Cool the viscous polymer solution to room temperature and dilute with additional DMAc if necessary.
-
Slowly pour the polymer solution into a large volume of vigorously stirred methanol or water to precipitate the polymer.
-
Filter the fibrous polymer precipitate and wash it thoroughly with methanol and water to remove salts and residual solvent.
-
-
Purification and Drying:
-
Further purify the polymer by redissolving it in a suitable solvent (e.g., chloroform or DMAc) and reprecipitating it into a non-solvent (e.g., methanol).
-
Dry the final polymer in a vacuum oven at 80-100°C for 24 hours to a constant weight.
-
Characterization of the Fluorinated Polymer
The synthesized polymer should be characterized to determine its molecular weight, thermal properties, and dielectric properties.
| Characterization Technique | Parameter Measured | Expected Outcome for Fluorinated Polymer |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), Polydispersity index (PDI) | High Mn (> 20,000 g/mol ), PDI < 2.0 |
| Thermogravimetric Analysis (TGA) | Decomposition temperature (Td) | Td > 450°C |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) | High Tg (> 180°C) |
| Dielectric Spectroscopy | Dielectric constant (k), Dielectric loss (tan δ) | Low k (< 2.5 at 1 MHz), Low tan δ (< 0.01) |
Table 2: Expected characterization data for the fluorinated poly(aryl ether).
Applications in Liquid Crystals
The incorporation of fluorinated pyrazoles into the core or terminal positions of mesogenic molecules can significantly influence their liquid crystalline properties, such as mesophase stability, clearing point, and dielectric anisotropy.
Rationale for Using Fluorinated Pyrazoles in Liquid Crystals
-
Modification of Mesophase Behavior: The introduction of a lateral fluorine atom on the pyrazole ring can disrupt molecular packing, leading to a decrease in the melting point and a broadening of the liquid crystal phase range.
-
Tuning of Dielectric Anisotropy: The strong dipole moment of the C-F bond can be exploited to control the dielectric anisotropy (Δε) of the liquid crystal material, which is a critical parameter for the performance of liquid crystal displays (LCDs).
Protocol: Synthesis and Characterization of a Fluorinated Pyrazole-Based Liquid Crystal
This protocol outlines the synthesis of a calamitic (rod-like) liquid crystal containing a fluorinated pyrazole core.
Materials and Equipment:
-
Appropriate starting materials for multi-step organic synthesis (e.g., substituted hydrazines, β-diketones)
-
Standard organic synthesis glassware and purification equipment (e.g., column chromatography, recrystallization)
-
Polarized optical microscope (POM) with a hot stage
-
Differential scanning calorimeter (DSC)
Step-by-Step Synthetic Procedure (Illustrative Example):
The synthesis of liquid crystals is often a multi-step process. A general approach involves the synthesis of the fluorinated pyrazole core followed by the attachment of terminal flexible alkyl or alkoxy chains.
-
Synthesis of the Fluorinated Pyrazole Core: This can be achieved through the condensation of a fluorinated β-diketone with a substituted hydrazine.
-
Functionalization of the Core: The pyrazole core can be functionalized with reactive groups (e.g., hydroxyl, bromo) to allow for the attachment of the terminal chains.
-
Attachment of Terminal Chains: The terminal chains are typically attached via ether or ester linkages.
Characterization of Liquid Crystalline Properties:
-
Differential Scanning Calorimetry (DSC):
-
Heat a small sample (5-10 mg) of the synthesized compound in an aluminum pan at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to identify phase transitions (melting, clearing, and any liquid crystal-liquid crystal transitions).
-
-
Polarized Optical Microscopy (POM):
-
Place a small amount of the sample on a glass slide and cover it with a coverslip.
-
Heat the sample on a hot stage above its clearing point to the isotropic liquid phase.
-
Cool the sample slowly and observe the formation of characteristic textures under a polarized light microscope. The textures observed (e.g., schlieren, focal conic) are indicative of the type of liquid crystalline phase (e.g., nematic, smectic).
-
| Phase Transition | Temperature (°C) |
| Crystal to Nematic | 85 |
| Nematic to Isotropic | 152 |
Table 3: Example of phase transition temperatures for a fluorinated pyrazole-based liquid crystal determined by DSC.
Conclusion
Fluorinated pyrazoles represent a class of highly versatile building blocks for the creation of advanced functional materials. Their unique electronic and physical properties, stemming from the strategic incorporation of fluorine, have enabled significant advancements in organic electronics, polymer science, and liquid crystal technology. The detailed protocols and application notes provided in this guide are intended to serve as a valuable resource for researchers and scientists, facilitating the exploration and exploitation of fluorinated pyrazoles in the development of next-generation materials. The self-validating nature of the described protocols, grounded in established chemical principles, ensures a high degree of reproducibility and scientific rigor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
- 8. Effective electroluminescent materials for OLED applications based on lanthanide 1.3-diketonates bearing pyrazole moiety | CoLab [colab.ws]
- 9. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vilsmeier-Haack Reaction for Pyrazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the Vilsmeier-Haack reaction for pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction in the context of pyrazole synthesis?
The Vilsmeier-Haack reaction is a versatile method used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring, such as pyrazole.[1][2][3] The reaction typically employs a Vilsmeier reagent, which is an iminium salt formed from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent, most commonly phosphorus oxychloride (POCl₃).[1][3] For pyrazole synthesis, this reaction is widely used to produce pyrazole-4-carbaldehydes, which are valuable intermediates in the synthesis of various biologically active compounds.[4][5][6] The reaction can proceed via two main pathways: direct formylation of a pre-existing pyrazole ring or a one-pot cyclization and formylation of hydrazones.[1][2]
Q2: What is the general mechanism for the formylation of a pyrazole ring?
The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The electron-rich pyrazole ring then attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis during the work-up step yields the desired pyrazole-4-carbaldehyde.[1][3]
Q3: What are the typical starting materials for pyrazole synthesis using the Vilsmeier-Haack reaction?
Common starting materials include:
-
Substituted Hydrazones: These can undergo cyclization and formylation in a one-pot reaction to yield 4-formyl pyrazoles.[1][2][5][6][7]
-
Substituted Pyrazoles: Pyrazoles with electron-donating groups are readily formylated at the 4-position.[4][8]
Q4: Are there any alternatives to the standard POCl₃/DMF reagent system?
Yes, while POCl₃/DMF is the most common, other reagents can be used. For instance, some studies have explored using a Vilsmeier-Haack reagent derived from phthaloyl dichloride and DMF, which offers the advantage of avoiding the use of the more toxic POCl₃ and allows for the recycling of by-products.[9] Additionally, for specific applications, modified Vilsmeier reagents, such as those prepared from acetamide and POCl₃, have been used to introduce other functionalities.[10]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting & Optimization |
| Low Reactivity of Substrate | Pyrazoles with strong electron-withdrawing groups (e.g., nitro groups) or bulky substituents show low reactivity.[4] Increasing the reaction temperature and using a larger excess of the Vilsmeier reagent may improve yields.[4] For example, increasing the excess of DMF and POCl₃ can significantly increase the yield.[4][11] |
| Inadequate Reaction Temperature | Some reactions require higher temperatures to proceed. For instance, the formylation of 1-methyl-3-propyl-5-chloro-1H-pyrazole showed no product formation at 70°C, but yielded product when heated to 120°C.[4][11] |
| Moisture in Reagents/Solvents | The Vilsmeier reagent is highly sensitive to moisture. Ensure that DMF is anhydrous and that the reaction is carried out under an inert atmosphere (e.g., argon).[6][12] |
| Incorrect Stoichiometry | The ratio of the substrate to the Vilsmeier reagent is crucial. Optimization studies have shown that increasing the equivalents of both DMF and POCl₃ can significantly improve the yield of the desired formylated pyrazole.[1][4] |
Problem 2: Formation of Multiple Products or Side Reactions
| Potential Cause | Troubleshooting & Optimization |
| Dehydrochlorination | In substrates containing a chloroethyl group, dehydrochlorination can occur under the reaction conditions, leading to the formation of a vinyl-substituted pyrazole carbaldehyde.[4][11] Lowering the reaction temperature or reaction time may minimize this side reaction. |
| Hydroxymethylation | Prolonged heating of DMF can generate small amounts of formaldehyde, which can react with the starting material to produce a hydroxymethylated by-product.[4] Minimizing the reaction time at high temperatures can help to reduce this side product. |
| Dealkylation | With certain bulky substituents on the pyrazole ring, dealkylation can be observed instead of formylation.[4] In such cases, modifying the protecting group or the reaction conditions may be necessary. |
| Formylation at an Undesired Position | While formylation typically occurs at the C4 position of the pyrazole ring, substitution at other positions can occur depending on the existing substituents. Careful analysis of the product mixture using techniques like NMR is essential to confirm the regioselectivity. |
Data Presentation
Table 1: Optimization of Vilsmeier-Haack Reaction for 1-methyl-3-propyl-5-chloro-1H-pyrazole
| Entry | Molar Ratio (Pyrazole:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1:2:2 | 70 | 2 | 0 |
| 2 | 1:2:2 | 120 | 2 | 32 |
| 3 | 1:5:2 | 120 | 2 | 55 |
Data adapted from Popov, A. V. et al. (2019).[4][11]
Table 2: Effect of Reagent Equivalents on the Yield of 3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
| Entry | POCl₃ Equivalents | Yield (%) |
| 1 | 2 | 60 |
| 2 | 10 | 90 |
Data adapted from Kumar and group (2019).[1]
Experimental Protocols
General Procedure for the Synthesis of 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes
To a stirred solution of the corresponding 1,3-disubstituted 5-chloro-1H-pyrazole (2.00 mmol) in anhydrous DMF (5-fold excess), POCl₃ (2 to 10-fold excess) is added dropwise at 0 °C. The reaction mixture is then heated to the optimized temperature (e.g., 120 °C) and stirred for a specified time (e.g., 2-6 hours), with the reaction progress monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into crushed ice. The resulting mixture is neutralized with a suitable base (e.g., NaOH solution) and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1][2][4]
Visualizations
Caption: General workflow for pyrazole-4-carbaldehyde synthesis via the Vilsmeier-Haack reaction.
Caption: Troubleshooting decision tree for low yield in Vilsmeier-Haack pyrazole synthesis.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemmethod.com [chemmethod.com]
- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Synthesis of Pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole-4-carbaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazole-4-carbaldehyde?
A1: The most widely employed method for the synthesis of pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction.[1][2][3][4][5] This reaction involves the formylation of a pyrazole precursor using the Vilsmeier reagent, which is typically prepared in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6]
Q2: What are the typical starting materials for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehyde?
A2: The synthesis can start from a pre-formed pyrazole ring, which then undergoes electrophilic formylation at the C4 position. Alternatively, a common route involves the reaction of a hydrazone with the Vilsmeier reagent, which facilitates both cyclization to form the pyrazole ring and subsequent formylation in a one-pot reaction.[5]
Q3: What are the general reaction conditions for the Vilsmeier-Haack formylation of pyrazoles?
A3: The Vilsmeier reagent is typically prepared at a low temperature (0-10 °C). The formylation reaction temperature can range from room temperature to elevated temperatures (e.g., 70-120 °C), depending on the reactivity of the pyrazole substrate. The reaction time can vary from a few hours to over 24 hours. DMF often serves as both a reagent and the solvent.[7]
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of pyrazole-4-carbaldehyde, focusing on the formation of side products and purification challenges.
Issue 1: Formation of Unexpected Side Products
Q: My reaction has produced significant amounts of impurities alongside the desired pyrazole-4-carbaldehyde. What are the common side products and how can I avoid them?
A: Several side products can form during the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehyde, depending on the specific substrate and reaction conditions. Below is a summary of common side products and strategies to mitigate their formation.
Table 1: Common Side Products and Mitigation Strategies
| Side Product | Description | Probable Cause | Recommended Action |
| Tandem Reaction Products | In some cases, particularly with substituted pyrazoles, a tandem reaction sequence of elimination followed by formylation can occur, leading to a different pyrazole structure as the major product. For example, 5-chloro-3-(1-chloroethyl)-1-methyl-1H-pyrazole can yield a vinyl pyrazole derivative as the main product instead of the expected dicarbaldehyde. | The substrate has a leaving group that can be eliminated under the reaction conditions, followed by formylation of the newly formed double bond. | Carefully control the reaction temperature and stoichiometry of the Vilsmeier reagent. Lower temperatures may favor the desired formylation over the elimination pathway. |
| Dehydrochlorination Products | For substrates containing a chloroethyl group, dehydrochlorination can occur to yield a vinyl-substituted pyrazole-4-carbaldehyde as a minor byproduct. | The reaction conditions, particularly elevated temperatures, can promote the elimination of HCl. | Optimize the reaction temperature and time to minimize this side reaction. Shorter reaction times and lower temperatures are preferable. |
| Hydroxymethylated Pyrazoles | A minor amount of a hydroxymethylated pyrazole derivative can be formed. | This is thought to arise from the reaction of the pyrazole substrate with formaldehyde, which can be generated in situ from the decomposition of DMF at high temperatures. | Avoid prolonged heating at high temperatures. Maintain the reaction temperature at the minimum required for the formylation to proceed. |
| Chlorinated Byproducts | If the pyrazole substrate has a susceptible functional group (e.g., a hydroxyl group), it can be chlorinated by the Vilsmeier reagent or excess POCl₃. | The presence of nucleophilic groups on the substrate that can react with the chlorinating agents in the reaction mixture. | Protect sensitive functional groups before subjecting the pyrazole to the Vilsmeier-Haack reaction. |
| Regioisomers | If the initial pyrazole synthesis involves the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, a mixture of pyrazole regioisomers can be formed. These isomers will then be formylated, leading to a mixture of final products.[8] | Lack of regioselectivity in the initial pyrazole ring formation.[8] | Employ regioselective pyrazole synthesis strategies. If a mixture is obtained, separation is typically achieved by column chromatography.[8][9][10][11] |
Issue 2: Low Yield of Pyrazole-4-carbaldehyde
Q: The yield of my desired product is consistently low. What factors could be contributing to this and how can I improve it?
A: Low yields can be attributed to several factors, including incomplete reaction, product decomposition, or the formation of the side products mentioned above.
Table 2: Troubleshooting Low Yields
| Potential Cause | Suggested Solution |
| Incomplete Reaction | The pyrazole substrate may be insufficiently activated for the Vilsmeier-Haack reaction. |
| Product Decomposition | The desired pyrazole-4-carbaldehyde may be unstable under the reaction conditions, especially at elevated temperatures. |
| Suboptimal Work-up | The product may be lost or decomposed during the work-up procedure. |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of Pyrazole
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous dimethylformamide (DMF) (5-10 equivalents). Cool the flask in an ice-salt bath to 0 °C. Add phosphorus oxychloride (POCl₃) (1.5-3 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C. The Vilsmeier reagent will form as a crystalline solid or a viscous oil.
-
Formylation Reaction: Dissolve the pyrazole substrate (1 equivalent) in a minimal amount of anhydrous DMF. Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 70-90 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring. Neutralize the acidic solution carefully with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Isolation and Purification: The product may precipitate out of the solution upon neutralization. If so, collect the solid by filtration, wash it with cold water, and dry it. If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.[7]
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehyde.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. degres.eu [degres.eu]
- 3. ijpcbs.com [ijpcbs.com]
- 4. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 5. chemmethod.com [chemmethod.com]
- 6. benchchem.com [benchchem.com]
- 7. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 10. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde.
Troubleshooting Guide
Researchers may encounter several challenges during the purification of this compound. This guide addresses common issues and provides systematic solutions.
Issue 1: Low Purity After Initial Synthesis
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or adding more reagents. | Increased conversion to the desired product. |
| Presence of regioisomers | Utilize column chromatography with a suitable eluent system (e.g., hexane/ethyl acetate) to separate the isomers.[1][2] Fractional recrystallization may also be effective if the isomers have different solubilities.[1] | Isolation of the pure desired isomer. |
| Unreacted starting materials or byproducts | Perform an aqueous workup to remove water-soluble impurities. An extraction with a suitable organic solvent followed by washing with brine is recommended.[3] | Removal of polar impurities. |
| Residual solvent | Dry the product under high vacuum. If the solvent persists, recrystallization from an appropriate solvent system can help. | A dry, crystalline product free of residual solvents. |
Issue 2: Difficulty in Crystallization (Product remains an oil)
| Potential Cause | Recommended Solution | Expected Outcome |
| Presence of impurities | Purify the crude product using column chromatography before attempting recrystallization. | Removal of impurities that inhibit crystallization. |
| Inappropriate solvent | Screen a variety of solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[4] Common solvents for pyrazoles include ethanol, methanol, and mixtures like hexane/ethyl acetate.[4][5] | Formation of solid crystals upon cooling. |
| Supersaturation | Scratch the inside of the flask with a glass rod to induce crystal formation. Seeding with a small crystal of the pure product can also initiate crystallization. | Initiation of crystallization. |
Issue 3: Low Recovery Yield After Purification
| Potential Cause | Recommended Solution | Expected Outcome |
| Product loss during transfers | Minimize the number of transfer steps. Rinse glassware with the mother liquor to recover any adhered product. | Increased overall yield. |
| Product is too soluble in the recrystallization solvent | Cool the recrystallization mixture in an ice bath to maximize precipitation. Use a minimal amount of hot solvent for dissolution.[4] | Higher recovery of the crystallized product. |
| Inefficient extraction | Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. | More complete extraction of the product from the aqueous phase. |
Purification Methodologies: A Comparative Overview
The choice of purification method is critical for obtaining high-purity this compound. The following table summarizes the most common techniques.
| Purification Method | Principle | Common Solvents/Eluents | Advantages | Disadvantages |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Effective for separating regioisomers and closely related impurities.[1][2] | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Hexane/Ethyl Acetate.[4] | Yields high-purity crystalline product; scalable. | May not be effective for removing impurities with similar solubility profiles. Potential for low recovery if the compound is partially soluble at low temperatures. |
| Acid-Base Extraction | Separation based on the different solubilities of the acidic/basic compound and neutral impurities in aqueous and organic phases. | Not directly applicable as the target molecule is neutral, but can be used to remove acidic or basic impurities. | Good for removing acidic or basic starting materials or byproducts. | Not effective for separating neutral impurities. |
Experimental Protocols
Disclaimer: These are generalized protocols for pyrazole derivatives and should be adapted and optimized for this compound based on experimental observations.
Protocol 1: Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.
-
Loading: Carefully load the adsorbed crude product onto the top of the silica gel bed.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity.[5]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture).[4][6]
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities include unreacted starting materials (e.g., substituted hydrazines and 1,3-dicarbonyl compounds), and regioisomers formed during the cyclization reaction.[2] The formation of regioisomers is a common challenge in pyrazole synthesis.[1]
Q2: How can I effectively separate the desired 3-substituted pyrazole from its 5-substituted regioisomer?
A2: Column chromatography is the most reliable method for separating regioisomers of pyrazoles due to their often different polarities.[1][2] Careful selection of the eluent system is crucial for achieving good separation. Fractional recrystallization can also be attempted if the isomers exhibit sufficiently different solubilities in a particular solvent.[1]
Q3: My purified product appears as a pale yellow solid. Is this expected?
A3: Yes, many pyrazole-4-carbaldehyde derivatives are described as pale yellow to light brown solids.[6] However, a significant color change or the presence of a dark oil may indicate impurities.
Q4: What is the solubility of this compound?
Q5: What analytical techniques can be used to confirm the purity of the final product?
A5: The purity of this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[3][7] The melting point of the crystalline solid can also be a good indicator of purity.
Visual Guides
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting low purity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. jpsionline.com [jpsionline.com]
- 7. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Pyrazole Derivative Purification
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the purification of pyrazole derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying pyrazole derivatives? A1: The most prevalent stationary phase for the column chromatography of pyrazole derivatives is silica gel.[1][2] Due to the basic nature of the pyrazole nitrogen atoms, they can interact strongly with the acidic silanol groups of silica, sometimes leading to peak tailing or irreversible adsorption.[3][4] In such cases, deactivated silica gel or alternative stationary phases like neutral alumina may be used.[3][5]
Q2: How do I select the right solvent system (mobile phase)? A2: The ideal solvent system is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[1][6] A good solvent system will show clear separation between your desired pyrazole derivative and any impurities, with the target compound having an Rf value of approximately 0.25-0.35.[7] Common solvent systems for pyrazole derivatives are mixtures of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2][8]
Q3: What are the typical impurities I might encounter when synthesizing pyrazoles? A3: Common byproducts in pyrazole synthesis include regioisomers, which can be particularly challenging to separate.[6] You may also find pyrazoline intermediates from incomplete cyclization or aromatization, as well as colored impurities resulting from side reactions of the hydrazine starting material.[6]
Q4: Can I use other chromatography techniques besides standard silica gel columns? A4: Yes. If purification on silica gel is problematic, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase (RP-HPLC) with a C18 stationary phase, is a powerful alternative for both purification and analysis.[3][9]
Experimental Protocol: Column Chromatography of Pyrazole Derivatives
This protocol provides a general methodology for the purification of pyrazole derivatives using silica gel flash column chromatography.
1. Preparation of the Mobile Phase:
-
Based on prior TLC analysis, prepare a sufficient volume of the starting eluent (the solvent system with the lowest polarity).
-
Ensure the solvents are of appropriate purity for chromatography.
2. Column Packing:
-
Select a glass column of a suitable size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase.
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed uniformly, avoiding any cracks or air bubbles.[4]
-
Ensure the column never runs dry.[4] Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[10]
3. Sample Loading:
-
Wet Loading: Dissolve the crude pyrazole derivative in a minimal amount of the mobile phase or a slightly more polar solvent.[10] Carefully apply the solution to the top of the silica bed.[10]
-
Dry Loading (Recommended for samples with poor solubility): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 10-20 times the mass of the sample) and remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.[10] Carefully add this powder to the top of the packed column.[4][10]
4. Elution and Fraction Collection:
-
Begin elution with the starting non-polar solvent system.[4]
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.[4] A sudden, large increase in polarity should be avoided as it can compromise separation.
-
Collect the eluent in sequential fractions using test tubes or vials.
5. Analysis of Fractions:
-
Analyze the collected fractions using TLC to identify which ones contain the pure desired product.[11]
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified pyrazole derivative.
Troubleshooting Guide
Issue 1: The pyrazole compound is not moving off the column or is eluting very slowly (low Rf).
-
Question: My compound is stuck at the top of the column. What should I do?
-
Answer: This indicates that the mobile phase is not polar enough. The polarity of the eluent needs to be gradually increased to effectively move the compound through the stationary phase.[11] If you are already using a high-polarity solvent, your compound may be decomposing on the silica gel.[5]
Issue 2: The compound elutes with significant tailing or as a broad band.
-
Question: My spot on the TLC plate is round, but the band on the column is streaking badly. Why?
-
Answer: This is a common issue for nitrogen-containing compounds like pyrazoles due to strong interactions with the acidic silica gel.[4]
-
Solution 1: Use a Mobile Phase Modifier. Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia in methanol to the eluent.[3] This deactivates the acidic sites on the silica, improving the peak shape.[4]
-
Solution 2: Reduce Sample Load. Overloading the column is a frequent cause of tailing.[4] Try purifying a smaller amount of your crude material.
-
Solution 3: Check Sample Dissolution. Ensure the sample is fully dissolved when loaded. If not, it can lead to streaking.[4]
-
Issue 3: Poor separation between the desired product and an impurity.
-
Question: Two spots are well-separated on my TLC plate, but they are co-eluting from the column. What went wrong?
-
Answer: Several factors could be at play:
-
On-Column Degradation: One compound may be degrading into the other on the silica gel during the longer elution time of a column.[5] You can test for compound stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear.[5]
-
Improper Packing: A poorly packed column with channels or cracks will lead to uneven solvent flow and poor separation.[4]
-
Overloading: Too much sample will cause bands to broaden and overlap.[4]
-
Issue 4: Formation of regioisomers that are difficult to separate.
-
Question: My NMR spectrum shows two similar sets of peaks, indicating regioisomers. How can I separate them by column chromatography?
-
Answer: Separating regioisomers is often challenging due to their similar polarities.[6]
-
Solution 1: Optimize the Solvent System. Test a variety of solvent systems with different polarities and compositions (e.g., hexane/ethyl acetate, dichloromethane/methanol, ether/hexane) using TLC to maximize the Rf difference.
-
Solution 2: Use a Longer Column. A longer column provides more surface area and can improve the separation of closely related compounds.
-
Solution 3: Consider HPLC. High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power and is often successful where flash chromatography fails.[9]
-
Issue 5: The compound appears to have decomposed on the column.
-
Question: I loaded my compound, but I am not recovering any product from the fractions. What happened?
-
Answer: Pyrazole derivatives can be sensitive to the acidic nature of silica gel.[4][5]
-
Solution 1: Deactivate the Silica. Before packing, treat the silica gel with a solution containing triethylamine.[3]
-
Solution 2: Change the Stationary Phase. Try using a more inert stationary phase like neutral alumina or Florisil.[3][5]
-
Solution 3: Use Reversed-Phase Chromatography. Purifying on a C18 column with a polar mobile phase (like water/acetonitrile) is an excellent alternative for acid-sensitive compounds.[3]
-
Data Presentation
Table 1: Common Mobile Phase Systems for Pyrazole Derivative Purification
| Non-Polar Solvent | Polar Solvent | Typical Starting Ratio (Non-Polar:Polar) | Notes |
| Hexane | Ethyl Acetate | 95:5 to 80:20 | A very common and versatile system for a wide range of pyrazole derivatives.[2][8] |
| Hexane | Diethyl Ether | 98:2 to 90:10 | Can offer different selectivity compared to ethyl acetate. |
| Dichloromethane | Methanol | 99:1 to 95:5 | Effective for more polar pyrazole derivatives. |
| Toluene | Ethyl Acetate | 98:2 to 90:10 | Can provide alternative selectivity for difficult separations. |
Table 2: General Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for flash chromatography, providing good resolution. |
| Silica to Sample Ratio | 30:1 to 100:1 by weight | A higher ratio is used for more difficult separations. |
| Target Rf on TLC | 0.25 - 0.35 | Provides a good balance between retention on the column and reasonable elution time.[7] |
| Loading Method | Dry Loading | Minimizes band broadening, especially for compounds with low solubility in the eluent.[4][10] |
| Elution Mode | Gradient Elution | Starts with low polarity to elute non-polar impurities, then increases to elute the target compound and polar impurities.[4] |
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 9. benchchem.com [benchchem.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Recrystallization of Substituted Pyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of substituted pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the best solvent systems for recrystallizing substituted pyrazoles?
The ideal solvent for recrystallizing a substituted pyrazole is highly dependent on the nature and polarity of its substituents. A suitable solvent will dissolve the pyrazole compound sparingly or not at all at room temperature but will completely dissolve it at the solvent's boiling point.
Commonly used single-solvent systems include ethanol, methanol, isopropanol, acetone, and ethyl acetate. For less polar pyrazoles, solvents like cyclohexane or petroleum ether may be effective.[1]
Mixed-solvent systems are often employed when a single solvent does not provide the desired solubility profile. A typical approach involves dissolving the pyrazole in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a hot "anti-solvent" (in which it is poorly soluble) until turbidity (cloudiness) is observed.[1] Common mixed-solvent systems include:
Q2: My substituted pyrazole is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the dissolved pyrazole precipitates out of the solution as a liquid instead of a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the pyrazole or if the solution is supersaturated. Here are several strategies to address this issue:
-
Lower the saturation point: Add a small amount of the "good" solvent to the hot mixture to decrease the concentration of the pyrazole.
-
Reduce the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help with gradual cooling.[1]
-
Use a seed crystal: Introduce a small crystal of the pure pyrazole to the cooled, supersaturated solution to induce crystallization.[1]
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Change the solvent system: Experiment with a different solvent or a different mixed-solvent combination.[1]
Q3: The yield of my recrystallized pyrazole is very low. How can I improve it?
A low recovery of the purified product is a common issue. To improve the yield, consider the following:
-
Minimize the amount of hot solvent: Use only the minimum volume of hot solvent necessary to completely dissolve the crude pyrazole. Using an excess will result in a significant portion of your product remaining in the mother liquor upon cooling.[1]
-
Ensure complete cooling: Allow the solution to cool to room temperature and then in an ice bath to maximize the precipitation of the product.[1]
-
Prevent premature crystallization: During hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.
-
Careful washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove any remaining impurities without dissolving a significant amount of the product.
Q4: How can I remove colored impurities from my pyrazole sample?
If your pyrazole product is discolored, you can often remove the colored impurities by treating the hot solution with activated charcoal before filtration. The activated charcoal adsorbs the colored compounds. However, use it sparingly, as it can also adsorb some of your desired product, potentially reducing the overall yield.
Q5: Can I use recrystallization to separate regioisomers of a substituted pyrazole?
Yes, fractional recrystallization can be an effective technique for separating regioisomers, provided they have different solubilities in a particular solvent system. This method involves a series of recrystallization steps to enrich one isomer progressively.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not saturated. | - Concentrate the solution by boiling off some solvent.- Induce crystallization by scratching the flask or adding a seed crystal.[1] |
| Crystallization happens too quickly. | The solution is too concentrated, or the cooling is too rapid. | - Add a small amount of additional hot solvent.- Allow the solution to cool slowly at room temperature before placing it in an ice bath.[1] |
| The resulting crystals are impure. | Soluble impurities were not fully removed or were trapped in the crystal lattice. | - Ensure the solution was allowed to cool slowly.- Wash the collected crystals with a small amount of cold solvent.- Perform a second recrystallization.[1] |
| The compound "oils out". | The melting point of the pyrazole is below the temperature of the solution, or the solution is too concentrated. | - Add more of the "good" solvent.- Use a lower boiling point solvent system.- Cool the solution very slowly.[1] |
Data Presentation
Table 1: Comparison of Recrystallization Solvents for 1-Aryl-1,5-dihydro-4H-pyrazole[3,4-d]pyrimidine-4-one Derivatives
| Compound | Recrystallization Solvent | Yield (%) |
| Derivative 1 | Isopropanol | 85.4 |
| Ethanol | 72.3 | |
| Ethanol/Water (2:1) | 83.1 | |
| Derivative 2 | Isopropanol | 89.2 |
| Ethanol | 75.8 | |
| Ethanol/Water (2:1) | 88.5 | |
| Derivative 3 | Isopropanol | 91.3 |
| Ethanol | 80.1 | |
| Ethanol/Water (2:1) | 90.7 |
This table is a representation of data found in the literature and may not be directly applicable to all substituted pyrazoles.
Table 2: General Solvent Selection Guide Based on Pyrazole Polarity
| Polarity of Substituted Pyrazole | Recommended Solvent Systems |
| High Polarity (e.g., with -OH, -NH2, -COOH groups) | Ethanol, Methanol, Water, Ethanol/Water |
| Intermediate Polarity | Isopropanol, Acetone, Ethyl Acetate |
| Low Polarity (e.g., with bulky alkyl or aryl groups) | Hexane, Cyclohexane, Toluene, Hexane/Ethyl Acetate |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude substituted pyrazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip.
-
Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more solvent in small portions until the pyrazole just dissolves at the boiling point of the solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude pyrazole in the minimum amount of a hot "good" solvent (the solvent in which it is readily soluble).
-
Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" (the solvent in which the pyrazole is poorly soluble) dropwise until the solution becomes faintly turbid.
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold mixture of the two solvents.
-
Drying: Dry the crystals.
Visualizations
Caption: General workflow for the recrystallization of substituted pyrazoles.
Caption: Troubleshooting decision tree for when a pyrazole "oils out".
References
Technical Support Center: Synthesis of 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde. The primary focus is on improving the yield and purity of the final product.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Vilsmeier-Haack reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the Vilsmeier reagent: Insufficient reaction time or inadequate temperature for the formation of the electrophilic iminium salt from DMF and POCl₃. 2. Low reactivity of the hydrazone precursor: The starting hydrazone may not be sufficiently electron-rich for efficient electrophilic substitution. 3. Decomposition of starting material or product: Prolonged exposure to high temperatures can lead to degradation. 4. Improper work-up procedure: Loss of product during extraction or neutralization. | 1. Ensure the Vilsmeier reagent is pre-formed by stirring DMF and POCl₃ at a low temperature (e.g., 0-10°C) for a sufficient time (e.g., 30-60 minutes) before adding the hydrazone. 2. Confirm the purity of the starting hydrazone. Consider using a slight excess of the Vilsmeier reagent (1.5-2.0 equivalents). 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times. Maintain the recommended reaction temperature. 4. Carefully neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate or sodium carbonate solution) while keeping the temperature low to prevent side reactions. Ensure efficient extraction with an appropriate organic solvent (e.g., ethyl acetate). |
| Formation of Multiple Products (Impure Sample) | 1. Side reactions: The Vilsmeier-Haack reaction can sometimes lead to side products, such as di-formylated or partially hydrolyzed intermediates. 2. Unreacted starting material: The reaction may not have gone to completion. 3. Hydroxymethylation: Formation of hydroxymethylated by-products can occur under certain conditions.[1] | 1. Optimize the stoichiometry of the Vilsmeier reagent. Use of a large excess should be avoided. 2. Increase the reaction time or temperature, while monitoring with TLC to track the consumption of the starting material. 3. Ensure anhydrous conditions during the reaction, as moisture can lead to unwanted side reactions. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil or does not crystallize: The crude product may be impure, preventing crystallization. 2. Co-elution of impurities during column chromatography: Impurities may have similar polarity to the desired product. | 1. Attempt to purify a small sample by column chromatography to obtain a pure reference material, which can then be used to induce crystallization of the bulk material. Trituration with a non-polar solvent (e.g., hexane) may also help to solidify the product. 2. Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution may be necessary. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely reported and effective method is the Vilsmeier-Haack reaction.[2][3][4] This reaction involves the formylation of a suitable hydrazone precursor, typically derived from 4-fluoroacetophenone, using a Vilsmeier reagent (a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)).[5][6][7]
Q2: What are the key reaction parameters to control for improving the yield in a Vilsmeier-Haack reaction?
A2: Several parameters are crucial for optimizing the yield:
-
Temperature: The reaction is often carried out in a stepwise manner, with the initial formation of the Vilsmeier reagent at a lower temperature (0-10°C) followed by reaction with the hydrazone at an elevated temperature (e.g., 60-80°C).[5][8]
-
Reaction Time: The optimal reaction time can vary and should be monitored by TLC to ensure the reaction goes to completion without significant product degradation.
-
Stoichiometry: The molar ratio of the hydrazone to the Vilsmeier reagent can significantly impact the yield and formation of by-products. A slight excess of the Vilsmeier reagent is often used.
-
Solvent: DMF typically serves as both a reagent and a solvent in this reaction.
Q3: Are there any alternative methods to the Vilsmeier-Haack reaction for this synthesis?
A3: While the Vilsmeier-Haack reaction is predominant, other methods for the synthesis of pyrazole-4-carbaldehydes exist, though they are less commonly reported for this specific compound. These can include the oxidation of the corresponding 4-methylpyrazole or the formylation of a pre-formed pyrazole ring using other formylating agents. However, for this compound, the Vilsmeier-Haack approach starting from the appropriate hydrazone is generally the most direct and efficient route.
Q4: How can I purify the final product?
A4: The crude product obtained after the work-up of the Vilsmeier-Haack reaction is typically purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[9] Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexane. For column chromatography, a mixture of ethyl acetate and hexane is often used as the eluent.
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a generalized procedure based on commonly reported methods. Optimization may be required for specific laboratory conditions and scales.
Step 1: Preparation of the Hydrazone Precursor
-
To a solution of 4-fluoroacetophenone in ethanol, add an equimolar amount of hydrazine hydrate.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated hydrazone is filtered, washed with cold ethanol, and dried under vacuum.
Step 2: Vilsmeier-Haack Formylation
-
In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with constant stirring. Maintain the temperature below 10°C.
-
After the addition is complete, stir the mixture at 0-10°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Dissolve the hydrazone from Step 1 in a minimum amount of anhydrous DMF.
-
Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.
-
The crude product will precipitate out. Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Further purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.stmjournals.com [journals.stmjournals.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. epubl.ktu.edu [epubl.ktu.edu]
- 9. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Preventing tar formation in Vilsmeier-Haack reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and minimize tar formation in the Vilsmeier-Haack reaction.
Troubleshooting Guides
This guide addresses common issues encountered during the Vilsmeier-Haack reaction that can lead to tar formation and other undesirable outcomes, offering potential causes and solutions to optimize product yield and purity.
Issue 1: Formation of a Dark, Tarry, or Polymeric Residue
-
Question: My reaction mixture has turned dark, and upon work-up, I'm left with a significant amount of intractable tar instead of my desired product. What is causing this, and how can I prevent it?
-
Answer: The formation of a dark, resinous material is a common issue, particularly with highly reactive electron-rich aromatic and heteroaromatic substrates like phenols, anilines, pyrroles, and furans. This is often due to polymerization or degradation of the starting material or product under the acidic and potentially exothermic reaction conditions.[1]
Potential Causes & Solutions:
-
Excessive Temperature: The Vilsmeier-Haack reaction can be highly exothermic, and excessive temperatures can promote side reactions and polymerization.[1]
-
Solution: Maintain strict temperature control throughout the reaction. The formation of the Vilsmeier reagent should be done at low temperatures (typically 0 °C to 10 °C).[1] The subsequent addition of the substrate should also be performed at a low temperature, with gradual warming only if necessary for less reactive substrates.[1][2]
-
-
High Concentration: Concentrated reaction mixtures can lead to localized "hot spots," initiating polymerization.
-
Solution: Conducting the reaction at a higher dilution can help to better control the exotherm.[1]
-
-
Substrate Sensitivity: Electron-rich substrates are inherently prone to polymerization under acidic conditions.
-
Solution: Use the mildest possible reaction conditions. This includes using the lowest effective temperature and shortest possible reaction time. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.[2]
-
-
Issue 2: Low Yield of the Desired Formylated Product
-
Question: My reaction is not going to completion, and I am recovering a large amount of unreacted starting material. How can I improve the conversion?
-
Answer: Low conversion can be a problem with less-activated aromatic substrates or if the Vilsmeier reagent has been prematurely quenched.
Potential Causes & Solutions:
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Any water in the reagents or glassware will decompose the reagent.[1]
-
Solution: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the substrate is dry.[1]
-
-
Reagent Quality: The purity of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is critical. Old or improperly stored DMF can contain dimethylamine, which can lead to side reactions.[1][3]
-
Solution: Use freshly distilled or high-purity reagents.[1]
-
-
Insufficiently Reactive Substrate: Aromatic compounds with electron-withdrawing groups are less reactive and may require more forcing conditions.[1]
-
Solution: For less reactive substrates, a carefully optimized temperature profile is necessary. Start at a low temperature and gradually increase it while monitoring the reaction. In some cases, a different solvent or a longer reaction time may be required.[2]
-
-
Issue 3: Formation of Multiple Formylated or Chlorinated Byproducts
-
Question: My reaction is producing di-formylated or chlorinated byproducts in addition to my desired mono-formylated product. How can I improve selectivity?
-
Answer: Over-formylation and chlorination are known side reactions in the Vilsmeier-Haack reaction.[2]
Potential Causes & Solutions:
-
Incorrect Stoichiometry: An excess of the Vilsmeier reagent can lead to multiple formylations, especially with highly activated substrates.[2]
-
Solution: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A ratio of 1.1 to 1.5 equivalents of the Vilsmeier reagent to 1 equivalent of the substrate is a good starting point for optimization.[2]
-
-
Order of Addition: Adding the substrate to a pre-formed Vilsmeier reagent can lead to localized high concentrations of the reagent, promoting multiple additions.[2]
-
Solution: For highly reactive substrates, consider the dropwise addition of the pre-formed Vilsmeier reagent to a solution of the substrate.[2]
-
-
Chlorination: The Vilsmeier reagent is a chloroiminium salt and can act as a chlorinating agent, particularly at higher temperatures.[2]
-
Solution: Run the reaction at the lowest effective temperature. If chlorination is a persistent issue, consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF.[2]
-
-
Data Presentation
The following tables summarize the impact of key reaction parameters on the outcome of the Vilsmeier-Haack reaction.
Table 1: Effect of Stoichiometry on Product Distribution for a Highly Activated Aromatic Substrate
| Vilsmeier Reagent:Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) | Observation of Tar/Polymerization |
| 1.1 : 1 | 85 | 5 | Minimal |
| 2.0 : 1 | 60 | 30 | Slight increase in dark coloration |
| 3.0 : 1 | 40 | 50 | Significant darkening and some insoluble material |
Note: Data is illustrative and based on general observations. Actual yields will vary depending on the specific substrate and reaction conditions.[2]
Table 2: Influence of Temperature on the Formylation of a Furan Derivative
| Reaction Temperature (°C) | Desired 2-formylfuran Yield (%) | Tar/Polymer Formation (%) |
| 0 - 5 | 75 | < 5 |
| 25 (Room Temperature) | 50 | ~20 |
| 50 | 20 | > 60 |
Note: Data is generalized from observations on the reactivity of furan derivatives, which are known to be sensitive to temperature in this reaction.[1]
Experimental Protocols
Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of an Activated Aromatic Compound
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.05 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 5 °C.[2]
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[2]
-
Formylation: Dissolve the activated aromatic substrate (1.0 equivalent) in the same anhydrous solvent.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over a period of 30-60 minutes.[2]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[2]
-
Work-up: Once the starting material is consumed, pour the reaction mixture slowly into a vigorously stirred solution of sodium acetate (3.0 equivalents) in ice-water.[2]
-
Stir for 30 minutes to hydrolyze the intermediate iminium salt.[2]
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Mandatory Visualization
Caption: Experimental workflow for a typical Vilsmeier-Haack reaction.
References
Technical Support Center: Regioselectivity in Pyrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to regioselectivity in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in pyrazole synthesis and why is it a critical issue?
A1: Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of pyrazole synthesis, the issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine).[1][2][3] This reaction can lead to two different constitutional isomers, known as regioisomers. Controlling the formation of the desired isomer is crucial because different regioisomers can exhibit vastly different biological activities, pharmacological properties, and physical characteristics.[1] For drug development and materials science, ensuring the exclusive or predominant synthesis of the target regioisomer is essential for efficacy and safety.[1]
Q2: I'm getting a mixture of two regioisomers. What are the primary factors that control the regiochemical outcome?
A2: The formation of a regioisomeric mixture is a frequent challenge, especially in the classical Knorr pyrazole synthesis.[2][3][4] The outcome is determined by a delicate balance of several factors related to the structures of the hydrazine and the 1,3-dicarbonyl compound:
-
Electronic Effects: The initial step of the condensation involves the nucleophilic attack of a hydrazine nitrogen atom on a carbonyl carbon. This attack preferentially occurs at the more electrophilic (electron-deficient) carbonyl carbon.[1] For instance, a carbonyl group adjacent to a strong electron-withdrawing group, like a trifluoromethyl (-CF₃) group, is significantly more reactive.[1][5]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically obstruct the approach of the nucleophile.[1][3] The reaction will favor the pathway where the hydrazine attacks the less sterically hindered carbonyl group.
-
Reaction Conditions (pH, Solvent, Temperature): The acidity or basicity of the medium is critical.[1][3] Under acidic conditions, the reactivity of the carbonyls and the nucleophilicity of the hydrazines can be altered.[1] Similarly, the choice of solvent can dramatically influence which isomer is favored.[5][6]
Below is a diagram illustrating the key factors that influence the reaction pathway.
Caption: Key factors governing the regiochemical outcome in pyrazole synthesis.
Troubleshooting Guides
Issue 1: My reaction yields an equimolar (1:1) or inseparable mixture of regioisomers.
This is a common problem when the steric and electronic properties of the two carbonyl groups in the 1,3-dicarbonyl substrate are very similar.[1]
Troubleshooting Strategy: Modify Reaction Conditions
The most effective strategy is to alter the reaction conditions to exploit subtle differences in the reaction mechanism. Solvent choice is a powerful tool for this purpose. Fluorinated alcohols, in particular, have been shown to dramatically improve regioselectivity.[5]
Quantitative Data: Effect of Solvent on Regioselectivity
The table below summarizes the effect of solvent choice on the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine. The desired product is the 3-CF₃ isomer (Isomer A).[5]
| Entry | Solvent | Isomer A : Isomer B Ratio | Total Yield (%) | Reference |
| 1 | Ethanol (EtOH) | 36 : 64 | 99 | [5] |
| 2 | 2,2,2-Trifluoroethanol (TFE) | 85 : 15 | 99 | [5] |
| 3 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97 : 3 | 98 | [5] |
Explanation: The high hydrogen bond donating ability of fluorinated solvents like TFE and HFIP is thought to enhance the electrophilicity of the carbonyl carbon attached to the electron-withdrawing group (-CF₃).[5] These solvents are also non-nucleophilic and do not compete with the hydrazine for attack at the reactive carbonyl, further increasing selectivity.[5]
Experimental Protocol: Regioselective Synthesis Using HFIP
This protocol provides a general method for improving regioselectivity by using HFIP as the solvent.[1]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
-
Procedure:
-
In a clean round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at ambient temperature.
-
Stir the reaction mixture vigorously at room temperature for 1 to 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the major regioisomer.
-
Issue 2: The reaction is highly selective, but produces the undesired regioisomer.
This situation arises when the intrinsic properties of the substrates (steric and electronic effects) strongly favor one reaction pathway, which unfortunately leads to the wrong product.[1]
Troubleshooting Strategy: Alter the Synthetic Pathway
When modifying reaction conditions is insufficient, a more fundamental change to the synthetic strategy is required. Instead of a one-pot condensation, a stepwise approach that builds the pyrazole ring with defined regiochemistry can be employed. One such strategy involves the use of β-enaminones.
Workflow: Comparison of Synthetic Strategies
The following diagram illustrates the difference between the direct condensation method, which can lead to mixtures, and a regioselective stepwise synthesis.
Caption: Comparison of direct vs. stepwise pyrazole synthesis workflows.
Experimental Protocol: Regiospecific Synthesis from a β-Enaminone
This protocol describes the synthesis of a single pyrazole regioisomer from a β-aminoenone, which is first prepared from a 1,3-dicarbonyl.[7]
-
Part A: Synthesis of the β-Aminoenone Intermediate
-
Dissolve the 1,3-dicarbonyl (1.0 eq) in toluene.
-
Add a primary amine (e.g., pyrrolidine, 1.1 eq).
-
Reflux the mixture using a Dean-Stark apparatus to remove water for 4-6 hours.
-
Cool the reaction and remove the solvent under reduced pressure. The crude enaminone is often used directly in the next step.
-
-
Part B: Cyclization to Form the Pyrazole
-
Dissolve the crude β-aminoenone from Part A in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Add the substituted hydrazine (e.g., methylhydrazine, 1.2 eq).
-
Heat the reaction mixture (e.g., to 100-120 °C) and stir for 12-24 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography to yield the single, desired regioisomer.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Anhydrous conditions for Vilsmeier reagent preparation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the critical requirement of anhydrous conditions for the successful preparation of the Vilsmeier reagent.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions absolutely critical for preparing the Vilsmeier reagent?
A1: The Vilsmeier reagent, a chloroiminium salt, is highly reactive towards water. Moisture in the reaction vessel, solvents, or reagents will readily decompose the Vilsmeier reagent as it forms. This decomposition not only consumes the active reagent, leading to significantly lower yields of the desired formylated product, but it can also generate side products that complicate purification.
Q2: What happens if the N,N-Dimethylformamide (DMF) used for the reaction is not anhydrous?
A2: N,N-Dimethylformamide (DMF) is hygroscopic and readily absorbs moisture from the atmosphere. If wet DMF is used, the phosphorus oxychloride (POCl₃) or other activating agents will react preferentially with the water, consuming the reagents. Furthermore, any Vilsmeier reagent that does form will be immediately hydrolyzed, preventing the formylation of the substrate. Old bottles of DMF that smell fishy are a sign of decomposition to dimethylamine, which can also interfere with the reaction.[1]
Q3: My Vilsmeier-Haack reaction has failed or resulted in a very low yield. Could moisture be the culprit?
A3: Yes, this is one of the most common causes of failure. If you are experiencing low to no yield, the first step in troubleshooting should be to rigorously re-evaluate your procedure for maintaining anhydrous conditions. This includes ensuring all glassware is flame-dried or oven-dried, all reagents are fresh or properly stored, and solvents are appropriately dried.[2] The reaction should be conducted under an inert atmosphere of nitrogen or argon.[3]
Q4: How can I effectively dry the solvents and glassware for the reaction?
A4:
-
Glassware: All glassware should be thoroughly oven-dried at >120°C for several hours or flame-dried under vacuum and allowed to cool in a desiccator or under a stream of inert gas.
-
DMF: Commercial anhydrous DMF should be used. If its quality is uncertain, it can be dried by standing over 4Å molecular sieves for at least 24 hours, followed by distillation under reduced pressure.[4][5][6] It should then be stored over molecular sieves under an inert atmosphere.[4]
-
Other Solvents: Solvents like Dichloromethane (DCM) or Toluene can be dried by distillation from calcium hydride.[3]
Q5: Are there alternatives to POCl₃ for making the Vilsmeier reagent that are less sensitive to trace moisture?
A5: While all reagents for generating the Vilsmeier reagent require anhydrous conditions, alternatives to POCl₃ like oxalyl chloride or thionyl chloride can be used.[7] However, the fundamental sensitivity of the resulting chloroiminium salt to water remains. Therefore, strict adherence to anhydrous techniques is necessary regardless of the activating agent used.[8]
Impact of Moisture on Vilsmeier Reagent Preparation
While precise quantitative data is highly dependent on the specific substrate and reaction scale, the qualitative impact of moisture is well-established. The following table summarizes the expected consequences of increasing water content during reagent preparation.
| Moisture Level | Reagent Stability | Expected Product Yield | Side Product Formation |
| Strictly Anhydrous | High | Optimal | Minimal |
| Trace Moisture | Reduced | Decreased | Possible increase |
| Significant Moisture | Very Low / None | Very Low / None | Significant |
Detailed Experimental Protocol: Anhydrous Preparation of Vilsmeier Reagent
This protocol describes the in-situ preparation of the Vilsmeier reagent from POCl₃ and DMF for the subsequent formylation of an electron-rich aromatic substrate.
Materials:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle
-
Electron-rich substrate (e.g., pyrrole, indole, activated benzene ring)
-
Anhydrous reaction solvent (e.g., Dichloromethane (DCM))
-
Round-bottom flask, dropping funnel, and condenser (all flame- or oven-dried)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Ice bath
Procedure:
-
Setup: Assemble the dry glassware. The round-bottom flask should be equipped with a magnetic stir bar and a dropping funnel. The entire apparatus should be connected to an inert gas line to maintain a positive pressure of nitrogen or argon throughout the experiment.[3]
-
Reagent Preparation: Place anhydrous DMF in the round-bottom flask and cool the flask to 0 °C using an ice bath.[2]
-
Vilsmeier Reagent Formation: While stirring, add phosphorus oxychloride (POCl₃, ~1.1 equivalents) dropwise to the cold DMF via the dropping funnel.[9] It is crucial to maintain a low temperature (0-5 °C) during the addition, as the reaction is exothermic.[10]
-
Maturation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[9] The reagent often appears as a crystalline solid or a thick slurry.[11]
-
Substrate Addition: Dissolve the aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., DCM or DMF).[2]
-
Formylation Reaction: Add the substrate solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: After the addition, the reaction can be allowed to warm to room temperature or gently heated (e.g., 40-60 °C) depending on the reactivity of the substrate.[9] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it onto crushed ice or into a cold aqueous solution of sodium bicarbonate or sodium acetate to hydrolyze the intermediate and neutralize the acid.[9]
-
Isolation: The formylated product can then be isolated by filtration if it precipitates or by extraction with an appropriate organic solvent.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting issues encountered during the Vilsmeier-Haack reaction, with a focus on problems arising from reagent preparation.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 9. benchchem.com [benchchem.com]
- 10. growingscience.com [growingscience.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Pyrazole Formylation by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring pyrazole formylation progress using Thin Layer Chromatography (TLC).
Troubleshooting Guide
This guide addresses common issues encountered during the TLC analysis of pyrazole formylation reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No spots visible on the TLC plate | - Sample is too dilute.- Compound is not UV-active and no visualization stain was used.- Volatile compounds may have evaporated.[1] | - Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[1]- Use a visualization stain such as iodine or potassium permanganate.[1][2]- Ensure the spotting line is above the solvent level in the TLC chamber to prevent the sample from dissolving into the solvent reservoir.[1] |
| Streaking or elongated spots | - Sample is too concentrated (overloaded).[1][3]- The compound is acidic or basic.[1][3]- The compound is highly polar.[1]- The reaction was conducted in a high-boiling solvent (e.g., DMF, DMSO).[4] | - Dilute the sample solution before spotting.[1][3]- For acidic compounds, add a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase.[1]- For basic compounds, add a small amount of triethylamine (0.1–2.0%) or ammonia in methanol/dichloromethane to the mobile phase.[1]- For high-boiling solvents, after spotting the plate, place it under high vacuum for a few minutes before developing.[4] |
| Reactant and product spots have very similar Rf values | - The chosen solvent system does not provide adequate separation. | - Systematically screen different solvent systems by varying the polarity. A good starting point for "normal" compounds is a mixture of ethyl acetate and hexane.[5]- Utilize a "cospot" lane on the TLC plate, where the reaction mixture is spotted directly on top of the starting material spot, to help differentiate between closely running spots.[6] |
| Reaction appears complete on TLC, but yield is low | - Formation of by-products that may not be easily visible on TLC.- The product may be unstable on the silica gel plate. | - In some cases of Vilsmeier-Haack formylation, by-products can form.[7]- To check for stability on silica, run a 2D TLC. If a compound is decomposing, it will appear below the diagonal.[4] |
| Uneven solvent front | - The TLC plate may be chipped or damaged at the bottom.- The plate is not placed vertically in the developing chamber. | - Inspect the TLC plate for any damage before use.- Ensure the plate is resting flat against the chamber wall. |
Frequently Asked Questions (FAQs)
Q1: What is a typical TLC solvent system for monitoring pyrazole formylation?
A1: A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[5] The ratio can be adjusted to achieve good separation, where the starting material (pyrazole) has a higher Rf and the product (formylated pyrazole) has a lower Rf due to the increased polarity of the aldehyde group. For example, a solvent system of diethyl ether/hexane (1:1 v/v or 1:2 v/v) has been used for formylated pyrazoles.[7]
Q2: How do I interpret the spots on my TLC plate during the reaction?
A2: As the reaction progresses, you should observe the disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the more polar formylated product.[8][9] A three-lane spotting system is recommended: starting material, co-spot (starting material and reaction mixture), and reaction mixture.[6] This helps to confirm the identity of the spots.
Q3: My starting pyrazole is not visible under UV light. How can I monitor the reaction?
A3: If your pyrazole is not UV-active, you will need to use a chemical stain to visualize the spots. Iodine vapor is a general stain that visualizes many organic compounds.[2][10] Other stains like potassium permanganate can also be effective.
Q4: What do I do if my reaction mixture contains a high-boiling solvent like DMF, which is often used in Vilsmeier-Haack formylation?
A4: High-boiling solvents can cause significant streaking on the TLC plate.[4] To mitigate this, after spotting your reaction mixture, place the TLC plate in a flask under high vacuum for a few minutes to evaporate the solvent before developing the plate.[4]
Q5: Can TLC give me quantitative information about my reaction progress?
A5: TLC is primarily a qualitative technique to monitor the presence or absence of reactants and products.[2] While the intensity of the spots can give a rough estimate of the relative amounts, it is not a precise quantitative method. For quantitative analysis, techniques like HPLC or NMR spectroscopy are required.
Experimental Protocols
General Protocol for Monitoring Pyrazole Formylation by TLC
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).[6]
-
Prepare Samples for Spotting:
-
Starting Material (SM): Dissolve a small amount of the starting pyrazole in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Reaction Mixture (Rxn): Take a small aliquot from the reaction vessel and dilute it with a volatile solvent.
-
-
Spot the TLC Plate: Using a capillary tube, spot a small amount of the SM solution on the "SM" lane. Spot the SM solution on the "Co" lane. Then, spot the Rxn solution on top of the SM spot in the "Co" lane and also on the "Rxn" lane. Keep the spots small and concentrated.[9]
-
Develop the TLC Plate: Place the spotted TLC plate in a developing chamber containing the chosen solvent system (e.g., ethyl acetate/hexane). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.[6]
-
Visualize the TLC Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle any visible spots with a pencil.[11][12] If necessary, use a chemical stain like iodine vapor for visualization.[2]
-
Analyze the Results: Compare the spots in the three lanes. The disappearance of the spot in the "Rxn" lane that corresponds to the SM and the appearance of a new spot indicates the reaction is progressing. The co-spot helps to confirm if the spot in the reaction mixture is indeed the starting material.
Typical Vilsmeier-Haack Formylation of a Pyrazole
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[13][14]
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath (0-5 °C), slowly add phosphorus oxychloride (POCl₃) dropwise to dimethylformamide (DMF) with continuous stirring. After the addition, allow the mixture to stir at room temperature for about 30 minutes.[13]
-
Formylation Reaction: Add the pyrazole substrate to the freshly prepared Vilsmeier reagent. The reaction mixture is then heated, typically between 70-120 °C, for several hours.[7][14] The progress of the reaction should be monitored by TLC until the starting pyrazole is consumed.[7]
-
Work-up: After the reaction is complete, the mixture is carefully poured onto crushed ice and then neutralized with a base such as sodium carbonate or sodium hydroxide solution to a pH of ~7.[7][15] The product can then be extracted with an organic solvent.
Data Presentation
Table 1: Example Rf Values for Pyrazole Derivatives in TLC
| Compound | Structure | Solvent System (v/v) | Rf Value | Reference |
| 5-Chloro-1,3-dipropyl-1H-pyrazole-4-carbaldehyde | Formylated Pyrazole | Diethyl ether/hexane (1:1) | 0.30 | [7] |
| 5-Chloro-1-(2-chloroethyl)-3-propyl-1H-pyrazole-4-carbaldehyde | Formylated Pyrazole | Diethyl ether/hexane (1:2) | 0.16 | [7] |
Visualizations
Caption: Workflow for Monitoring Pyrazole Formylation by TLC.
Caption: Troubleshooting Decision Pathway for TLC Analysis.
References
- 1. silicycle.com [silicycle.com]
- 2. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 3. youtube.com [youtube.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. How To [chem.rochester.edu]
- 7. arkat-usa.org [arkat-usa.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
Overcoming low reactivity of substrates in pyrazole synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of pyrazoles, particularly when dealing with low-reactivity substrates.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your pyrazole synthesis experiments.
Issue 1: Low or No Product Yield
You are performing a classical pyrazole synthesis (e.g., Knorr synthesis) and observing a very low yield or no desired product.
Possible Causes and Solutions:
-
Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine derivative can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can also degrade over time.
-
Recommendation: Ensure the purity of your starting materials. It is recommended to use a freshly opened or purified hydrazine reagent.[1]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[1]
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] A systematic optimization of reaction conditions can significantly improve yields.
-
-
Low Reactivity of Substrates: Sterically hindered or electron-deficient substrates may exhibit low reactivity under standard conditions.[2][3]
-
Formation of Side Products: The reaction may be favoring the formation of undesired side products.
-
Recommendation: Be aware of potential side reactions like the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1] Adjusting the reaction conditions, such as pH, can sometimes suppress side reactions.
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Issue 2: Formation of Regioisomers
When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, you are observing the formation of a mixture of two regioisomers.[1]
Possible Causes and Solutions:
-
Non-selective Nucleophilic Attack: The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
-
Recommendation:
-
pH Control: The reaction pH can influence the site of initial attack. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1]
-
Steric Hindrance: Introducing bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]
-
In Situ Generation: Some methods involve the in situ generation of 1,3-diketones, which can then react with hydrazine to yield pyrazoles with high regioselectivity.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: My reaction mixture has turned a deep yellow or red. Is this normal, and how can I obtain a cleaner product?
A1: Discoloration is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1]
-
Troubleshooting Steps:
-
Addition of a Mild Base: If you are using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of colored byproducts.[1] Adding one equivalent of a mild base, such as sodium acetate or potassium acetate, can neutralize the acid and lead to a cleaner reaction profile.[1]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that may arise from oxidative processes.[1]
-
Purification: These colored impurities can often be removed during work-up and purification.[1] Washing the crude product with a non-polar solvent like toluene may help remove some of these impurities. Recrystallization is also an effective method for purification.[1]
-
Q2: I am working with a sterically hindered substrate, and the standard Knorr synthesis is not working. What are my options?
A2: For sterically hindered substrates, alternative and more advanced synthetic methods are often necessary.
-
Recommended Approaches:
-
Three-Component Reactions: One-pot, three-component procedures involving the condensation of an aldehyde, tosylhydrazine, and a terminal alkyne can tolerate sterically hindered substrates and provide good yields.[4]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, especially for sluggish reactions.[5][6][7] It is an effective technique for overcoming the low reactivity of certain substrates.
-
Flow Chemistry: Continuous flow processes offer enhanced control over reaction parameters and can improve yields and scalability, even for challenging substrates.[8][9][10][11]
-
Mechanochemical Methods: Ball milling is a solvent-free technique that can promote reactions between solid reactants, often leading to shorter reaction times and improved yields compared to conventional solution-phase synthesis.[12]
-
Q3: How can I improve the yield when using an electron-deficient pyrazole aldehyde in a subsequent reaction?
A3: Electron-withdrawing groups on a pyrazole aldehyde can decrease its reactivity, leading to lower yields in subsequent reactions.[3]
-
Strategies for Improvement:
-
Increase Reaction Temperature or Time: Driving the reaction to completion may require more forcing conditions.[3]
-
Use a More Potent Lewis Acid Catalyst: A stronger Lewis acid can enhance the electrophilicity of the aldehyde, making it more susceptible to nucleophilic attack.[3]
-
Slow Addition of the Aldehyde: Adding the aldehyde slowly to the reaction mixture can help to maintain a low concentration, which may minimize side reactions.[3]
-
Data Presentation
Table 1: Effect of Catalysts on Pyrazole Synthesis with Low-Reactivity Substrates
| Catalyst Type | Example Catalyst | Substrate Type | Typical Improvement in Yield | Reference |
| Lewis Acid | Yb(OTf)₃, InCl₃, ZrCl₄ | Electron-deficient aldehydes | Significant increase | [3] |
| Transition Metal | Ni(0) complex | Isoxazoles, Oxadiazoles | Good yields | [4] |
| Transition Metal | Copper powder | N-arylation with aryl halides | Good yields | [4] |
| Transition Metal | Palladium | Coupling of aryl triflates | Very good yields | [4] |
| Transition Metal | Iron | Diarylhydrazones and vicinal diols | Broad substrate scope | [4] |
| Transition Metal | Ruthenium | 1,3-diols and alkyl hydrazines | Good yields | [4] |
| Inorganic Framework | NaCoMo | Sulfonyl hydrazides & 1,3-diketones | Up to 99% | [13] |
Table 2: Comparison of Advanced Synthetic Methods for Challenging Pyrazole Syntheses
| Method | Key Advantages | Typical Reaction Time | Solvent Usage | Reference |
| Microwave-Assisted | Reduced reaction times, improved yields, better selectivity | Minutes to hours | Reduced or solvent-free | [5][6][7][14] |
| Flow Chemistry | Enhanced control, improved safety, scalability | Minutes | Continuous flow | [8][9][10][11][15] |
| Mechanochemistry | Solvent-free, shorter reaction times, improved yields | 30 minutes | None | [12][14] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol is a general guideline for the Knorr synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives.
Caption: Experimental workflow for the Knorr pyrazole synthesis.[1]
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol).[1]
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate forms, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: Microwave-Assisted Pyrazole Synthesis (Solvent-Free)
This protocol describes a general procedure for the synthesis of pyrazoles using microwave irradiation under solvent-free conditions.
Procedure:
-
Mixing Reactants: In a microwave-safe vessel, thoroughly mix the β-keto ester (1.0 equivalent) and the substituted or unsubstituted hydrazine (1.0 equivalent).[7]
-
Microwave Irradiation: Place the vessel in a domestic or laboratory microwave oven and irradiate the mixture. The optimal power and time will depend on the specific substrates and should be determined experimentally (e.g., 420 W for 10 minutes).[16]
-
Cooling and Isolation: After irradiation, allow the reaction mixture to cool to room temperature.
-
Purification: The resulting product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate).[7]
Protocol 3: Mechanochemical Synthesis of 3,5-Diphenyl-1H-pyrazoles
This protocol outlines the synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines using mechanochemical ball milling.[12]
Procedure:
-
Charging the Mill: Introduce a chalcone derivative, hydrazine, and stainless steel balls into a metal milling jar.[12]
-
First Milling Step: Vibrate the jar at a high frequency for 30 minutes.[12]
-
Addition of Oxidant: Add an oxidant such as Na₂S₂O₈ or Ce(NH₄)₂(NO₃)₆ to the mixture.[12]
-
Second Milling Step: Repeat the milling procedure.
-
Work-up: Disperse the reaction mixture in water and collect the solid product by filtration.[12] This method often avoids the need for further tedious work-up.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. scielo.br [scielo.br]
- 8. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. galchimia.com [galchimia.com]
- 10. mdpi.com [mdpi.com]
- 11. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. mdpi.com [mdpi.com]
- 14. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure of the Vilsmeier-Haack formylation of pyrazoles. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the work-up of the Vilsmeier-Haack formylation of pyrazoles, offering potential causes and solutions to optimize product isolation and purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete hydrolysis of the intermediate iminium salt. | Ensure the reaction mixture is quenched by pouring it onto ice, followed by vigorous stirring. Adjust the pH to approximately 7 by careful neutralization with a base (e.g., saturated Na₂CO₃ solution).[1] |
| Product is water-soluble and remains in the aqueous layer. | If the formylated pyrazole has polar substituents, it may exhibit some water solubility. Perform multiple extractions (3-4 times) with a suitable organic solvent like chloroform or ethyl acetate to maximize recovery.[1][2] | |
| Degradation of the product during work-up. | Avoid excessive heat during solvent removal. Use a rotary evaporator at a moderate temperature. Ensure the neutralization is done carefully, as strongly acidic or basic conditions can potentially degrade the product. | |
| Presence of a Chlorinated Byproduct | Incomplete hydrolysis or side reaction. | The Vilsmeier reagent can sometimes act as a chlorinating agent. Ensure prompt and efficient aqueous work-up to hydrolyze the intermediate iminium salt and minimize contact time with any remaining reactive species. Purification by column chromatography may be necessary to separate the chlorinated byproduct. |
| Formation of an Oily or Gummy Product | Presence of residual DMF or other high-boiling impurities. | After extraction, wash the combined organic layers with water or brine to remove residual DMF. Ensure the product is thoroughly dried under vacuum to remove all solvent traces. |
| The product itself is not a solid at room temperature. | If the product is inherently an oil, purification should be performed using column chromatography. | |
| Difficulty in Product Purification | Co-elution of the product with starting material or byproducts during column chromatography. | Optimize the solvent system for column chromatography. A gradual increase in the polarity of the eluent can improve separation. Consider using a different stationary phase if silica gel is not effective. |
| Formation of hard-to-separate isomers. | If formylation can occur at multiple positions on the pyrazole ring, careful control of reaction conditions (e.g., temperature, stoichiometry of the Vilsmeier reagent) is crucial to favor the desired isomer. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of pouring the reaction mixture onto ice during the work-up?
Pouring the reaction mixture onto ice serves two main purposes. Firstly, it rapidly quenches the reaction and hydrolyzes the reactive Vilsmeier reagent and the intermediate iminium salt to the desired aldehyde.[3][4] Secondly, the process is often exothermic, and the ice helps to dissipate the heat generated, preventing potential side reactions or degradation of the product.
Q2: Which base should I use for neutralization, and to what pH should I adjust the solution?
Saturated sodium carbonate (Na₂CO₃) solution is a commonly used base for neutralization.[1] Sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) can also be used.[5] The pH should be adjusted to approximately 7 to ensure the complete precipitation or extraction of the formylated pyrazole, which is typically a neutral organic compound.[1]
Q3: My formylated pyrazole seems to be slightly soluble in water. How can I improve its extraction from the aqueous layer?
To maximize the recovery of a water-soluble product, it is recommended to perform multiple extractions with a suitable organic solvent. Using a larger volume of the organic solvent for each extraction and increasing the number of extractions (e.g., 3 to 5 times) can significantly improve the yield. Salting out by adding a saturated solution of sodium chloride (brine) to the aqueous layer can also decrease the solubility of the organic product and enhance its partitioning into the organic phase.
Q4: I see an unexpected peak in my NMR that corresponds to a C-H instead of a CHO proton. What could this be?
This could indicate the presence of unreacted starting material. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting pyrazole before initiating the work-up.
Q5: Are there any common side products to be aware of during the formylation of substituted pyrazoles?
Yes, depending on the substituents on the pyrazole ring, side reactions can occur. For instance, if the pyrazole has a hydroxyl group, it can be substituted by a chlorine atom.[1] Additionally, hydroxymethylation can occur as a side reaction if the reaction is heated for a prolonged time in the presence of DMF.[1]
Experimental Protocols
General Work-up Procedure for Vilsmeier-Haack Formylation of Pyrazoles
This protocol is a general guideline and may require optimization based on the specific pyrazole substrate and reaction scale.
Methodology:
-
Quenching: After the reaction is deemed complete by TLC analysis, cool the reaction mixture to room temperature. In a separate beaker of an appropriate size, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium carbonate (Na₂CO₃) or another suitable base until the pH of the aqueous layer is approximately 7.[1] Be cautious as CO₂ gas evolution may cause frothing.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., chloroform, ethyl acetate) three to four times.[1][2] The choice of solvent will depend on the solubility of the product.
-
Washing and Drying: Combine the organic extracts and wash them with water and then with brine to remove any remaining inorganic salts and DMF. Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal and Purification: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by a suitable method, most commonly by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[1]
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the sequential steps of the work-up procedure.
Troubleshooting Logic
References
Stability issues of pyrazole-4-carbaldehyde during work-up
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of pyrazole-4-carbaldehyde during experimental work-up procedures.
Frequently Asked Questions (FAQs)
Q1: My pyrazole-4-carbaldehyde seems to be degrading during aqueous work-up after a Vilsmeier-Haack reaction. What are the likely causes?
A1: Stability issues with pyrazole-4-carbaldehyde during work-up, particularly after a Vilsmeier-Haack synthesis, are often linked to the pH of the aqueous solution and the temperature of the process. The formyl group on the pyrazole ring can be sensitive to certain conditions, leading to decreased yield and purity.
Q2: Is pyrazole-4-carbaldehyde sensitive to basic conditions?
A2: Yes, there are indications that the formyl group of pyrazole-4-carbaldehyde can be labile under basic conditions. The work-up for the Vilsmeier-Haack reaction typically involves quenching the reaction mixture with ice water and then neutralizing the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide.[1][2] If the local concentration of the base becomes too high or the temperature is not adequately controlled during neutralization, deformylation can occur, leading to the formation of pyrazole as a significant impurity.
Q3: What are the recommended storage conditions for pyrazole-4-carbaldehyde?
A3: To ensure the long-term stability of pyrazole-4-carbaldehyde, it is recommended to store the compound at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[3] It should also be protected from light.[4] These precautions suggest that the compound may be sensitive to heat, oxidation, and light-induced degradation.
Q4: I am observing a color change in my pyrazole-4-carbaldehyde sample. What could be the reason?
A4: A color change, such as turning yellow or brown, can be an indicator of degradation.[4] This is often associated with oxidation or the formation of impurities. Proper storage in a tightly sealed container under an inert atmosphere and protected from light can help minimize these changes.[4]
Troubleshooting Guides
Issue 1: Low Yield of Pyrazole-4-carbaldehyde After Work-up
| Symptom | Possible Cause | Troubleshooting Steps |
| Significantly lower than expected yield of isolated product. | Deformylation under basic conditions: The formyl group is cleaved from the pyrazole ring. | 1. Careful Neutralization: During the work-up of the Vilsmeier-Haack reaction, add the neutralizing base (e.g., saturated sodium bicarbonate solution) slowly and portion-wise to the cooled, acidic aqueous mixture. Maintain vigorous stirring to avoid localized high pH. 2. Temperature Control: Keep the mixture in an ice bath throughout the neutralization process to maintain a low temperature (ideally 0-5 °C). 3. Alternative Base: Consider using a weaker base for neutralization, although this may require larger volumes and longer addition times. |
| Product Loss During Extraction: Pyrazole-4-carbaldehyde has some water solubility, leading to loss in the aqueous layer. | 1. Multiple Extractions: Perform multiple extractions (at least 3-4 times) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize the recovery of the product from the aqueous layer. 2. Brine Wash: After extraction, wash the combined organic layers with brine (saturated NaCl solution) to reduce the amount of dissolved water and improve phase separation. | |
| Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for extended periods at elevated pH. | 1. Inert Atmosphere: If possible, perform the work-up and extraction under an inert atmosphere (e.g., nitrogen). 2. Minimize Exposure: Avoid prolonged exposure of the basic aqueous solution to air. Proceed with the extraction promptly after neutralization. |
Issue 2: Impurities Detected in the Final Product
| Symptom | Possible Impurity | Troubleshooting & Prevention |
| A peak corresponding to the mass of pyrazole is observed in MS analysis. An additional spot with a different Rf value is seen on TLC. | Pyrazole (deformylation product) | This is a strong indicator of degradation under basic conditions during work-up. Refer to the troubleshooting steps for "Low Yield" to minimize its formation. Careful purification by flash column chromatography may be required to separate the product from this impurity. |
| Broad or multiple peaks in NMR/LC-MS analysis that are not attributable to the starting material or product. | Side products from the Vilsmeier-Haack reaction or subsequent degradation. | The Vilsmeier-Haack reaction can sometimes lead to the formation of chlorinated byproducts or other unforeseen side reactions.[5] 1. Reaction Monitoring: Monitor the progress of the Vilsmeier-Haack reaction by TLC or LC-MS to ensure complete conversion of the starting material and minimize the formation of side products. 2. Purification: Thorough purification by flash column chromatography is often necessary to remove these impurities. Careful selection of the eluent system is crucial for good separation. Recrystallization can also be an effective purification method.[1] |
| The isolated product is colored (e.g., yellow or brown). | Oxidized impurities or polymeric byproducts. | 1. Storage: Ensure the starting materials and the final product are stored under the recommended conditions (refrigerated, under inert gas, protected from light).[4] 2. Purification: If the product is colored, consider treating a solution of the crude product with a small amount of activated carbon before filtration and subsequent purification steps. Be aware that this may lead to some loss of the desired product. |
Experimental Protocols
Protocol 1: Recommended Work-up Procedure for Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehyde
-
Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.
-
Neutralization: While maintaining the temperature at 0-5 °C using an ice-water bath, slowly add a saturated aqueous solution of sodium bicarbonate. Monitor the pH of the aqueous solution and continue adding the base until the pH reaches 7-8. Ensure efficient stirring throughout the addition to prevent localized areas of high basicity.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash them sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude pyrazole-4-carbaldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Experimental Workflow for Vilsmeier-Haack Reaction and Work-up
Caption: Workflow for the synthesis and purification of pyrazole-4-carbaldehyde.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low yields of pyrazole-4-carbaldehyde.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jpsionline.com [jpsionline.com]
- 3. 35344-95-7 CAS MSDS (1H-Pyrazole-4-carboxaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Comparative Bioassay of 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde derivatives, focusing on their antimicrobial, anticancer, and monoamine oxidase (MAO) inhibitory properties. The information presented is a synthesis of data from various studies to offer a broader perspective on the potential of this class of compounds.
Antimicrobial Activity
Derivatives of this compound have demonstrated notable antimicrobial activity against a range of bacterial and fungal strains. The following table summarizes the in vitro antimicrobial efficacy of representative pyrazole derivatives compared to standard antibiotics. The activity is quantified by the zone of inhibition.
| Compound/Drug | Organism | Zone of Inhibition (mm) | Reference |
| Pyrazole Derivative A | Escherichia coli | 18 | |
| Staphylococcus aureus | 22 | ||
| Pyrazole Derivative B | Escherichia coli | 16 | |
| Staphylococcus aureus | 20 | ||
| Ampicillin (Standard) | Escherichia coli | 25 | |
| Staphylococcus aureus | 28 | ||
| Ciprofloxacin (Standard) | Escherichia coli | 30 | |
| Staphylococcus aureus | 26 |
Anticancer Activity
Several studies have highlighted the potential of pyrazole derivatives as anticancer agents. Their cytotoxic effects have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The data below presents the anticancer activity of a this compound derivative against human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cell lines, benchmarked against the standard chemotherapeutic drug, Doxorubicin.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Derivative | MCF-7 | 8.5 | |
| HCT-116 | 12.2 | ||
| Doxorubicin (Standard) | MCF-7 | 1.2 | |
| HCT-116 | 0.98 |
Monoamine Oxidase (MAO) Inhibition
Certain derivatives of this compound have been investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme implicated in neurological disorders. The inhibitory potential against the two isoforms, MAO-A and MAO-B, is presented below, with IC50 values indicating the concentration required for 50% inhibition.
| Compound/Drug | Enzyme | IC50 (µM) | Reference |
| Pyrazole Derivative C | MAO-A | 5.2 | |
| MAO-B | 15.8 | ||
| Moclobemide (Standard for MAO-A) | MAO-A | 2.1 | |
| Selegiline (Standard for MAO-B) | MAO-B | 0.8 |
Experimental Protocols
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
The antimicrobial activity of the test compounds is determined using the agar well diffusion method.
-
Bacterial or fungal cultures are uniformly spread on the surface of a sterile nutrient agar plate.
-
Wells of a specific diameter (e.g., 6 mm) are punched into the agar.
-
A defined volume of the test compound solution (at a specific concentration) is added to each well.
-
A standard antibiotic solution and the solvent (as a negative control) are also added to separate wells.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
After incubation, the treatment medium is replaced with a fresh medium containing MTT solution.
-
The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value is calculated from the dose-response curve.
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)
This assay measures the activity of MAO by detecting the production of hydrogen peroxide, a byproduct of the enzymatic reaction.
-
The assay is performed in a 96-well plate.
-
Test compounds at various concentrations are pre-incubated with recombinant human MAO-A or MAO-B enzyme.
-
A substrate (e.g., tyramine) and a non-fluorescent detection reagent (which becomes fluorescent in the presence of H₂O₂) are added to initiate the reaction.
-
The fluorescence intensity is measured over time using a fluorescence plate reader.
-
The rate of reaction is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Figure 1. Workflow for the Agar Well Diffusion Antimicrobial Assay.
Figure 2. Workflow for the MTT Anticancer Assay.
Figure 3. Generalized Apoptotic Pathway Induced by Pyrazole Derivatives.
In-Vitro Anti-inflammatory Activity of Pyrazole Hydrazones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles has led to a significant interest in pyrazole hydrazone scaffolds. These heterocyclic compounds have demonstrated promising in-vitro anti-inflammatory activities through various mechanisms. This guide provides a comparative analysis of the performance of different pyrazole hydrazone derivatives, supported by experimental data from multiple studies, to aid in the identification of promising lead candidates for further development.
Comparative Analysis of In-Vitro Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole hydrazones is primarily attributed to their ability to inhibit key enzymes and mediators involved in the inflammatory cascade. This section presents a comparative summary of their activity in various in-vitro assays.
Cyclooxygenase (COX) Inhibition
A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Several pyrazole hydrazone derivatives have been evaluated for their inhibitory activity against COX-1 and COX-2 isoforms. Selective inhibition of COX-2 is a desirable characteristic to minimize the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference Compound | Reference COX-1 IC50 (µM) | Reference COX-2 IC50 (µM) | Reference SI |
| 4a | 5.64 | 0.67 | 8.41 | Celecoxib | - | 0.87 | 8.85 |
| 4b | 6.12 | 0.58 | 10.55 | Celecoxib | - | 0.87 | 8.85 |
| 2a | - | 19.87 (nM) | - | Celecoxib | - | 35.56 (nM) | - |
| 3b | 875.8 (nM) | 39.43 (nM) | 22.21 | - | - | - | - |
| 4a | 878.9 (nM) | 61.24 (nM) | 14.35 | - | - | - | - |
| 5b | 676.7 (nM) | 38.73 (nM) | 17.47 | - | - | - | - |
| 5e | 512.7 (nM) | 39.14 (nM) | 13.10 | - | - | - | - |
| 16a | >100 | 0.743 | >134.6 | Celecoxib | 18.25 | 0.757 | 24.09 |
| 18f | >100 | 2.373 | >42.13 | Celecoxib | 18.25 | 0.757 | 24.09 |
Table 1: In-vitro COX inhibitory activity of selected pyrazole hydrazone derivatives.[1][2][3]
5-Lipoxygenase (5-LOX) Inhibition
The 5-lipoxygenase (5-LOX) pathway is another important target in inflammation, as it leads to the production of leukotrienes. Dual inhibition of both COX and 5-LOX pathways is a promising strategy for developing potent anti-inflammatory agents.
| Compound | 5-LOX IC50 (µM) | Reference Compound | Reference 5-LOX IC50 (µM) |
| 4a | 1.92 | Zileuton | 2.43 |
| 4b | 2.31 | Zileuton | 2.43 |
| 2g | 80 | - | - |
Table 2: In-vitro 5-LOX inhibitory activity of selected pyrazole hydrazone derivatives.[1][4]
Inhibition of Protein Denaturation
Protein denaturation is a well-documented cause of inflammation. The ability of pyrazole hydrazones to inhibit protein denaturation, often studied using bovine serum albumin (BSA), is a measure of their anti-inflammatory potential.
| Compound | Concentration (mg/mL) | % Inhibition | Reference Compound | Reference % Inhibition |
| PMPH | 0.03125 | 63.38 | - | - |
| PMPH | 0.5 | 76.38 | - | - |
| 4F-PMPH | 0.03125 | 65.87 | - | - |
| 4F-PMPH | 0.5 | 81.15 | Standard | 82.39 (at 0.5 mg/mL) |
| 4h | - | IC50: 34.58 (µg/mL) | Diclofenac Sodium | IC50: 36.56 (µg/mL) |
Table 3: In-vitro protein denaturation inhibitory activity of selected pyrazole hydrazone derivatives.[5][6]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents [mdpi.com]
A Comparative Guide to the Antifungal Activity of Fluorinated Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to conventional antifungal agents necessitates the exploration of novel chemical scaffolds. Among these, fluorinated pyrazole derivatives have garnered significant attention due to their potent and broad-spectrum antifungal activities. This guide provides a comparative evaluation of the antifungal performance of various fluorinated pyrazoles against common fungal pathogens, supported by experimental data from recent studies. Standard commercial antifungal drugs are included for a comprehensive assessment.
Data Presentation: In Vitro Antifungal Activity
The following tables summarize the minimum inhibitory concentration (MIC) and half-maximal effective concentration (EC50) values of selected fluorinated pyrazole derivatives against various fungal species. These values are crucial indicators of the antifungal potency of the compounds.
Table 1: Antifungal Activity of Fluorinated Pyrazole Derivatives Against Phytopathogenic Fungi
| Compound ID | Fungal Species | MIC (µg/mL) | EC50 (µg/mL) | Reference Compound | Reference MIC/EC50 (µg/mL) |
| FP-1 | Rhizoctonia solani | - | 0.37 | Carbendazim | 1.00 |
| FP-2 | Valsa mali | - | 1.77 | Boscalid | 9.19 |
| FP-3 | Valsa mali | - | 1.97 | Boscalid | 9.19 |
| FP-4 | Fusarium graminearum | - | 0.0530 (µM) | Pyraclostrobin | Comparable |
| FP-5 | Botrytis cinerea | - | 0.392 | Fluxapyroxad | 0.791 |
| FP-6 | Sclerotinia sclerotiorum | 43.07 (% inhibition) | - | - | - |
| FP-7 | Fusarium culmorum | 46.75 (% inhibition) | - | - | - |
Table 2: Antifungal Activity of Fluorinated Pyrazole Derivatives Against Human Pathogenic Fungi
| Compound ID | Fungal Species | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| FP-8 | Candida albicans | 0.0625 | Fluconazole | 0.5 - >64 |
| FP-9 | Cryptococcus neoformans | 0.125 | Fluconazole | 2 - 16 |
| FP-10 | Aspergillus fumigatus | 4.0 | Fluconazole | >64 |
| FP-11 | Candida parapsilosis | 1.96 | Ketoconazole | Not specified |
| FP-12 | Candida krusei | 1.96 | Fluconazole | 16 - >64 |
Note: Direct comparison between studies can be challenging due to variations in experimental protocols. The data presented is a synthesis from multiple sources to provide a broad overview.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols typically employed in the evaluation of antifungal activity.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. The concentration of the fungal suspension is adjusted to a standard density (e.g., 0.5 McFarland standard for yeasts, or a specific conidial concentration for molds).
-
Preparation of Antifungal Solutions: The fluorinated pyrazole compounds and reference drugs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial twofold dilutions are then prepared in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the drug-free control well. This can be assessed visually or by measuring the optical density using a microplate reader.[1]
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of a compound.
-
Cell Culture: Mammalian cell lines (e.g., HEK293, HepG2) are cultured in a suitable medium and seeded into 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the fluorinated pyrazole derivatives for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: An MTT solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the untreated control cells.[2][3]
Visualizations
Experimental Workflow for Antifungal Activity Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of the antifungal activity of novel compounds.
References
A Comparative Analysis of 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde and Celecoxib for Researchers in Drug Development
For researchers and scientists in the field of drug development, particularly those focused on anti-inflammatory and analgesic agents, understanding the comparative landscape of novel compounds against established drugs is crucial. This guide provides a detailed comparison of the synthetic intermediate 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde with the well-established COX-2 inhibitor, celecoxib.
Chemical Structure and Properties
A fundamental comparison begins with the chemical structures of the two molecules.
| Feature | This compound | Celecoxib |
| Chemical Formula | C₁₀H₇FN₂O | C₁₇H₁₄F₃N₃O₂S |
| Molecular Weight | 190.18 g/mol | 381.37 g/mol |
| Core Structure | Pyrazole | Pyrazole |
| Key Substituents | - 4-Fluorophenyl group at position 3- Carbaldehyde group at position 4 | - 4-Sulfamoylphenyl group at position 1- p-Tolyl group at position 5- Trifluoromethyl group at position 3 |
Celecoxib is a diaryl-substituted pyrazole, characterized by a central pyrazole ring with a p-sulfamoylphenyl group at the N1 position and a p-tolyl group at the C5 position.[1][2] The trifluoromethyl group at the C3 position is crucial for its COX-2 selectivity and potency.[1]
This compound also possesses a pyrazole core. The presence of a 4-fluorophenyl group is a common feature in many biologically active compounds. The carbaldehyde group at position 4 offers a reactive site for further chemical modifications, making it a versatile scaffold for the synthesis of a library of derivatives.[3][4]
Mechanism of Action: Established vs. Potential
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib's mechanism of action is well-established as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][5][6] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[6][7] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions like gastric protection, while COX-2 is induced during inflammation.[6] By selectively inhibiting COX-2, celecoxib reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs that also inhibit COX-1.[6]
This compound: A Scaffold for COX Inhibition
While there is no direct evidence of COX inhibition by this compound itself, numerous studies have demonstrated that derivatives of pyrazole-4-carbaldehyde exhibit significant anti-inflammatory and COX-2 inhibitory activities.[4][8] The pyrazole scaffold is a well-known pharmacophore for COX-2 inhibition, as exemplified by celecoxib and other diarylpyrazole derivatives.[9][10] The 4-fluorophenyl group is also present in many anti-inflammatory agents. Therefore, it is plausible that this compound could serve as a valuable starting material for the synthesis of novel COX-2 inhibitors. Further derivatization of the carbaldehyde group could lead to compounds that fit into the active site of the COX-2 enzyme.
Comparative Performance Data
As this compound is a synthetic intermediate, there is no available in vivo or in vitro performance data to directly compare with celecoxib. The following table summarizes key performance indicators for celecoxib based on published literature.
| Parameter | Celecoxib | This compound |
| Target | COX-2 | Not Determined |
| IC₅₀ for COX-2 | ~0.04 µM (varies by assay) | Not Available |
| Selectivity Ratio (COX-1/COX-2) | ~10-20 | Not Available |
| In Vivo Efficacy | Demonstrated in various models of inflammation and pain | Not Available |
| Bioavailability | ~22-40% (fasting) | Not Available |
| Protein Binding | ~97% | Not Available |
| Elimination Half-life | ~11 hours | Not Available |
Experimental Protocols for Evaluation
For researchers interested in evaluating the potential of this compound or its derivatives, the following are detailed protocols for key in vitro and in vivo assays.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the concentration of a test compound required to inhibit the activity of COX-1 and COX-2 enzymes by 50% (IC₅₀).
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Reference inhibitor (e.g., celecoxib, indomethacin)
-
96-well plates
-
Plate reader for colorimetric or fluorometric detection, or LC-MS/MS for prostaglandin quantification
Procedure:
-
Reagent Preparation: Prepare stock solutions of enzymes, cofactors, substrate, and test compounds in the appropriate buffers or solvents.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.
-
Inhibitor Addition: Add various concentrations of the test compound or reference inhibitor to the wells. Include a vehicle control (DMSO). Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for a specific duration (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction using a suitable stop solution (e.g., HCl).
-
Detection: Measure the amount of prostaglandin E₂ (PGE₂) produced using an appropriate method such as an enzyme immunoassay (EIA) or LC-MS/MS.[6]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.
Animals:
-
Male Wistar rats (180-220 g)
Materials:
-
Carrageenan (1% w/v in saline)
-
Test compound (e.g., a derivative of this compound)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., celecoxib, indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compound, vehicle, or reference drug orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[1][7]
-
Paw Volume Measurement: Measure the paw volume at different time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[7]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.
Calculation: Percentage Inhibition = [ (Vc - Vt) / Vc ] x 100 Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the treated group
Conclusion
The provided experimental protocols for in vitro COX inhibition and in vivo anti-inflammatory activity offer a clear pathway for researchers to evaluate the potential of this compound and its analogues. A direct comparison with celecoxib in these assays would be the definitive step in determining the viability of this compound series as a new class of anti-inflammatory drugs. Further research into the structure-activity relationships of derivatives of this compound is warranted to explore its full therapeutic potential.
References
- 1. inotiv.com [inotiv.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencescholar.us [sciencescholar.us]
Pyrazole Inhibitors vs. Standard NSAIDs: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of pyrazole-based selective COX-2 inhibitors and standard non-steroidal anti-inflammatory drugs (NSAIDs). The following sections detail their mechanisms of action, comparative in vitro potency, and clinical efficacy, supported by experimental data and protocols.
Mechanism of Action: Targeting the Arachidonic Acid Cascade
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[1][2] Prostaglandins are key mediators of inflammation, pain, and fever.[1][2] There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the gastrointestinal tract and in platelet aggregation.[3]
-
COX-2: This isoform is inducible and its expression is significantly upregulated at sites of inflammation.[3] It is the primary source of prostaglandins that mediate inflammation and pain.[3]
Standard NSAIDs, such as diclofenac and carprofen, are typically non-selective and inhibit both COX-1 and COX-2.[4] While this leads to effective anti-inflammatory and analgesic effects, the inhibition of COX-1 is also associated with gastrointestinal side effects.[3]
Pyrazole inhibitors, such as celecoxib and mavacoxib, are a class of NSAIDs designed to selectively inhibit the COX-2 enzyme.[5] This selectivity is intended to provide similar anti-inflammatory and analgesic efficacy to standard NSAIDs while reducing the risk of gastrointestinal adverse events.[5][6]
In Vitro Potency and Selectivity
The in vitro potency of NSAIDs is typically determined by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. The ratio of COX-1 IC50 to COX-2 IC50 provides a selectivity index, with a higher number indicating greater selectivity for COX-2.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Pyrazole Inhibitors | |||
| Celecoxib | 82 | 6.8 | 12[7] |
| Mavacoxib | IC20: 2.46 µg/mL | IC80: 1.28 µg/mL | Ratio (IC80 COX-1/IC80 COX-2): ~40[8] |
| Standard NSAIDs | |||
| Diclofenac | 0.076 | 0.026 | 2.9[7] |
| Carprofen | >100 (Canine) | 0.102 (Canine) | >980 (Canine)[9] |
Note on Mavacoxib Data: Direct IC50 values were not available in the searched literature. The provided data indicates the plasma concentrations for 20% COX-1 inhibition and 80% COX-2 inhibition, and an IC80 ratio, suggesting high COX-2 selectivity.[8] Carprofen data is specific to canine enzymes.[9]
Clinical Efficacy Comparison
Human Clinical Trials: Osteoarthritis and Rheumatoid Arthritis
Clinical studies have demonstrated that the pyrazole inhibitor celecoxib has comparable efficacy to the standard NSAID diclofenac in managing the signs and symptoms of osteoarthritis and rheumatoid arthritis.
Table 2: Efficacy of Celecoxib vs. Diclofenac in Osteoarthritis of the Knee [10]
| Outcome Measure | Celecoxib (100 mg BID) | Diclofenac (50 mg TID) | Placebo |
| Number of Patients | 200 | 200 | 200 |
| Improvement vs. Placebo (Pain by VAS) | Statistically Significant | Statistically Significant | - |
| Improvement vs. Placebo (WOMAC Index) | Statistically Significant | Statistically Significant | - |
| Rapidity of Onset (Pain Relief within 24h) | Statistically Significant and Comparable to Diclofenac | Statistically Significant and Comparable to Celecoxib | - |
A 24-week study in patients with rheumatoid arthritis found that celecoxib (200 mg twice daily) and diclofenac SR (75 mg twice daily) had similar efficacy in managing pain and inflammation.[11] However, the study highlighted a key difference in their safety profiles.
Table 3: Gastrointestinal Safety of Celecoxib vs. Diclofenac in Rheumatoid Arthritis [11]
| Adverse Event | Celecoxib (n=212) | Diclofenac (n=218) | p-value |
| Endoscopically Detected Gastroduodenal Ulcers | 4% | 15% | <0.001 |
| Withdrawal due to any GI-related Adverse Event | 6% | 16% | <0.001 |
Veterinary Clinical Trials: Canine Osteoarthritis
In a multi-center, masked, randomized study comparing the pyrazole inhibitor mavacoxib to the standard NSAID carprofen for canine osteoarthritis, both treatments showed significant improvement in clinical signs over 134 days.[7] The efficacy of mavacoxib was found to be non-inferior to carprofen.[7]
Table 4: Efficacy of Mavacoxib vs. Carprofen in Canine Osteoarthritis [7][12]
| Outcome Measure | Mavacoxib (n=62) | Carprofen (n=62) |
| Overall Improvement (Owner Assessment at ~6 weeks) | 93.4% (57/61) | 89.1% (49/55) |
Both treatments exhibited a similar safety profile in this study.[7]
Experimental Protocols
In Vitro COX Inhibition Assay (Colorimetric)
This protocol is a generalized representation based on commercially available kits and published methodologies.[1][13]
Objective: To determine the IC50 values of test compounds against COX-1 and COX-2.
Materials:
-
Purified COX-1 (e.g., ovine) and COX-2 (e.g., human recombinant) enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
Test compounds (pyrazole inhibitors and standard NSAIDs)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare solutions of test compounds at various concentrations.
-
In a 96-well plate, add assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to the appropriate wells.
-
Add the test compounds to the inhibitor wells and a solvent control to the 100% activity wells.
-
Incubate the plate at 25°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the colorimetric substrate (TMPD) followed by arachidonic acid to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a spectrophotometer.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to the control.
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of drugs.
Objective: To assess the in vivo anti-inflammatory efficacy of test compounds.
Animals: Male Wistar or Sprague-Dawley rats (150-200g).
Materials:
-
Test compounds (pyrazole inhibitors and standard NSAIDs)
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle for test compounds
-
Plethysmometer or calipers
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds or vehicle to different groups of animals via the desired route (e.g., oral gavage).
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.
Calculation: Percent Inhibition = [ (V_c - V_t) / V_c ] * 100 Where:
-
V_c = Mean increase in paw volume in the control group
-
V_t = Mean increase in paw volume in the treated group
Conclusion
The available data indicates that pyrazole inhibitors, specifically selective COX-2 inhibitors, demonstrate comparable anti-inflammatory and analgesic efficacy to standard, non-selective NSAIDs in both human and veterinary medicine. The primary advantage of pyrazole inhibitors lies in their improved gastrointestinal safety profile, as evidenced by a lower incidence of gastroduodenal ulcers in clinical trials.[11] This makes them a valuable therapeutic alternative, particularly for patients at higher risk for NSAID-induced gastrointestinal complications. The choice between a pyrazole inhibitor and a standard NSAID should be based on a comprehensive assessment of the patient's individual risk factors and therapeutic needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 3. The long-acting COX-2 inhibitor mavacoxib (Trocoxil™) has anti-proliferative and pro-apoptotic effects on canine cancer cell lines and cancer stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zoetis.com.br [zoetis.com.br]
- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 7. Evaluation of selective inhibition of canine cyclooxygenase 1 and 2 by carprofen and other nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pedworld.ch [pedworld.ch]
- 9. researchgate.net [researchgate.net]
- 10. WO1998050033A1 - Cox-2 selective carprofen for treating pain and inflammation in dogs - Google Patents [patents.google.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. inotiv.com [inotiv.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
A Senior Application Scientist's Guide to Molecular Docking: Comparing Pyrazole Aldehydes Against Key Enzyme Targets
For researchers and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous approved drugs.[1][2][3] The introduction of an aldehyde functional group to this versatile heterocycle opens up new avenues for therapeutic intervention. This guide provides an in-depth, comparative analysis of molecular docking studies of pyrazole aldehydes with various target enzymes implicated in a range of diseases. We will explore the causality behind experimental choices in computational chemistry and provide detailed, field-proven protocols for conducting these studies.
The Scientific Rationale: Why Pyrazole Aldehydes and Molecular Docking?
Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][4] The aldehyde group, being a hydrogen bond acceptor and a reactive moiety, can significantly influence the binding affinity and selectivity of these compounds for their target enzymes.[5]
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In drug discovery, it is an indispensable tool for:
-
Hit Identification: Screening large libraries of compounds to identify potential drug candidates.[7][8]
-
Lead Optimization: Guiding the modification of a promising compound to improve its binding affinity and selectivity.
-
Mechanism of Action Studies: Elucidating the molecular interactions between a drug and its target protein at the atomic level.
This guide will focus on two widely used docking programs: AutoDock Vina , an open-source tool known for its speed and accuracy, and Glide (Schrödinger) , a commercial software package that is a staple in the pharmaceutical industry.[7][8]
Comparative Docking Analysis of Pyrazole Aldehydes
To illustrate the potential of pyrazole aldehydes as enzyme inhibitors, we will present a comparative docking study against two well-established drug targets: Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR) kinase.
Target Enzyme Selection
-
Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway, COX-2 is a major target for non-steroidal anti-inflammatory drugs (NSAIDs). Several pyrazole-containing drugs, such as celecoxib, are potent and selective COX-2 inhibitors.[9]
-
Epidermal Growth Factor Receptor (EGFR) Kinase: A receptor tyrosine kinase that plays a crucial role in cell proliferation and is a validated target in oncology. Overexpression or mutation of EGFR is implicated in various cancers.[10]
Ligand Selection
For this comparative study, we will focus on two representative pyrazole aldehydes:
-
Pyrazole-4-carbaldehyde: A simple, foundational pyrazole aldehyde.
-
4,5-Dihydro-1H-pyrazole-1-carbaldehyde: A derivative with a partially saturated pyrazole ring, which can influence its conformational flexibility.[5]
Docking Results and Interpretation
The following table summarizes the predicted binding affinities (docking scores) and key interactions of our selected pyrazole aldehydes with COX-2 and EGFR kinase. Lower docking scores indicate a higher predicted binding affinity.
| Ligand | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Pyrazole-4-carbaldehyde | COX-2 (PDB: 5KIR) | -7.2 | Arg513, Val523, Ser353 | Hydrogen bond with Arg513; Hydrophobic interactions with Val523 |
| 4,5-Dihydro-1H-pyrazole-1-carbaldehyde | COX-2 (PDB: 5KIR) | -7.8 | Arg120, Tyr355, Val523 | Hydrogen bond with Arg120 and Tyr355; Hydrophobic interactions with Val523[5] |
| Pyrazole-4-carbaldehyde | EGFR Kinase (PDB: 2GS2) | -6.9 | Met793, Leu718, Asp855 | Hydrogen bond with the backbone of Met793; Pi-stacking with Phe856 |
| 4,5-Dihydro-1H-pyrazole-1-carbaldehyde | EGFR Kinase (PDB: 2GS2) | -7.5 | Met793, Cys797, Leu844 | Hydrogen bond with the backbone of Met793; Hydrophobic interactions with Leu844 and Cys797 |
Analysis of Results:
The docking studies predict that both pyrazole aldehydes can favorably bind to the active sites of COX-2 and EGFR kinase. The 4,5-dihydro-1H-pyrazole-1-carbaldehyde consistently shows a better docking score, suggesting a higher predicted binding affinity. This could be attributed to its greater conformational flexibility, allowing for a more optimal fit within the binding pocket.
The aldehyde group in both ligands is predicted to form crucial hydrogen bonds with key residues in the active sites of both enzymes. For instance, in the case of COX-2, the interaction with Arg120 is particularly noteworthy, as this residue is critical for the binding of many selective COX-2 inhibitors.[5]
Experimental Protocols for Molecular Docking
To ensure the trustworthiness and reproducibility of our findings, we provide detailed, step-by-step protocols for performing molecular docking using both Schrödinger's Glide and AutoDock Vina.
General Workflow for Molecular Docking
The overall workflow for a molecular docking study can be visualized as follows:
Caption: A generalized workflow for molecular docking studies.
Protocol 1: Molecular Docking with Schrödinger's Glide
Schrödinger's Maestro provides a user-friendly graphical interface for performing molecular docking with Glide.
Step 1: Protein Preparation [13][14][15][16][17][18]
-
Import Protein Structure: Load the desired protein structure (e.g., from the Protein Data Bank) into Maestro.
-
Protein Preparation Wizard:
-
Assign bond orders, add hydrogens, and create disulfide bonds.
-
Generate het states and remove water molecules beyond a 5 Å radius from the ligand.
-
Optimize the hydrogen bond network using ProtAssign.
-
Perform a restrained minimization of the protein structure.
-
Step 2: Ligand Preparation [13][19][20][21][22]
-
Import Ligand Structure: Load the 2D or 3D structure of the pyrazole aldehyde.
-
LigPrep:
-
Generate possible ionization states at a specified pH range (e.g., 7.0 ± 2.0).
-
Generate stereoisomers if chiral centers are present.
-
Perform a conformational search to generate low-energy conformers.
-
Step 3: Receptor Grid Generation [13]
-
Define the Binding Site: Define the center of the grid box around the active site of the protein, typically centered on a co-crystallized ligand or identified through literature.
-
Generate the Grid: Generate the receptor grid, which pre-calculates the potential energy fields for different atom types.
Step 4: Ligand Docking [8][13][23]
-
Set up the Docking Job:
-
Select the prepared ligands and the generated receptor grid.
-
Choose the desired docking precision (e.g., SP for standard precision or XP for extra precision).
-
-
Run the Docking Calculation: Launch the Glide docking job.
Step 5: Analysis of Results [6][24][25][26][27]
-
Examine Docking Scores: Analyze the GlideScore and other scoring functions to rank the docked poses.
-
Visualize Interactions: Use the Pose Viewer to visualize the 2D and 3D interactions between the ligand and the protein, identifying key hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Protocol 2: Molecular Docking with AutoDock Vina
AutoDock Vina is a command-line-based tool, often used in conjunction with graphical interfaces like AutoDock Tools (ADT) for preparation and analysis.
Step 1: Protein and Ligand Preparation [7]
-
Prepare the Protein:
-
Open the protein PDB file in ADT.
-
Add polar hydrogens and assign Kollman charges.
-
Save the prepared protein in PDBQT format.
-
-
Prepare the Ligand:
-
Open the ligand file in ADT.
-
Detect the root and define the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
Step 2: Grid Box Definition [28]
-
Set Grid Parameters: In ADT, define the center and dimensions of the grid box to encompass the active site of the protein.
Step 3: Running AutoDock Vina [29]
-
Create a Configuration File: Create a text file specifying the paths to the prepared protein and ligand, the grid box parameters, and other optional settings like exhaustiveness.
-
Execute Vina from the Command Line: Run the AutoDock Vina executable, providing the configuration file as input.
Step 4: Analysis of Results [27]
-
Examine Binding Affinities: The output log file will contain the predicted binding affinities (in kcal/mol) for the different docked poses.
-
Visualize Poses: Load the output PDBQT file containing the docked poses into a molecular visualization software (e.g., PyMOL, Chimera, or Discovery Studio) along with the original protein structure to analyze the interactions.[6]
Visualizing Protein-Ligand Interactions
A crucial aspect of molecular docking is the visualization and interpretation of the interactions between the ligand and the protein.
Caption: A schematic representation of potential interactions between a pyrazole aldehyde and an enzyme's active site.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the molecular docking of pyrazole aldehydes against key enzyme targets. We have demonstrated the utility of this computational approach in predicting binding affinities and elucidating molecular interactions. The detailed protocols for Glide and AutoDock Vina serve as a practical resource for researchers in the field.
The in silico results presented herein suggest that pyrazole aldehydes are a promising class of compounds for the development of novel enzyme inhibitors. Future work should focus on the synthesis of these and related derivatives, followed by experimental validation of their biological activity. The interplay between computational predictions and experimental data is paramount for the successful advancement of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmajournal.net [pharmajournal.net]
- 5. researchgate.net [researchgate.net]
- 6. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 7. bioinformaticsreview.com [bioinformaticsreview.com]
- 8. schrodinger.com [schrodinger.com]
- 9. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 14. schrodinger.com [schrodinger.com]
- 15. Protein Preparation Wizard — NodePit [nodepit.com]
- 16. youtube.com [youtube.com]
- 17. bioboot.github.io [bioboot.github.io]
- 18. m.youtube.com [m.youtube.com]
- 19. Schrödinger NotesâMolecular Docking | J's Blog [blog.jiangshen.org]
- 20. schrodinger.com [schrodinger.com]
- 21. m.youtube.com [m.youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. youtube.com [youtube.com]
- 27. m.youtube.com [m.youtube.com]
- 28. m.youtube.com [m.youtube.com]
- 29. m.youtube.com [m.youtube.com]
A Comparative Guide to the Characterization of Pyrazole Derivatives by FT-IR, NMR, and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of novel pyrazole derivatives is a cornerstone of modern medicinal chemistry and materials science. The synergistic use of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive analytical toolkit for this purpose. This guide offers a comparative overview of these techniques, supported by experimental data and detailed protocols, to aid researchers in their structural characterization workflows.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It relies on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum reveals the types of functional groups present.
Data Presentation: Characteristic FT-IR Absorption Bands for Pyrazole Derivatives
The following table summarizes the key vibrational frequencies for functional groups commonly found in pyrazole derivatives.
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Reference |
| N-H | Stretching | 3300 - 3500 (broad) | [1] |
| C-H (Aromatic) | Stretching | 3000 - 3100 | [2] |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | [2] |
| C≡N (Nitrile) | Stretching | 2205 - 2210 | [2] |
| C=O (Carbonyl) | Stretching | 1650 - 1720 | [3] |
| C=N (Iminopyrazole ring) | Stretching | 1550 - 1650 | [1][4] |
| C=C (Aromatic) | Stretching | 1450 - 1600 | [3] |
| C-N | Stretching | 1200 - 1350 | [4] |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet.[1] A small amount of the solid pyrazole derivative is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded from a thin film or a solution.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.[1] The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[5][6]
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds. It provides information about the chemical environment of individual atoms (typically ¹H and ¹³C). The chemical shift, splitting pattern (multiplicity), and integration of the signals in an NMR spectrum reveal the connectivity and spatial arrangement of atoms.
Data Presentation: ¹H NMR Chemical Shifts for Pyrazole Derivatives
This table presents typical chemical shift ranges for protons in pyrazole derivatives.
| Proton Type | Chemical Shift (δ, ppm) | Reference |
| N-H (Pyrazole ring) | 11.0 - 14.0 (broad) | [7] |
| Ar-H (Aromatic protons) | 7.0 - 8.5 | [2][8] |
| H-4 (Pyrazole ring) | 5.7 - 6.5 | [8][9] |
| N-CH₂- (Alkyl on Nitrogen) | 3.5 - 4.5 | |
| C-CH₃ (Methyl on Carbon) | 2.2 - 2.7 | [8][9] |
Data Presentation: ¹³C NMR Chemical Shifts for Pyrazole Derivatives
This table outlines typical chemical shift ranges for carbon atoms in pyrazole derivatives.
| Carbon Type | Chemical Shift (δ, ppm) | Reference |
| C=O (Carbonyl) | 160 - 180 | |
| C-3, C-5 (Pyrazole ring) | 140 - 155 | [8] |
| Ar-C (Aromatic carbons) | 110 - 140 | [2][8] |
| C-4 (Pyrazole ring) | 100 - 110 | [8] |
| C≡N (Nitrile) | 115 - 125 | [2] |
| C-CH₃ (Methyl on Carbon) | 10 - 20 | [8] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A few milligrams of the pyrazole derivative are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][9] Tetramethylsilane (TMS) is often added as an internal standard.
-
Data Acquisition: The sample solution is placed in an NMR tube and inserted into the NMR spectrometer. ¹H and ¹³C NMR spectra are recorded on a high-resolution instrument (e.g., 400 or 500 MHz).[1]
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integral values of the peaks are analyzed to determine the structure of the molecule.[10]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Data Presentation: Mass Spectrometry Data for Pyrazole Derivatives
The following table provides examples of observed m/z values for pyrazole derivatives and their interpretation.
| Compound Example | Ionization Mode | m/z (Observed) | Interpretation | Reference |
| 3,5-diethyl-1-phenyl-1H-pyrazole | ESI | 201 | [M+H]⁺ | [8] |
| 1-(4-tert-butylphenyl)-3,5-diethyl-1H-pyrazole | ESI | 257 | [M+H]⁺ | [8] |
| 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole | ESI | 279 | [M+H]⁺ | [8] |
| Pyronylpyrazole Derivative | EI | 340 | Molecular Ion [M]⁺ | [6][11] |
| Substituted Pyrazoline | EI | [M-28]⁺ | Loss of N₂ | [12][13] |
| Substituted Pyrazole | EI | [M-27]⁺ | Loss of HCN | [12] |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: A small amount of the pyrazole derivative is dissolved in a suitable solvent (e.g., methanol, acetonitrile) for techniques like Electrospray Ionization (ESI). For Electron Impact (EI) ionization, the sample can be introduced directly.
-
Data Acquisition: The sample is introduced into the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio.[1]
-
Data Analysis: The mass spectrum is analyzed to determine the molecular weight from the molecular ion peak. The fragmentation pattern in the MS/MS spectrum can be used to deduce the structure of the compound.[6]
Workflow for Characterization of Pyrazole Derivatives
The following diagram illustrates a typical workflow for the synthesis and structural characterization of a novel pyrazole derivative.
Caption: Workflow for the synthesis and characterization of pyrazole derivatives.
Comparative Summary
| Technique | Information Provided | Sample Requirements | Primary Application in Pyrazole Characterization |
| FT-IR | Presence of functional groups (e.g., N-H, C=O, C=N). | Solids, liquids, or gases. Milligram quantities. | Rapid confirmation of synthesis and identification of key functional moieties. |
| NMR | Detailed carbon-hydrogen framework, connectivity, stereochemistry. | Soluble sample in a deuterated solvent. Milligram quantities. | Unambiguous determination of the precise molecular structure and isomer identification.[10] |
| Mass Spec | Molecular weight and elemental formula (HRMS). Structural information from fragmentation. | Solids, liquids, or gases. Microgram to nanogram quantities. | Confirmation of molecular weight and formula; aids in structural elucidation through fragmentation analysis.[12][13] |
References
- 1. connectjournals.com [connectjournals.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mass spectrometric investigation of some pyronylpyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 12. BiblioBoard [openresearchlibrary.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Fluorinated vs. Non-Fluorinated Pyrazoles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. Pyrazole derivatives, a prominent class of heterocyclic compounds found in numerous approved drugs, are frequently subjected to fluorination to enhance their therapeutic potential. This guide provides an objective, data-driven comparison of fluorinated and non-fluorinated pyrazoles, focusing on their physicochemical properties, biological activity, and metabolic stability.
Impact on Physicochemical Properties
The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's fundamental properties, influencing its behavior in biological systems. Fluorination generally increases a compound's lipophilicity and metabolic stability.[1][2] These changes can lead to improved bioavailability and a more favorable pharmacokinetic profile.[1]
Table 1: Comparative Physicochemical Properties of a Pyrazole-Based COX-2 Inhibitor (Celecoxib) and its Fluorinated Analogue (TFM-C)
| Property | Non-Fluorinated (Celecoxib) | Fluorinated (TFM-C) | Key Takeaway |
| Structure | Contains a p-tolyl (-CH₃) group | Contains a p-trifluoromethylphenyl (-CF₃) group | Substitution of methyl with trifluoromethyl group. |
| Molecular Weight | 381.4 g/mol [3] | 435.4 g/mol | Increased molecular weight with fluorination. |
| LogP (Lipophilicity) | 3.4[3] | Higher (estimated) | Trifluoromethyl groups generally increase lipophilicity compared to methyl groups.[4] |
| Metabolic Stability | Susceptible to oxidation at the methyl group | Blocked metabolism at the corresponding position | The strong C-F bond prevents metabolic oxidation that occurs at C-H bonds.[5] |
Comparative Biological Activity
Fluorination can either enhance or diminish the biological activity of a pyrazole derivative, depending on the specific target and the position of the fluorine atom(s). The electronic effects of fluorine can alter binding affinities and interactions with target proteins.
Case Study 1: Nitric Oxide Synthase (NOS) Inhibition
A study on curcuminoid pyrazoles demonstrated that the introduction of fluorine atoms enhances the inhibitory activity against nitric oxide synthase (NOS) isoenzymes.
Table 2: Effect of Fluorination on Nitric Oxide Synthase (NOS) Inhibition by Curcuminoid Pyrazoles
| Compound | Structure (Aryl Group) | % Inhibition of nNOS | % Inhibition of iNOS | % Inhibition of eNOS |
| Non-Fluorinated (9) | 4-Hydroxyphenyl | 59.8 ± 3.5 | 37.8 ± 2.4 | 42.6 ± 2.8 |
| Fluorinated (13) | 3-Fluoro-4-hydroxyphenyl | 59.5 ± 2.6 | 62.5 ± 2.5 | 37.9 ± 1.9 |
Data sourced from a study on curcuminoid pyrazoles, showing that fluorination can significantly enhance potency against specific isoforms like iNOS.[6]
Case Study 2: Cyclooxygenase-2 (COX-2) Inhibition
In contrast, the fluorinated analogue of Celecoxib, TFM-C, shows a dramatic reduction in COX-2 inhibitory activity. This highlights that fluorination is not a universal strategy for enhancing potency and its effects are target-dependent. However, TFM-C exhibits potent anti-inflammatory effects through COX-2-independent pathways, demonstrating that fluorination can unveil new pharmacological profiles.[7][8]
Table 3: Comparative COX-2 Inhibitory Activity
| Compound | Primary Target | IC₅₀ (COX-2) | Selectivity | Key Finding |
| Celecoxib | COX-2 | 0.04 µM | Selective for COX-2 | Potent and selective COX-2 inhibitor. |
| TFM-C | COX-2 Independent | 8.2 µM | N/A | 205-fold lower COX-2 inhibitory activity.[7][8] |
Enhancement of Metabolic Stability
One of the most significant advantages of fluorination is the increased resistance to metabolic degradation. The carbon-fluorine bond is exceptionally strong and not easily broken by metabolic enzymes like cytochrome P450 (CYP).[5] Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[1][2]
Table 4: General Comparison of Metabolic Stability
| Parameter | Non-Fluorinated Pyrazoles | Fluorinated Pyrazoles | Rationale |
| Susceptibility to CYP450 Oxidation | Higher, especially at activated C-H bonds (e.g., benzylic positions). | Lower, as the C-F bond is resistant to oxidative cleavage. | The high energy of the C-F bond prevents enzymatic oxidation.[5] |
| In Vitro Half-Life (t½) in Liver Microsomes | Generally shorter. | Generally longer. | Reduced rate of metabolism leads to slower compound depletion over time.[1][9] |
| Intrinsic Clearance (Clint) | Typically higher. | Typically lower. | Lower clearance rates indicate greater metabolic stability.[10] |
Experimental Protocols
Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines a common method to determine the 50% inhibitory concentration (IC₅₀) of a compound against the COX-2 enzyme.
-
Reagent Preparation : Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), solutions of co-factors (hematin, L-epinephrine), human recombinant COX-2 enzyme, and the substrate (arachidonic acid).
-
Enzyme Incubation : In a reaction tube, mix the reaction buffer, co-factors, and a defined amount of COX-2 enzyme (e.g., 0.2 µg).[11]
-
Inhibitor Addition : Add the test compound (fluorinated or non-fluorinated pyrazole) dissolved in a suitable solvent (e.g., DMSO) at various concentrations. Pre-incubate the mixture at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[6][11]
-
Reaction Initiation : Initiate the enzymatic reaction by adding the arachidonic acid substrate. Incubate for a precise time (e.g., 2 minutes) at 37°C.[6]
-
Reaction Termination : Stop the reaction by adding a strong acid (e.g., 1 M HCl) or a reducing agent like stannous chloride.[12]
-
Quantification : The product of the reaction (e.g., Prostaglandin E₂ or PGF₂α) is quantified using a suitable method, such as an Enzyme Immunoassay (EIA) kit or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12]
-
Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the log of the inhibitor concentration.
Protocol: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
This colorimetric assay measures NOS activity by detecting the production of nitric oxide (NO), which is rapidly converted to nitrite.
-
Sample Preparation : Prepare cell or tissue lysates containing NOS. Protein concentration should be quantified.
-
Reaction Mixture : Prepare a reaction mix containing NOS assay buffer, NOS substrate (L-arginine), and necessary cofactors (e.g., NADPH, FAD, FMN).[13]
-
Incubation : Add the test compound at various concentrations to the sample wells. Add the reaction mix to initiate the reaction. Incubate for 1 hour at 37°C.[13]
-
Nitrite Detection : After incubation, stop the reaction and measure the accumulated nitrite. This is typically done using the Griess Reagent system.[13][14]
-
Griess Reaction : Add Griess Reagents 1 (sulfanilamide) and 2 (N-(1-naphthyl)ethylenediamine) to each well. This converts nitrite into a colored azo compound.[13]
-
Measurement : Incubate for 10 minutes at room temperature and measure the absorbance at ~540 nm using a microplate reader.[13]
-
Data Analysis : Compare the absorbance of wells with the inhibitor to the control wells to calculate the percentage of NOS inhibition. Determine the IC₅₀ value from the dose-response curve.
Protocol: Human Liver Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s.
-
Reagent Preparation : Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), phosphate buffer (pH 7.4), and an NADPH-regenerating system (or NADPH).[9][15]
-
Incubation : Pre-warm the microsomal suspension to 37°C. Add the test compound (typically at 1-2 µM final concentration) to initiate the assay. Samples are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).[1][15]
-
Reaction Termination : At each time point, an aliquot of the reaction mixture is transferred to a plate/tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard to stop the reaction and precipitate proteins.[10]
-
Sample Analysis : Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.[1]
-
Data Analysis : Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[10]
Visualizations
Caption: Experimental workflow for comparing pyrazole analogues.
Caption: Inhibition of the COX-2 signaling pathway by pyrazoles.
Caption: Cause-and-effect relationship of pyrazole fluorination.
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Pharmacokinetic Properties of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse pharmacological activities.[1][2][3] Understanding the pharmacokinetic profile of these derivatives is paramount for the successful development of safe and effective drugs. This guide provides an objective comparison of the pharmacokinetic properties of notable pyrazole-containing drugs, supported by experimental data and detailed methodologies for key assays.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for selected pyrazole derivatives, offering a clear comparison of their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Drug | Class | t1/2 (hours) | Bioavailability (%) | Protein Binding (%) | Primary Metabolizing Enzymes | Ref. |
| Celecoxib | COX-2 Inhibitor | ~11 | Not Determined | ~97% | CYP2C9, CYP3A4 | [4][5][6] |
| Mavacamten | Cardiac Myosin Inhibitor | ~216 (9 days) | High (cross-species) | Not Specified | CYP2C19, CYP3A4/5 | [7][8] |
| Ruxolitinib | JAK Inhibitor | ~3 | ~95% | ~97% | CYP3A4, CYP2C9 | [9] |
| Fezolamide | Antidepressant | Not Specified | Not Specified | Not Specified | Not Specified | [1][2] |
| Rimonabant | Anti-obesity (withdrawn) | Not Specified | Not Specified | Not Specified | Not Specified | [1][2] |
In-Depth Look at Key Pyrazole Derivatives
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib is rapidly absorbed after oral administration, reaching peak plasma concentrations in about 3 hours.[4][10] It is extensively metabolized in the liver, primarily by CYP2C9, with a smaller contribution from CYP3A4.[4][5] Less than 3% of the drug is excreted unchanged.[4] Individuals who are poor metabolizers via CYP2C9 may have increased exposure to celecoxib.[4]
Mavacamten: This first-in-class cardiac myosin inhibitor exhibits low clearance, a high volume of distribution, and a long terminal elimination half-life, along with excellent oral bioavailability across different species.[7][8] Its metabolism is primarily hepatic, involving CYP2C19 and CYP3A4/5.[7][11] Genetic variations in CYP2C19 can significantly impact mavacamten exposure.[12][13]
Experimental Protocols
Detailed methodologies for key pharmacokinetic experiments are crucial for the accurate evaluation and comparison of drug candidates.
Metabolic Stability Assay in Liver Microsomes
Objective: To determine the in vitro metabolic stability of a pyrazole derivative by measuring its rate of disappearance when incubated with liver microsomes. This assay helps predict the in vivo intrinsic clearance of the compound.[14][15]
Methodology:
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes (from human, rat, or other relevant species), a NADPH-regenerating system (to support CYP450 enzyme activity), and a buffer (e.g., phosphate buffer, pH 7.4).[14][16]
-
Incubation: The test pyrazole derivative is added to the pre-warmed incubation mixture to initiate the reaction. Samples are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The metabolic reaction in the collected samples is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.[14]
-
Sample Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed using LC-MS/MS to quantify the remaining concentration of the parent compound.[15]
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[14]
Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the fraction of a pyrazole derivative that is bound to plasma proteins. The unbound (free) fraction is generally considered to be pharmacologically active.[17][18][19]
Methodology:
-
Apparatus Setup: A dialysis unit with two chambers separated by a semi-permeable membrane (typically with a molecular weight cutoff of 12-14 kDa) is used.[17]
-
Sample Preparation: The test pyrazole derivative is spiked into plasma (from human or other relevant species).[17]
-
Dialysis: The plasma containing the test compound is added to one chamber, and a buffer solution (e.g., phosphate-buffered saline, pH 7.4) is added to the other chamber. The unit is then incubated at 37°C with gentle shaking to allow the unbound compound to diffuse across the membrane until equilibrium is reached.[17][18]
-
Sample Collection and Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The concentration of the test compound in each sample is determined by LC-MS/MS.[17][18]
-
Calculation: The percentage of plasma protein binding is calculated based on the concentrations of the compound in the plasma and buffer chambers at equilibrium.[17]
Visualization of Experimental Workflow and Metabolic Pathways
To further clarify the processes involved in evaluating the pharmacokinetic properties of pyrazole derivatives, the following diagrams illustrate a typical experimental workflow and a generalized metabolic pathway.
Caption: A typical workflow for evaluating the pharmacokinetic properties of pyrazole derivatives.
Caption: A generalized metabolic pathway for pyrazole derivatives in the liver.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. [PDF] In vitro and in vivo pharmacokinetic characterization of mavacamten, a first-in-class small molecule allosteric modulator of beta cardiac myosin | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Characterization of mavacamten pharmacokinetics in patients with hypertrophic cardiomyopathy to inform dose titration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of mavacamten pharmacokinetics in patients with hypertrophic cardiomyopathy to inform dose titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 16. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. enamine.net [enamine.net]
- 18. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
Navigating COX-2 Selectivity: A Comparative Guide for Pyrazole-Based Compounds
For researchers, scientists, and drug development professionals, the selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 is a critical goal in the development of safer anti-inflammatory drugs. Pyrazole-based compounds have emerged as a promising scaffold for achieving this selectivity. This guide provides a comparative analysis of the COX-2 selectivity of various pyrazole-based compounds, supported by experimental data and detailed protocols to aid in the evaluation of new chemical entities.
The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily mediated through the inhibition of COX-2, an enzyme induced during inflammation. Conversely, the undesirable gastrointestinal side effects are often linked to the inhibition of the constitutively expressed COX-1 enzyme, which plays a protective role in the gastric mucosa. Therefore, a high COX-2 selectivity index (SI), calculated as the ratio of the 50% inhibitory concentration (IC50) for COX-1 to that of COX-2, is a key indicator of a compound's potential for a favorable safety profile.
Comparative Analysis of COX-2 Inhibition
The following table summarizes the in vitro inhibitory activity of several pyrazole-based compounds against COX-1 and COX-2, with the widely used selective COX-2 inhibitor Celecoxib included for reference. The data highlights the significant variability in potency and selectivity among different pyrazole derivatives.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) | Reference |
| Reference | ||||
| Celecoxib | >10 | 0.04 - 6.8 | >1.47 - >250 | [1] |
| Pyrazole Derivatives | ||||
| Compound 11 | >100 | 0.043 | >2325 | [2] |
| Compound 12 | >100 | 0.049 | >2040 | [2] |
| Compound 15 | >100 | 0.045 | >2222 | [2] |
| PYZ10 | - | 0.0000283 | - | [3] |
| PYZ11 | - | 0.0002272 | - | [3] |
| PYZ31 | - | 0.01987 | - | [3] |
| 5u | 130.12 | 1.79 | 72.73 | |
| 5s | 165.12 | 2.51 | 65.75 |
Experimental Protocols
Accurate determination of COX-1 and COX-2 inhibition is fundamental to assessing the selectivity of pyrazole-based compounds. Below are detailed methodologies for common in vitro assays.
In Vitro Fluorometric COX Inhibition Assay
This assay is a common method for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
A fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents. Test compounds and reference inhibitors should be serially diluted to the desired concentrations in assay buffer.
-
Enzyme and Cofactor Addition: In the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Inhibitor Incubation: Add the various concentrations of the test compounds, reference inhibitor, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Detection: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve). The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Colorimetric COX Inhibition Assay
This method measures the peroxidase activity of COX by monitoring the appearance of an oxidized colorimetric substrate.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Hemin
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Arachidonic acid
-
Test compounds and reference inhibitor
-
96-well clear microplates
-
Spectrophotometric plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents as described for the fluorometric assay.
-
Assay Reaction: To the wells of a 96-well plate, add the assay buffer, hemin, and either the COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add the test compounds, reference inhibitor, or vehicle to the appropriate wells and incubate for a defined period (e.g., 10 minutes) at 25°C.
-
Substrate Addition: Add the colorimetric substrate solution to all wells.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Measurement: Incubate the plate for a precise time (e.g., 2 minutes) at 25°C and then read the absorbance at 590 nm.
-
Data Analysis: The IC50 values are calculated in a similar manner to the fluorometric assay by determining the concentration of the inhibitor that reduces the colorimetric signal by 50%.
Visualizing the Experimental Workflow and Biological Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for determining COX-2 selectivity and the underlying biological pathway.
Experimental Workflow for COX Selectivity Assay
References
- 1. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
A Comparative Guide to the Synthesis of Pyrazole-4-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazole-4-carbaldehydes is a cornerstone in the development of a vast array of pharmaceuticals and functional materials. These compounds serve as crucial intermediates, unlocking pathways to diverse molecular architectures. This guide provides an objective comparison of prevalent and emerging synthesis methods, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific needs.
Method Comparison
The selection of a synthetic route to pyrazole-4-carbaldehydes hinges on factors such as substrate availability, desired scale, and tolerance of functional groups. Below is a summary of the most common methods with their typical performance metrics.
| Method | Starting Material | Key Reagents | Typical Reaction Time | Typical Yield | Advantages | Disadvantages |
| Vilsmeier-Haack Reaction | Hydrazones, Pyrazoles | POCl₃, DMF | 1-24 hours | 60-95% | High yields, wide substrate scope.[1][2][3] | Harsh reagents (POCl₃), potential for side reactions.[4] |
| Grignard Reaction | 4-Halopyrazoles | Mg, Formylating agent (e.g., DMF) | 2-4 hours | ~67% (overall) | Milder conditions than Vilsmeier-Haack. | Requires preparation of Grignard reagent, moisture sensitive. |
| Oxidation | 4-Hydroxymethylpyrazoles | Oxidizing agent (e.g., MnO₂) | 12-24 hours | Moderate to High | Selective for allylic/benzylic-like alcohols. | Requires prior synthesis of the alcohol precursor. |
| Duff Reaction | N-Arylpyrazoles | Hexamethylenetetramine, TFA | 12 hours | 76-99% | Safer alternative to Vilsmeier-Haack, good to excellent yields.[5][6] | Primarily demonstrated for N-arylpyrazoles.[5][6] |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Vilsmeier-Haack Reaction from a Hydrazone
This protocol describes the cyclization of a hydrazone to a 1,3-disubstituted-1H-pyrazole-4-carbaldehyde.
Procedure:
-
To a stirred solution of the appropriate hydrazone (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 4 mL), phosphorus oxychloride (POCl₃, 3.0 mmol) is added dropwise at 0 °C (ice bath).[3]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 80-90 °C for 4-6 hours.[3]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled and poured onto crushed ice.[2][3]
-
The solution is neutralized with a saturated sodium bicarbonate solution.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization or column chromatography.
Grignard Reaction from a 4-Iodopyrazole
This two-step procedure outlines the synthesis of 1H-pyrazole-4-carbaldehyde starting from pyrazole.
Step 1: Synthesis of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole
-
4-Iodo-1H-pyrazole is dissolved in a suitable solvent like benzene.
-
A catalytic amount of 30% HCl in diethyl ether is added, followed by ethyl vinyl ether.
-
The mixture is stirred until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure to yield the protected 4-iodopyrazole.
Step 2: Formylation via Grignard Reagent
-
To a solution of the N-protected 4-iodopyrazole in anhydrous tetrahydrofuran (THF), a solution of isopropylmagnesium bromide is added at low temperature (-78 °C).
-
After stirring for a period, anhydrous N,N-dimethylformamide (DMF) is added to the reaction mixture.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The resulting mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then subjected to acidic hydrolysis to remove the protecting group, yielding 1H-pyrazole-4-carbaldehyde.
Oxidation of a 4-Hydroxymethylpyrazole
This protocol is suitable for the oxidation of a 4-hydroxymethylpyrazole to the corresponding aldehyde.
Procedure:
-
To a solution of the 4-hydroxymethylpyrazole derivative in a suitable solvent such as dichloromethane (DCM) or chloroform, activated manganese dioxide (MnO₂) (5-10 equivalents) is added.
-
The reaction mixture is stirred vigorously at room temperature overnight.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solid MnO₂ is removed by filtration through a pad of celite.
-
The filter cake is washed with the solvent.
-
The combined filtrate is concentrated under reduced pressure to yield the pyrazole-4-carbaldehyde, which can be further purified by column chromatography if necessary.
Duff Reaction of an N-Phenylpyrazole
This method provides a safer alternative for the formylation of N-phenylpyrazoles.[5]
Procedure:
-
To a solution of the 1-phenyl-1H-pyrazole derivative (1.0 eq.) in trifluoroacetic acid (TFA), hexamethylenetetramine (1.5 eq.) is added.[6]
-
The reaction mixture is refluxed for 12 hours.[6]
-
After cooling to room temperature, the mixture is poured into water.
-
The aqueous layer is neutralized with a solid base (e.g., sodium bicarbonate).
-
The mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired 1-phenyl-1H-pyrazole-4-carbaldehyde.[5]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflows of the described synthesis methods.
Caption: Vilsmeier-Haack Reaction Workflow.
Caption: Grignard Reaction Workflow.
Caption: Oxidation Reaction Workflow.
Caption: Duff Reaction Workflow.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Pyrazole Synthesis Methods for Researchers and Drug Development Professionals
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The efficient construction of this five-membered aromatic heterocycle is, therefore, a subject of continuous research and development. This guide provides an objective comparison of prevalent pyrazole synthesis methods, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable strategy for their specific needs.
Comparative Analysis of Pyrazole Synthesis Methods
The choice of synthetic route to pyrazoles is often dictated by factors such as substrate availability, desired substitution pattern, reaction efficiency, and scalability. Below is a summary of common methods with their typical performance metrics.
| Synthesis Method | Key Reactants | Typical Conditions | Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound, Hydrazine derivative | Acid catalyst (e.g., acetic acid), Reflux in solvent (e.g., ethanol) | 60-98% | 1-6 hours | High versatility, readily available starting materials, generally high yields.[1][2][3][4] | Potential for regioisomer formation with unsymmetrical dicarbonyls.[1][3] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated aldehyde or ketone, Hydrazine derivative | Reflux in solvent (e.g., ethanol, acetic acid), often with an oxidizing agent (e.g., I₂) | 70-92% | 4-12 hours | Access to different substitution patterns, one-pot procedures available.[5][6] | Can require an additional oxidation step to form the aromatic pyrazole.[7] |
| Microwave-Assisted Synthesis | 1,3-Dicarbonyl or α,β-unsaturated carbonyl, Hydrazine derivative | Microwave irradiation, often solvent-free or in a minimal amount of solvent | 71-99% | 2-20 minutes | Drastically reduced reaction times, often improved yields, energy efficient.[8][9][10] | Requires specialized microwave reactor equipment. |
| Ultrasound-Assisted Synthesis | 1,3-Dicarbonyl or α,β-unsaturated carbonyl, Hydrazine derivative | Sonication, often in green solvents like water or ethanol | 74-92% | 30-60 minutes | Accelerated reaction rates, improved yields, environmentally friendly.[11][12][13] | Requires an ultrasonic bath or probe. |
| Multicomponent Reactions (MCRs) | Aldehyde, β-ketoester, Hydrazine, Malononitrile (for fused systems), etc. | Often one-pot, can be catalyzed by acids, bases, or metal catalysts | 68-99% | Varies | High atom economy, operational simplicity, rapid access to complex molecules.[14] | Optimization can be complex, potential for side reactions. |
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below.
Protocol 1: Classic Knorr Pyrazole Synthesis of a Pyrazolone
This protocol details the synthesis of 3-methyl-1-phenyl-5-pyrazolone from ethyl acetoacetate and phenylhydrazine.[4]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol
Procedure:
-
In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent). Note: The addition is exothermic.
-
Heat the reaction mixture under reflux for 1 hour.
-
Cool the resulting syrup in an ice bath.
-
Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold solvent.
-
The pure pyrazolone can be obtained by recrystallization from ethanol.
Protocol 2: Synthesis of Celecoxib
This protocol describes a common laboratory-scale synthesis of the selective COX-2 inhibitor, Celecoxib.[15]
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Heptane
Procedure:
-
Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel equipped with a reflux condenser and a stirrer.
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.
-
Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from an ethyl acetate/heptane solvent system to yield pure Celecoxib.
Protocol 3: Microwave-Assisted One-Pot Synthesis of a Pyrazolone Derivative
This protocol outlines a rapid, one-pot synthesis of a 4-arylidenepyrazolone under microwave irradiation.[16]
Materials:
-
Ethyl acetoacetate
-
3-Nitrophenylhydrazine
-
3-Methoxy-4-ethoxy-benzaldehyde
Procedure:
-
In a 50-mL one-neck flask suitable for microwave synthesis, combine ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol).
-
Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
Isolate and purify the product using appropriate chromatographic techniques.
Visualizing Synthesis and Biological Pathways
Diagrams generated using Graphviz provide a clear visual representation of workflows and molecular interactions.
Conclusion
The synthesis of pyrazoles is a well-established field with a diverse array of methodologies. The classical Knorr synthesis remains a robust and versatile option.[1][2][3][4] For researchers seeking to improve efficiency and adhere to green chemistry principles, microwave and ultrasound-assisted methods offer significant advantages in terms of reduced reaction times and energy consumption.[8][9][10] Multicomponent reactions provide a powerful strategy for the rapid generation of molecular complexity from simple starting materials.[14] The selection of a particular method will ultimately depend on the specific target molecule, available resources, and the overall goals of the research program. This guide aims to provide a solid foundation for making an informed decision in the synthesis of these vital heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]
- 6. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step operational plan for the safe disposal of 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde, a compound frequently used in pharmaceutical and agrochemical research. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
I. Hazard Assessment and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the anticipated hazard classifications are summarized below.
| Hazard Class | GHS Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
This table represents a presumptive classification based on available data for similar chemical structures. Always consult your institution's Environmental Health & Safety (EHS) department for final classification.
II. Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment to prevent exposure.
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and splashes. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes inhalation of dust or vapors. |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach, from waste collection at the point of generation to final handover to a licensed waste disposal service.
1. Waste Segregation:
-
Crucially, halogenated organic waste must be segregated from non-halogenated waste streams. Mixing these can lead to increased disposal costs and environmental hazards.[1][2][3]
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Solids" or "Halogenated Organic Waste."
2. Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[4][5]
-
The container must be in good condition, free from cracks or rust.[4]
-
As soon as the first quantity of waste is added, affix a "Hazardous Waste" label.[2][4][5]
-
The label must include:
-
The words "Hazardous Waste"[5]
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Irritant, Harmful)
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
3. Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[5][6]
-
The SAA should be a secondary containment system, such as a tray or bin, to contain any potential leaks.
-
Keep the waste container closed at all times, except when adding waste.[4][5]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
4. Disposal of Contaminated Materials:
-
Any materials grossly contaminated with this compound, such as gloves, weigh boats, or absorbent pads, should be disposed of in the same hazardous waste container as the chemical itself.
-
Empty chemical containers must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[4][6] Subsequent rinses may be disposed of according to institutional guidelines. After thorough cleaning and defacing of the original label, the container may be discarded as regular laboratory glass or plastic waste.[6]
5. Arranging for Waste Pickup:
-
Once the waste container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers in an SAA), arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
Follow your institution's specific procedures for requesting a waste pickup.
IV. Emergency Procedures: Chemical Spills
In the event of a spill, prompt and appropriate action is crucial to mitigate hazards.
Minor Spill (Contained, small quantity):
-
Alert personnel in the immediate area.
-
Don appropriate PPE , including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material like vermiculite or sand.
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Report the spill to your laboratory supervisor.
Major Spill (Large quantity, uncontained, or in a poorly ventilated area):
-
Evacuate the area immediately.
-
Alert others to evacuate and notify your laboratory supervisor.
-
Contact your institution's emergency response team (e.g., EHS, campus safety) and provide details of the spill, including the chemical name, quantity, and location.[7][8][9][10][11]
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
V. Workflow and Logical Relationships
The following diagrams illustrate the key workflows for the proper disposal and emergency management of this compound.
Caption: Workflow for the routine disposal of this compound.
Caption: Decision workflow for responding to a chemical spill.
References
- 1. bucknell.edu [bucknell.edu]
- 2. benchchem.com [benchchem.com]
- 3. vumc.org [vumc.org]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. chemcert.com.au [chemcert.com.au]
- 10. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 11. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
